Hyaluronidase
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMKEDBUSSWSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White cake; [Sigma-Aldrich MSDS] | |
| Record name | Hyaluronidase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9001-54-1, 37326-33-3 | |
| Record name | Hyaluronidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hyaluronidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hyaluronoglucosaminidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hyaluronidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biochemical Properties of Hyaluronidase Isozymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronidases are a family of enzymes that degrade hyaluronic acid (HA), a major component of the extracellular matrix. By breaking down HA, these enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, fertilization, and cancer progression. In humans, several hyaluronidase isozymes have been identified, each with distinct biochemical properties and biological functions. This guide provides an in-depth overview of the core biochemical characteristics of the principal human this compound isozymes, detailed experimental protocols for their activity assessment, and a summary of their involvement in cellular signaling pathways.
I. Comparative Biochemical Properties of Human this compound Isozymes
The following table summarizes the key quantitative biochemical properties of the major human this compound isozymes. These enzymes exhibit differences in their molecular weight, optimal pH for activity, and kinetic parameters, reflecting their diverse physiological roles and subcellular localizations.
| Property | HYAL1 | HYAL2 | PH-20 (SPAM1) | HYAL4 |
| Molecular Weight | 57 kDa (precursor), 45 kDa (processed)[1] | ~50-58 kDa[2] | ~54 kDa[3] | ~54 kDa[4] |
| Optimal pH | Acidic (~3.0 - 4.5)[5][6] | Acidic (~5.0 - 5.5)[2] | Broad (4.5 - 7.0)[1] | Acidic (4.5 - 5.0)[7] |
| Substrate Specificity | Hyaluronic Acid > Chondroitin (B13769445) Sulfates[8] | High molecular weight Hyaluronic Acid[9][10] | Hyaluronic Acid, Chondroitin Sulfates[8] | Chondroitin Sulfate > Hyaluronic Acid[7] |
| Kinetic Parameters | ||||
| Km | ~0.05 mg/mL (for HA)[11] | Not well characterized | 0.87 - 0.91 mg/mL (for HA) | Not well characterized |
| Vmax | Wild-type Vmax has been determined, but is often compared to mutants[12][13] | Displays very low levels of activity[14] | 1.66 - 1.74 nM/s (for HA) | Not well characterized |
| kcat | Not consistently reported | Not applicable | 40.5 - 42.4 s-1 | Not applicable |
| Specific Activity | 0.67 ± 0.02 µmol/min/mg (at 2.5 mg/mL HA)[12] | Low activity[14] | ~258 U/L (recombinant expression)[15][16][17] | <500 ng required for 50% hydrolysis of 10 µg chondroitin sulfate |
| Primary Location | Lysosomes[18] | GPI-anchored to plasma membrane, lysosomes[19][20] | Sperm surface, epididymis[1] | Skeletal muscle, placenta |
II. Experimental Protocols for this compound Activity Assays
Accurate measurement of this compound activity is crucial for research and drug development. The following are detailed protocols for commonly used assays.
Turbidimetric Assay
This method is based on the principle that the enzymatic degradation of hyaluronic acid results in a decrease in turbidity, which can be measured spectrophotometrically.[3][9]
a. Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 5.3, containing 0.15 M NaCl): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 5.3. Dissolve sodium chloride to a final concentration of 0.15 M.
-
Hyaluronic Acid (HA) Substrate Solution (0.4 mg/mL): Dissolve hyaluronic acid in the phosphate buffer. This may require gentle heating or overnight dissolution.
-
Acidic Albumin Solution: Dissolve bovine serum albumin (BSA) to a final concentration of 0.1% (w/v) in 0.5 M sodium acetate (B1210297) buffer, pH 4.2. Adjust the final pH to 3.75 with HCl.
-
Enzyme Solution: Prepare a stock solution of the this compound standard or sample in cold phosphate buffer. Dilute to the desired concentration immediately before use.
b. Assay Procedure:
-
Pipette 0.5 mL of the HA substrate solution into a series of test tubes.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Prepare a blank tube containing 0.5 mL of phosphate buffer instead of the enzyme solution.
-
Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to the substrate-containing tubes at timed intervals.
-
Incubate the reaction mixtures at 37°C for a precise duration (e.g., 30 minutes).
-
Stop the reaction by adding 2.5 mL of the acidic albumin solution.
-
Incubate at room temperature for 10 minutes to allow the undigested HA to precipitate and form a stable turbidity.
-
Measure the absorbance (turbidity) at 600 nm against the blank.
c. Data Analysis:
The decrease in turbidity is proportional to the this compound activity. A standard curve can be generated using known concentrations of a this compound standard. The activity of unknown samples is then interpolated from this curve.
Morgan-Elson Assay (Colorimetric)
This assay quantifies the N-acetyl-D-glucosamine (NAG) reducing ends exposed by the enzymatic cleavage of hyaluronic acid.[21]
a. Reagent Preparation:
-
Formate (B1220265) Buffer (0.1 M, pH 3.8, containing 0.05 M NaCl): Prepare a solution of 0.1 M sodium formate and adjust the pH to 3.8. Add NaCl to a final concentration of 0.05 M.
-
Hyaluronic Acid (HA) Substrate Solution: Dissolve hyaluronic acid in the formate buffer to a suitable concentration (e.g., 50 µg in 300 µL).
-
Potassium Tetraborate (PTB) Reagent (0.32 M): Prepare a 0.32 M solution of potassium tetraborate.
-
p-Dimethylaminobenzaldehyde (p-DMAB) Reagent: Prepare a solution of p-DMAB in a mixture of glacial acetic acid and hydrochloric acid (e.g., 9:1 v/v).[21]
b. Assay Procedure:
-
In a reaction tube, mix the buffered HA substrate solution with the enzyme sample.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 150 minutes).[21]
-
Stop the reaction by adding the PTB reagent.
-
Heat the mixture in a boiling water bath for exactly 3 minutes to develop the chromogen from the exposed NAG residues.[21]
-
Cool the tubes to room temperature.
-
Add the p-DMAB reagent to each tube.
-
Incubate at room temperature for a specific time to allow for color development (a reddish-purple color).
-
Measure the absorbance at 585 nm.
c. Data Analysis:
The absorbance is directly proportional to the amount of NAG released, and thus to the this compound activity. A standard curve using known concentrations of NAG is used for quantification.
Hyaluronan Zymography
Zymography is a technique to detect and characterize this compound activity in protein samples separated by polyacrylamide gel electrophoresis (PAGE).[22][23]
a. Gel Preparation (10% SDS-PAGE with 0.1% Hyaluronic Acid):
-
Prepare a 10% separating gel solution containing acrylamide/bis-acrylamide.
-
Add hyaluronic acid to the separating gel solution to a final concentration of 0.1% (w/v).
-
Add ammonium (B1175870) persulfate (APS) and TEMED to initiate polymerization and pour the gel.
-
Once the separating gel has polymerized, pour a 4% stacking gel on top.
b. Sample Preparation and Electrophoresis:
-
Mix protein samples with a non-reducing SDS sample buffer. Do not heat the samples.
-
Load the samples onto the gel and perform electrophoresis under denaturing, non-reducing conditions.
c. Renaturation and Incubation:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow the enzyme to renature. This is typically done with gentle agitation for 30-60 minutes at room temperature.[24]
-
Wash the gel briefly with distilled water.
-
Incubate the gel in an activity buffer (e.g., a buffer at the optimal pH for the this compound of interest) at 37°C for 12-24 hours.[24]
d. Staining and Visualization:
-
Stain the gel with a solution of Coomassie Brilliant Blue R-250.[25]
-
Destain the gel with a solution of methanol (B129727) and acetic acid.
-
Areas of this compound activity will appear as clear bands against a blue background, where the hyaluronic acid substrate has been degraded.
III. Visualization of Signaling Pathways and Logical Relationships
Hyaluronidases play a significant role in cell signaling, primarily through the generation of low molecular weight hyaluronic acid (LMW-HA) fragments. These fragments can then interact with cell surface receptors to trigger downstream signaling cascades that influence cell behavior.
Signaling Pathway of Hyaluronan Degradation Products
The degradation of high molecular weight HA by hyaluronidases into smaller fragments initiates a signaling cascade through receptors like CD44 and RHAMM, leading to the activation of pathways that promote cell proliferation, migration, and survival.
Caption: Signaling pathway initiated by hyaluronan degradation products.
Experimental Workflow for this compound Activity Measurement
The following diagram illustrates a typical workflow for determining this compound activity from a biological sample using a spectrophotometric assay.
Caption: General workflow for a this compound activity assay.
Logical Relationships of this compound Isozymes and Substrates
This diagram illustrates the relationships between different this compound isozymes, their primary substrates, and the resulting degradation products.
Caption: Relationships between hyaluronidases and their substrates.
Conclusion
The study of this compound isozymes is a dynamic field with significant implications for understanding and treating a range of diseases, particularly cancer. The distinct biochemical properties of each isozyme dictate their specific roles in hyaluronic acid metabolism and cellular signaling. The experimental protocols provided in this guide offer robust methods for the characterization of this compound activity, which is essential for basic research and the development of novel therapeutic strategies targeting these enzymes. The visualization of the associated signaling pathways and logical relationships further aids in comprehending the complex biological functions of this important enzyme family.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alliancegenome.org [alliancegenome.org]
- 5. echelon-inc.com [echelon-inc.com]
- 6. Designed Human Serum this compound 1 Variant, HYAL1ΔL, Exhibits Activity up to pH 5.9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HYAL2, a human gene expressed in many cells, encodes a lysosomal this compound with a novel type of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Activity of Human Hyal1 Requires Active Site Acidic and Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound activity of human Hyal1 requires active site acidic and tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HYAL2 | Abcam [abcam.com]
- 15. Active Expression of Human this compound PH20 and Characterization of Its Hydrolysis Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active Expression of Human this compound PH20 and Characterization of Its Hydrolysis Pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uniprot.org [uniprot.org]
- 19. HYAL2 - Wikipedia [en.wikipedia.org]
- 20. uniprot.org [uniprot.org]
- 21. [PDF] this compound Activity of Human Hyal1 Requires Active Site Acidic and Tyrosine Residues* | Semantic Scholar [semanticscholar.org]
- 22. A zymographic assay for detection of this compound activity on polyacrylamide gels and its application to enzymatic activity found in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. rlacollege.edu.in [rlacollege.edu.in]
The Spreading Factor: An In-depth Technical Guide to the Discovery and History of Hyaluronidase
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hyaluronidase (HAase), a pivotal enzyme in cellular and matrix biology, has a rich history intertwined with the very foundations of biochemistry and extracellular matrix research. Initially identified as a "spreading factor" for its remarkable ability to increase tissue permeability, its identity as an enzyme that specifically degrades hyaluronic acid (HA) unlocked new avenues in medicine, from enhancing drug delivery to understanding complex physiological and pathological processes like fertilization, inflammation, and cancer progression. This technical guide provides a comprehensive chronicle of the discovery and scientific journey of this compound, detailing the seminal experiments that defined its function, summarizing key quantitative findings, and illustrating the complex signaling pathways it modulates.
A Historical Chronicle of Discovery
The story of this compound begins not with the enzyme itself, but with an observation of its effect. In 1928, F. Duran-Reynals, while studying viral vaccines, discovered that extracts from mammalian testes contained a "spreading factor" that dramatically increased the diffusion and absorption of subcutaneously injected substances like dyes and toxins.[1] This mysterious agent was noted for its ability to render the connective tissue more permeable.
The substrate for this factor, hyaluronic acid (then called hyaluronic acid), was first isolated from the vitreous humor of bovine eyes in 1934 by Karl Meyer and his colleague John Palmer.[2][3] Meyer, a central figure in the field, would go on to dedicate decades to characterizing this unique, high-molecular-weight polysaccharide.[2][4]
The critical connection between the spreading factor and hyaluronic acid was established in 1940 by Ernst Chain and Edward Duthie.[1][5][6] They demonstrated that the spreading factor was, in fact, an enzyme that depolymerized hyaluronic acid, thereby reducing its viscosity. They officially proposed the name This compound for this enzyme.[1] Karl Meyer's subsequent work further elucidated the action of hyaluronidases from different sources, noting that testicular and pneumococcal enzymes yielded different end products, which was a crucial step in understanding their diverse nature.[7] This foundational research culminated in Meyer's formal classification of hyaluronidases into three distinct groups in 1971, a system based on their reaction products that remains influential today.[8]
Classification and Types of this compound
Hyaluronidases are a family of enzymes broadly categorized based on their mechanism of action and biological source.
Meyer's Classification (1971)
Karl Meyer's system divides hyaluronidases into three main types based on their enzymatic cleavage products:
-
Type I: Mammalian-type Hyaluronidases (EC 3.2.1.35) : These are endo-β-N-acetyl-D-hexosaminidases that hydrolyze the β-1,4-glycosidic bond between N-acetylglucosamine and D-glucuronic acid residues in hyaluronic acid. The primary end product is a tetrasaccharide. In humans, six this compound genes have been identified, including HYAL1, HYAL2, HYAL3, HYAL4, PH-20 (a sperm-specific this compound), and a pseudogene, HYALP1.[9]
-
Type II: Leech and Hookworm Hyaluronidases (EC 3.2.1.36) : These are endo-β-D-glucuronidases that cleave the β-1,3-glycosidic bond, yielding different oligosaccharide products.
-
Type III: Microbial Hyaluronidases (EC 4.2.2.1) : Also known as hyaluronate lyases, these enzymes are produced by various bacteria. They act via a β-elimination reaction on the β-1,4-glycosidic bond, creating an unsaturated double bond at the non-reducing end of the resulting disaccharide.
pH-Based Classification
Hyaluronidases can also be classified by their optimal pH for activity:
-
Acid-Active Hyaluronidases : These enzymes, such as human HYAL1, function optimally at an acidic pH of 3.0 to 4.0.
-
Neutral-Active Hyaluronidases : This group, which includes the sperm-specific PH-20 and venom hyaluronidases, is most active at a neutral pH range of 5.0 to 8.0.
The logical relationship for this classification is visualized below.
Key Historical Experiments and Methodologies
The characterization of this compound activity relied on several ingenious assays developed during the early to mid-20th century. These methods measured the direct and indirect effects of hyaluronic acid depolymerization.
Mucin Clot Prevention Assay
This was one of the earliest qualitative and semi-quantitative methods. It is based on the principle that high-molecular-weight hyaluronic acid, when mixed with protein (like serum albumin) and acidified (e.g., with acetic acid), forms a characteristic fibrous clot or precipitate.
Experimental Protocol:
-
Substrate Preparation : A solution of hyaluronic acid (e.g., from umbilical cord or synovial fluid) is prepared in a suitable buffer.[10][11]
-
Enzyme Incubation : Serial dilutions of the this compound-containing sample (e.g., testicular extract) are added to fixed volumes of the hyaluronic acid substrate.[12]
-
Reaction : The mixtures are incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for enzymatic degradation.[11]
-
Clot Formation : A solution of protein (e.g., serum) is added, followed by acidification with acetic acid.
-
Observation : The tubes are observed for the formation of a mucin clot. The highest dilution of the enzyme that prevents clot formation is taken as the endpoint, indicating the enzyme's activity.[10]
Viscosimetric Assay
This method, utilized by Chain and Duthie, provides a more quantitative measure of enzyme activity by tracking the reduction in viscosity of a hyaluronic acid solution.[13][14]
Experimental Protocol:
-
Substrate Preparation : A solution of purified hyaluronic acid is prepared in a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) to achieve a high initial viscosity.
-
Viscometer Setup : The substrate is placed in an Ostwald viscometer maintained at a constant temperature (e.g., 37°C).
-
Enzyme Addition : A small volume of the this compound sample is added to the substrate in the viscometer and mixed rapidly.
-
Time-Course Measurement : The flow time of the solution through the viscometer capillary is measured at regular intervals.
-
Data Analysis : The specific viscosity is calculated over time. The rate of viscosity reduction is proportional to the enzyme concentration. Activity is often expressed in "viscosity-reducing units."[14]
Turbidimetric Assay
Developed by Kass and Seastone, this method became a standard for its reproducibility and suitability for assaying many samples. It relies on the principle that undigested hyaluronic acid forms a stable colloidal suspension (turbidity) when complexed with an acidified protein solution.[15]
Experimental Protocol:
-
Reagent Preparation :
-
Standard Curve Generation : A standard curve is created by mixing serial dilutions of a known hyaluronic acid stock solution with the acid albumin reagent and measuring the resulting turbidity at a specific wavelength (e.g., 540-600 nm).[16]
-
Enzyme Reaction :
-
Turbidity Development : The reaction is stopped by adding the acid albumin solution to each tube. The mixture is allowed to stand for approximately 10 minutes for turbidity to develop.[17]
-
Measurement and Calculation : The absorbance (turbidity) of each sample is read using a spectrophotometer. The amount of remaining hyaluronic acid is determined from the standard curve. Enzyme activity is calculated based on the amount of substrate hydrolyzed and is often expressed in Turbidity Reducing Units (TRU).[15]
The general workflow for a turbidimetric assay is illustrated below.
Quantitative Data from Early Methodologies
The following tables summarize the type of quantitative data generated from these classical assays. The values are representative of typical results described in the literature to illustrate the methodologies.
Table 1: Representative Data from a Turbidimetric Assay Standard Curve
| HA Concentration (mg/mL) | Absorbance (A600 nm) |
| 0.00 | 0.000 |
| 0.05 | 0.155 |
| 0.10 | 0.310 |
| 0.15 | 0.465 |
| 0.20 | 0.620 |
Table 2: Example Calculation of Enzyme Activity (Turbidimetric Assay)
| Sample | Dilution | Incubation Time (min) | Final Absorbance (A600 nm) | Remaining HA (mg/mL) | % HA Hydrolyzed |
| Control (No Enzyme) | - | 30 | 0.620 | 0.200 | 0% |
| Test Enzyme | 1:100 | 30 | 0.310 | 0.100 | 50% |
| Test Enzyme | 1:200 | 30 | 0.465 | 0.150 | 25% |
| Determined from the standard curve in Table 1. |
Table 3: Representative Data from a Viscosimetric Assay
| Time (minutes) | Relative Viscosity (Testicular HAase) | Relative Viscosity (Pneumococcal HAase) |
| 0 | 5.80 | 5.80 |
| 5 | 3.50 | 4.20 |
| 10 | 2.10 | 3.10 |
| 20 | 1.50 | 2.00 |
| 30 | 1.25 | 1.60 |
| 60 | 1.10 | 1.20 |
Role in Cellular Signaling Pathways
Beyond its structural role, the degradation of hyaluronic acid by hyaluronidases produces fragments of varying sizes that act as potent signaling molecules. These fragments interact with cell surface receptors to modulate critical cellular processes.
CD44 and RHAMM Signaling
CD44 (Cluster of Differentiation 44) and RHAMM (Receptor for Hyaluronan-Mediated Motility) are the two principal receptors for hyaluronic acid.
-
High-Molecular-Weight HA (HMW-HA) , the native form, typically engages CD44 to promote cell adhesion and maintain tissue homeostasis. This interaction can activate anti-inflammatory and anti-proliferative signals.[18]
-
Low-Molecular-Weight HA (LMW-HA) , produced by this compound activity during tissue injury or inflammation, can bind to both CD44 and RHAMM.[19] This binding often triggers pro-inflammatory, pro-angiogenic, and pro-proliferative signaling cascades.[18] The interaction can activate downstream effectors such as the Ras-MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, migration, and invasion.[20][21]
The diagram below illustrates the divergent signaling outcomes based on HA size and receptor engagement.
NF-κB Inflammatory Pathway
During acute inflammation, pro-inflammatory cytokines like TNF-α and IL-1β can upregulate the expression of hyaluronidases (HYAL1, HYAL2).[1] The resulting increase in LMW-HA fragments can then act as damage-associated molecular patterns (DAMPs), binding to Toll-like receptors (TLRs) such as TLR2 and TLR4. This engagement activates downstream signaling cascades, including the potent NF-κB pathway, which further amplifies the inflammatory response by promoting the transcription of more pro-inflammatory cytokines, creating a self-perpetuating cycle.[1][22]
Conclusion and Future Directions
From its humble beginnings as an enigmatic "spreading factor" to its current status as a key modulator of the tissue microenvironment, this compound has proven to be an enzyme of immense biological and therapeutic importance. The pioneering work of Duran-Reynals, Meyer, Chain, and Duthie laid a foundation that has enabled decades of research into its multifaceted roles. Today, recombinant hyaluronidases are critical tools in drug delivery, ophthalmology, and aesthetic medicine.
For drug development professionals, understanding the history and fundamental biochemistry of this compound is crucial. The enzyme's ability to remodel the extracellular matrix presents both opportunities and challenges. Leveraging its "spreading" effect can enhance the bioavailability of co-administered therapeutics, particularly for subcutaneous delivery of large molecules. Conversely, inhibiting its activity is a therapeutic strategy being explored for certain cancers and inflammatory diseases where HA degradation products promote pathology. Future research will continue to unravel the specific functions of different this compound isozymes and the context-dependent signaling of HA fragments, paving the way for more targeted and sophisticated therapeutic interventions.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The journey of hyaluronan research in the Journal of Biological Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nasonline.org [nasonline.org]
- 5. Chain, E. and Duthie, E.S. (1940) Identity of this compound and spreading factor. British Journal of Experimental Pathology, 21, 324-338. - References - Scientific Research Publishing [scirp.org]
- 6. Identity of this compound and Spreading Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. josorge.com [josorge.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. STUDIES OF THE MUCIN-CLOT PREVENTION TEST FOR THE DETERMINATION OF THE ANTIthis compound TITRE OF HUMAN SERUM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A modified method for the viscosimetric assay of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute and empirical determination of the enzymatic activity and kinetic investigation of the action of this compound on hyaluronan using viscosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hyaluronan and RHAMM in Wound Repair and the “Cancerization” of Stromal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyaluronan-CD44/RHAMM interaction-dependent cell proliferation and survival in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hyaluronan, a Crucial Regulator of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of the Hyaluronidase Gene Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hyaluronidase gene family represents a fascinating subject of evolutionary study, characterized by a series of gene duplication events and functional diversifications that have led to a range of enzymes with critical roles in both physiological and pathological processes. This technical guide provides an in-depth exploration of the evolution of this gene family, detailing its members, phylogenetic relationships, and the experimental methodologies used to elucidate their functions. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of complex processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the this compound gene family.
Introduction to the this compound Gene Family
Hyaluronidases are a class of enzymes that primarily catalyze the degradation of hyaluronan, a major component of the extracellular matrix.[1] The term "this compound" is somewhat of a misnomer, as these enzymes can also degrade other glycosaminoglycans like chondroitin (B13769445) and chondroitin sulfates, albeit at slower rates.[2] This broader specificity is thought to be a reflection of their evolutionary origins, likely evolving from ancestral chondroitinases.[2] Vertebrate hyaluronidases belong to the glycosidase family 56 and function as endo-β-N-acetyl-hexosaminidases, hydrolyzing the β1,4 glycosidic linkages in hyaluronan.[2] This contrasts with bacterial hyaluronidases, which are lyases belonging to the polysaccharide lyase family 8 and cleave hyaluronan via a β-elimination reaction.[2]
In humans, the this compound gene family consists of six members: HYAL1, HYAL2, HYAL3, HYAL4, SPAM1 (also known as PH-20 or HYAL5), and a pseudogene, HYALP1 (also known as HYAL6).[1][3] These genes are organized into two clusters on different chromosomes, a genomic arrangement that provides strong evidence for their evolutionary history through gene duplication.[4]
Genomic Organization and Evolution
The evolution of the vertebrate this compound gene family is a story of gene duplication and subsequent divergence. The prevailing hypothesis suggests an initial ancestral gene underwent two duplication events to form a three-gene cluster.[2][5] This was followed by an en masse block duplication of the entire cluster, resulting in the current genomic organization observed in mammals.[2][4] This en masse duplication is thought to have occurred around the time of the divergence between placental and non-placental mammals.[2]
In humans, three this compound genes (HYAL1, HYAL2, and HYAL3) are clustered on chromosome 3p21.3.[4][6] The other three (HYAL4, SPAM1, and the pseudogene HYALP1) are clustered on chromosome 7q31.3.[4][6] A similar syntenic arrangement is found in the mouse genome, with three genes on chromosome 9F1-F2 and three on chromosome 6A2.[4][5] Interestingly, the mouse ortholog of the human pseudogene HYALP1 appears to be a functional gene, suggesting ongoing evolutionary changes within this gene family.[4][6] The presence of a single this compound-like sequence in the genome of Caenorhabditis elegans and its absence in Drosophila melanogaster further highlights the dynamic nature of this gene family's evolution across different lineages.[7]
Proposed Evolutionary Pathway of the this compound Gene Family
Caption: Proposed evolutionary pathway of the this compound gene family.
Functional Divergence of this compound Family Members
Following the gene duplication events, the members of the this compound family have undergone functional divergence, resulting in enzymes with distinct substrate specificities, pH optima, and tissue expression patterns.
-
HYAL1 and HYAL2: These are the two major hyaluronidases responsible for the degradation of hyaluronan in somatic tissues.[2][4] HYAL2, which is often GPI-anchored to the cell surface, degrades high-molecular-weight hyaluronan into intermediate-sized fragments of approximately 20 kDa.[2][7] These fragments are then internalized and further degraded into small oligosaccharides, primarily tetrasaccharides, by the lysosomal enzyme HYAL1.[2][4]
-
HYAL3: The function of HYAL3 is less clear. While it is widely expressed, enzymatic activity has been difficult to detect using standard this compound assays.[8]
-
HYAL4: Preliminary studies suggest that HYAL4 is primarily a chondroitinase, with little to no activity against hyaluronan.[7] This finding supports the hypothesis that the ancestral gene of this family was a chondroitinase.
-
SPAM1 (PH-20): This this compound is well-known for its crucial role in fertilization.[3][9] Located on the sperm surface, it degrades the hyaluronan-rich cumulus oophorus surrounding the oocyte, allowing the sperm to penetrate and fertilize the egg.[3]
-
Venom Hyaluronidases: Hyaluronidases are also found in the venoms of various animals, including snakes and insects.[10][11] In this context, they act as "spreading factors," breaking down the extracellular matrix of the victim's tissues to facilitate the diffusion of other toxins.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the human this compound gene family.
Table 1: Genomic Location of Human this compound Genes
| Gene | Chromosomal Location |
| HYAL1 | 3p21.3 |
| HYAL2 | 3p21.3 |
| HYAL3 | 3p21.3 |
| HYAL4 | 7q31.3 |
| SPAM1 | 7q31.3 |
| HYALP1 | 7q31.3 |
Data sourced from Csoka et al. (2001).[4]
Table 2: Sequence Identity Among Human Hyaluronidases (%)
| HYAL1 | HYAL2 | HYAL3 | HYAL4 | PH-20 | |
| HYAL1 | 100 | 39.9 | 40.5 | 34.6 | 38.2 |
| HYAL2 | 100 | 38.3 | 33.3 | 35.1 | |
| HYAL3 | 100 | 34.1 | 35.8 | ||
| HYAL4 | 100 | 35.5 | |||
| PH-20 | 100 |
Data based on ClustalW 1.82 as reported by Jedrzejas and Stern (2005).[2]
Experimental Protocols
Phylogenetic Analysis of the this compound Gene Family
Phylogenetic analysis is a fundamental method for inferring the evolutionary relationships between genes. A general workflow for constructing a phylogenetic tree of the this compound gene family is outlined below.
-
Sequence Retrieval: Obtain the amino acid sequences of this compound proteins from various species of interest from public databases such as GenBank or UniProt.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a multiple sequence alignment program like ClustalW, MAFFT, or MUSCLE. This step is crucial for identifying homologous regions and is the basis for phylogenetic inference.
-
Phylogenetic Tree Inference: Construct the phylogenetic tree using one of the following methods:
-
Distance-Based Methods (e.g., Neighbor-Joining): These methods calculate a distance matrix based on the degree of difference between pairs of sequences and then cluster the sequences based on this matrix.[12][13]
-
Character-Based Methods:
-
Maximum Parsimony: This method seeks the tree that requires the fewest evolutionary changes (e.g., amino acid substitutions) to explain the observed sequence data.[12][13]
-
Maximum Likelihood: This method evaluates the probability of the observed data given a particular evolutionary model and tree topology, and selects the tree with the highest likelihood.[12][13]
-
Bayesian Inference: This method uses a probabilistic approach to infer the posterior probability of a tree, incorporating prior knowledge about the evolutionary process.[12][13]
-
-
-
Tree Evaluation: Assess the reliability of the inferred tree branches using statistical methods such as bootstrapping or by calculating posterior probabilities.
-
Tree Visualization: Visualize and annotate the final phylogenetic tree using software such as MEGA, FigTree, or iTOL.
Caption: A generalized workflow for phylogenetic analysis.
This compound Activity Assays
Various assays have been developed to measure the enzymatic activity of hyaluronidases. One common method is an ELISA-like microtiter-based assay.
-
Plate Coating: Coat microtiter plates with biotinylated hyaluronan.
-
Sample Incubation: Add the this compound-containing sample (e.g., purified enzyme, cell lysate, or biological fluid) to the coated wells and incubate at a controlled temperature (e.g., 37°C) for a specific time period.
-
Detection:
-
Wash the plates to remove the enzyme and digested hyaluronan fragments.
-
Add an avidin-peroxidase conjugate, which will bind to the remaining biotinylated hyaluronan on the plate.
-
Add a peroxidase substrate (e.g., OPD or TMB) to produce a colorimetric signal.
-
-
Quantification: Measure the absorbance of the wells using an ELISA plate reader. The this compound activity is inversely proportional to the colorimetric signal (i.e., higher activity results in less remaining hyaluronan and a weaker signal).[14][15]
Caption: Hyaluronan degradation pathway in somatic tissues.
Conclusion
The this compound gene family provides a compelling model for understanding the evolutionary processes of gene duplication and functional divergence. From a single ancestral gene, a family of enzymes with diverse roles in development, physiology, and disease has emerged. A thorough understanding of their evolutionary history, genomic organization, and enzymatic functions is crucial for researchers in basic science and for professionals in drug development targeting hyaluronan metabolism. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into this dynamic and important gene family.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The six this compound-like genes in the human and mouse genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Deficiencies of Hyaluronan Degradation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Hyaluronidases [glycoforum.gr.jp]
- 8. Update on the Mammalian Hyaluronidases [glycoforum.gr.jp]
- 9. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hyaluronan breakdown by snake venom hyaluronidases: From toxins delivery to immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.zageno.com [go.zageno.com]
- 14. Experimental evaluation of this compound activity in combination with specific drugs applied in clinical techniques of interventional pain management and local anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Expression of Hyaluronidase in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hyaluronidases
Hyaluronidases (HYALs) are a family of enzymes that primarily catalyze the degradation of hyaluronic acid (HA), a major glycosaminoglycan component of the extracellular matrix (ECM).[1][2] By breaking down HA, these enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, fertilization, and tumor progression.[1][3] In humans, six hyaluronidase-like genes have been identified: HYAL1, HYAL2, HYAL3, HYAL4, PH-20 (also known as SPAM1), and a pseudogene, HYALP1 (HYAL6).[4][5][6] These genes are organized into two clusters on chromosomes 3p21.3 (HYAL1-3) and 7q31.3 (HYAL4, PH-20, HYALP1).[6][7][8]
HYAL1 and HYAL2 are considered the major hyaluronidases in most somatic tissues.[4][6][8] HYAL2, often a GPI-anchored protein on the cell surface, degrades high-molecular-weight HA into intermediate-sized fragments (~20 kDa).[4][5][6] These fragments are then internalized and further broken down into small oligosaccharides by the lysosomal enzyme HYAL1.[4][5][6] The other hyaluronidases have more restricted expression patterns or weaker enzymatic activity.[8][9] Understanding the differential expression of these enzymes across various cell types is critical for elucidating their roles in health and disease and for developing targeted therapeutic strategies.
Expression of this compound Isoforms in Various Cell Types
The expression of this compound genes is highly variable and tissue-specific. This differential expression dictates the local turnover of hyaluronic acid, influencing cell behavior and tissue function.
Expression in Normal Somatic Cells
Hyaluronidases are expressed in a wide range of normal cells, where they contribute to the constant remodeling of the extracellular matrix.
-
Fibroblasts: Human dermal fibroblasts express HYAL1 and HYAL2.[8][10][11] Specifically, normal human dermal fibroblasts (HS27) and fetal fibroblasts (FF24) secrete HYAL1, with expression being highest in quiescent, post-confluent cells.[11] Studies have shown that while older human fibroblasts have decreased hyaluronic acid secretion, this is mainly due to the downregulation of hyaluronan synthases (HAS) rather than changes in the expression levels of HYAL1 and HYAL2.[12] In skin, KIAA1199 is also a key enzyme for HA degradation by fibroblasts.[8]
-
Chondrocytes: Human articular chondrocytes express mRNA for HYAL1, HYAL2, and HYAL3, with HYAL2 being the predominant transcript.[13][14] Endogenous HYAL2 in these cells is localized intracellularly, suggesting that HA turnover is dependent on receptor-mediated endocytosis and subsequent lysosomal degradation.[13][14]
-
Epithelial Cells: Primary human bronchial epithelial (HBE) cells express HYAL1, HYAL2, and HYAL3.[15][16] HYAL1 and HYAL3 are found intracellularly, whereas HYAL2 is present both intracellularly and on the apical cell surface, as well as in a soluble form in secretions.[15][16]
-
Immune Cells: White blood cells are known to produce this compound to facilitate their movement through connective tissue to reach sites of infection.[4]
-
Other Cell Lines: Several cultured cell lines are used as models to study this compound expression. For instance, HeLa and COS-7 cells express mRNA for HYAL1, HYAL2, and HYAL3. In contrast, the immortalized human chondrocyte cell line (C-28/I2) and human embryonic kidney cells (HEK-293) express HYAL2 and HYAL3, but have no detectable HYAL1.[13] In all these tested cell lines, HYAL2 was the most abundant transcript.[13]
Overexpression and Altered Expression in Cancer Cells
The expression of hyaluronidases is frequently dysregulated in cancer, contributing to tumor growth, invasion, and angiogenesis.[2][17]
-
Melanoma, Colon Carcinoma, and Glioblastoma: Metastatic human melanoma, colon carcinoma, and glioblastoma cell lines express a this compound similar to PH-20.[17][18] This expression is also observed in tumor biopsies from colorectal carcinoma patients but not in normal colon tissue.[17][18]
-
Ovarian Cancer: Gene expression analysis in ovarian cancer tissues compared to normal ovarian tissue reveals significant changes. HAS1, HYAL1, and HYAL4 mRNA expression is significantly upregulated, while HAS2, HYAL2, and HYAL3 mRNA expression is significantly downregulated.[19][20]
-
Breast Cancer: Evidence suggests that less invasive breast cancer cells tend to express HAS3 and HYAL3, whereas highly invasive cells express HAS2 and HYAL2.[21] Increased levels of this compound have also been found in breast tumor metastases.[21]
-
Laryngeal Carcinoma: PH-20 mRNA levels are reportedly elevated in both primary and lymph node metastatic lesions of laryngeal carcinoma compared to normal laryngeal tissues.[21]
-
Fibrosarcoma: In contrast to normal fibroblasts, this compound expression in fibrosarcoma cells (HT1080) is independent of cell density.[11]
Data Presentation: Quantitative Expression of Hyaluronidases
The following tables summarize the relative mRNA expression levels of different this compound isoforms across various cell types as reported in the literature.
Table 1: Relative mRNA Expression of this compound Isoforms in Various Human Cell Lines
| Cell Line | Cell Type | HYAL1 | HYAL2 | HYAL3 | Reference |
|---|---|---|---|---|---|
| Human Articular Chondrocytes | Primary Chondrocytes | + | +++ | + | [13] |
| HeLa | Cervical Cancer | + | +++ | + | [13] |
| COS-7 | Monkey Kidney Fibroblast | + | +++ | + | [13] |
| C-28/I2 | Immortalized Chondrocytes | - | ++ | + | [13] |
| HEK-293 | Human Embryonic Kidney | - | ++ | + | [13] |
| Human Bronchial Epithelial (HBE) | Primary Epithelial Cells | Expressed | Expressed | Expressed | [15][16] |
| HS27, FF24 | Dermal & Fetal Fibroblasts | Expressed | Expressed | Not Reported | [11] |
Legend: +++ Predominant transcript; ++ Moderate expression; + Detectable expression; - Not detectable.
Table 2: Differential mRNA Expression of Hyaluronan-Related Genes in Ovarian Cancer
| Gene | Expression Change in Tumor vs. Normal Tissue | Reference |
|---|---|---|
| HAS1 | Upregulated | [19][20] |
| HAS2 | Downregulated | [19][20] |
| HYAL1 | Upregulated | [19][20] |
| HYAL2 | Downregulated | [19][20] |
| HYAL3 | Downregulated | [19][20] |
| HYAL4 | Upregulated | [19][20] |
Data derived from analysis of ovarian cancer tissue (n=744) compared to normal tissue (n=46).[19][20]
Regulation of this compound Expression and Signaling Pathways
The expression and activity of hyaluronidases are tightly controlled by various signaling molecules, including growth factors and cytokines, particularly in the context of tissue injury, inflammation, and cancer.
Regulation by Growth Factors in Dermal Fibroblasts
-
Platelet-Derived Growth Factor-BB (PDGF-BB): In human dermal fibroblasts, PDGF-BB stimulates a significant increase in hyaluronan synthesis. This is achieved by inducing a 3-fold increase in the already high levels of HAS2 mRNA and also increasing HAS1 and HYAL1 mRNA. The levels of HAS3 and HYAL2 mRNA are unaffected.[10] This response is mediated by the ERK/MAPK and PI3K signaling pathways.[10]
-
Transforming Growth Factor-β1 (TGF-β1): In contrast to PDGF-BB, TGF-β1 does not increase hyaluronan synthesis in dermal fibroblasts but enhances hyaluronan degradation by stimulating HYAL activity.[10] In other contexts, such as with myofibroblasts, TGF-β1 significantly increases the expression of HYAL2 mRNA and protein.[22]
Regulation by Pro-inflammatory Cytokines in Airway Epithelial Cells
-
TNF-α and IL-1β: In human bronchial epithelial cells, the pro-inflammatory cytokines TNF-α and IL-1β regulate this compound expression and activity. IL-1β acts synergistically with TNF-α to increase the gene expression and enzymatic activity of HYALs.[15][16] This upregulation is implicated in inflammatory conditions such as asthma.[15][16] During acute inflammation, these cytokines can activate signaling cascades like the NF-κB pathway, leading to upregulated expression of HYAL1, HYAL2, and HYAL3.[1]
Signaling Pathway Diagram
The signaling cascade initiated by PDGF-BB in human dermal fibroblasts, leading to altered expression of hyaluronan synthases and hyaluronidases, is a key regulatory mechanism.
Experimental Protocols
Accurate measurement of this compound expression and activity is fundamental for research in this field. Below are detailed protocols for commonly used techniques.
Quantitative Real-Time PCR (qPCR) for this compound Gene Expression
This protocol allows for the quantification of mRNA levels of specific this compound isoforms.
1. RNA Isolation and Purification:
-
Harvest cells (e.g., after 3 hours of cultivation for peak expression in some bacterial models).[23]
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random hexamer primers.
3. Primer Design:
-
Design forward and reverse primers specific to the this compound gene of interest (e.g., HYAL1, HYAL2). Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.
-
Use primer design software (e.g., Primer3) and verify specificity using BLAST. Primers should have a GC content of 40-60%.[23]
4. qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20-25 µL, containing:
-
2x SYBR Green Master Mix
-
Forward Primer (final concentration 300-500 nM)
-
Reverse Primer (final concentration 300-500 nM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Run the reaction on a real-time PCR system with a thermal cycling protocol, for example:
-
Initial denaturation: 95°C for 5-10 min.
-
40 cycles of:
-
Denaturation: 95°C for 10-15 sec.
-
Annealing: 58-62°C for 20-30 sec.
-
Extension: 72°C for 20-30 sec.[24]
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Hyaluronan Zymography for this compound Activity
Zymography is a powerful technique to detect and characterize this compound activity in biological samples.[3]
1. Gel Preparation:
-
Prepare a standard polyacrylamide gel (e.g., 10% SDS-PAGE).
-
Incorporate hyaluronic acid (HA) into the gel matrix at a final concentration of 0.1-0.5 mg/mL before polymerization.
2. Sample Preparation and Electrophoresis:
-
Prepare cell lysates, culture supernatants, or tissue extracts in a non-reducing sample buffer. Do not boil the samples.
-
Load 20-60 µg of protein per lane.[25]
-
Run the electrophoresis under standard conditions until the dye front reaches the bottom of the gel.
3. Renaturation and Incubation:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5% Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubate the gel overnight (16-24 hours) at 37°C in an incubation buffer optimized for this compound activity (e.g., 0.1 M sodium formate, 0.15 M NaCl, pH 3.7).[11]
4. Staining and Visualization:
-
Stain the gel for 1-2 hours with a 0.5% Alcian Blue solution in 25% ethanol (B145695) and 10% acetic acid. This stains the undigested HA in the gel.
-
Destain the gel with 7% acetic acid.
-
Areas of this compound activity will appear as clear, unstained bands against a dark blue background.[3] The molecular weight can be estimated by running a pre-stained protein ladder in parallel.
Turbidimetric Assay for this compound Activity
This assay measures this compound activity by quantifying the remaining undigested hyaluronic acid, which forms turbidity with an acidic albumin solution.[26][27]
1. Reagent Preparation:
-
Hyaluronic Acid (HA) Substrate: Prepare a 0.3-0.4 mg/mL solution of HA in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 5.3 with 0.15 M NaCl).[26] Heat gently to dissolve if necessary.
-
Enzyme Solution: Prepare serial dilutions of the sample containing this compound and a known standard in a cold enzyme diluent or buffer.
-
Acidic Albumin Solution: Prepare a solution of bovine serum albumin (BSA) in an acidic buffer (e.g., 0.5 M sodium acetate, pH 4.2, adjusted to pH 3.0-3.75 with HCl).[26]
2. Enzymatic Reaction:
-
Pipette 0.5 mL of the HA substrate into test tubes and equilibrate at 37°C for 5 minutes.
-
Add 0.5 mL of the diluted enzyme sample or standard to the tubes at timed intervals.
-
Incubate the reaction mixture at 37°C for a precise duration (e.g., exactly 10 or 45 minutes).[26]
-
Stop the reaction by placing the tubes in an ice bath or by immediately proceeding to the next step.
3. Turbidity Development:
-
Add a larger volume (e.g., 2.5-9.0 mL) of the acidic albumin solution to each tube.[26] Mix immediately.
-
Allow the tubes to stand at room temperature for 10 minutes to allow turbidity to develop fully.[26]
4. Measurement and Calculation:
-
Measure the turbidity by reading the absorbance (or % transmittance) at 540-600 nm using a spectrophotometer.[26]
-
Use a blank containing buffer instead of the enzyme.
-
Calculate the amount of HA remaining using a standard curve prepared with known concentrations of HA. The decrease in turbidity is proportional to the this compound activity in the sample.
Conclusion
The expression of this compound is a dynamically regulated process that varies significantly across different cell types and physiological states. In normal tissues, HYAL1 and HYAL2 are the predominant isoforms, orchestrating the systematic turnover of hyaluronic acid, a process essential for tissue homeostasis. In pathological conditions, particularly cancer, the expression patterns of this compound isoforms are frequently altered. This dysregulation, often involving the upregulation of specific HYALs like HYAL1, HYAL2, or PH-20, contributes to the degradation of the extracellular matrix, thereby promoting tumor invasion, angiogenesis, and metastasis. The expression of these enzymes is tightly controlled by external stimuli such as growth factors and pro-inflammatory cytokines, acting through complex signaling networks. A thorough understanding of the cell-specific expression and regulation of hyaluronidases, facilitated by robust experimental methodologies, is paramount for developing novel diagnostics and targeted therapies for a range of human diseases.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The six this compound-like genes in the human and mouse genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. mdpi.com [mdpi.com]
- 9. Emerging roles for this compound in cancer metastasis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth factor regulation of hyaluronan synthesis and degradation in human dermal fibroblasts: importance of hyaluronan for the mitogenic response of PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound expression in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The decreased secretion of hyaluronan by older human fibroblasts under physiological conditions is mainly associated with the down-regulated expression of hyaluronan synthases but not with the expression levels of hyaluronidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and cellular localization of human this compound-2 in articular chondrocytes and cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and cellular localization of human this compound-2 in articular chondrocytes and cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound expression and activity is regulated by pro-inflammatory cytokines in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Expression and Activity Is Regulated by Pro-Inflammatory Cytokines in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of this compound by tumor cells induces angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression of this compound by tumor cells induces angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The hyaluronan-related genes HAS2, HYAL1-4, PH20 and HYALP1 are associated with prognosis, cell viability and spheroid formation capacity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HYALURONDIASE: BOTH A TUMOR PROMOTER AND SUPPRESSOR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound-2 Regulates RhoA Signaling, Myofibroblast Contractility, and Other Key Profibrotic Myofibroblast Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of this compound Expression by qPCR in Egyptian Clinical Isolates of Staphylococcus aureus and Its Correlation with Phenotypic Plate Assay [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 27. bioassaysys.com [bioassaysys.com]
Unraveling the Hyaluronidase Gene Landscape: A Technical Guide to Chromosomal Clustering, Location, and Signaling Pathways
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genomic organization of human hyaluronidase genes, their specific chromosomal locations, and the intricate signaling pathways they modulate. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of complex biological processes.
Introduction: The this compound Gene Family
Hyaluronidases are a family of enzymes that play a crucial role in the degradation of hyaluronan, a major component of the extracellular matrix. The catabolism of hyaluronan is vital for various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. The human genome contains six this compound-like genes, which are organized into two distinct clusters on different chromosomes, suggesting a shared evolutionary history likely involving ancient gene duplication events.[1]
Chromosomal Clustering and Genomic Organization
The six human this compound genes are organized into two distinct clusters located on chromosome 3 and chromosome 7.
2.1. The Chromosome 3p21.31 Cluster: HYAL1, HYAL2, and HYAL3
Three of the this compound genes, HYAL1, HYAL2, and HYAL3, are tandemly clustered on the short arm of human chromosome 3 at the cytogenetic band 3p21.31.[1][2][3] This region is frequently associated with tumor suppression.
2.2. The Chromosome 7q31.32 Cluster: HYAL4, SPAM1, and HYALP1
The remaining three genes, HYAL4, SPAM1 (also known as PH-20 or HYAL5), and the pseudogene HYALP1 (also known as HYAL6), are clustered on the long arm of human chromosome 7 at 7q31.32.[4][5]
2.3. Quantitative Genomic Data
The following tables summarize the genomic coordinates, size, and intergenic distances of the human this compound genes based on the Genome Reference Consortium Human Build 38 patch release 14 (GRCh38.p14).
Table 1: Genomic Location and Size of Human this compound Genes on Chromosome 3 (GRCh38.p14)
| Gene Symbol | Chromosomal Location | Start (bp) | End (bp) | Size (bp) | Strand |
| HYAL3 | 3p21.31 | 50,292,831 | 50,299,405 | 6,575 | + |
| HYAL1 | 3p21.31 | 50,299,890 | 50,312,381 | 12,492 | - |
| HYAL2 | 3p21.31 | 50,317,790 | 50,322,782 | 4,993 | - |
Table 2: Intergenic Distances for the Chromosome 3 this compound Gene Cluster
| Gene Pair | Intergenic Distance (bp) |
| HYAL3 - HYAL1 | 484 |
| HYAL1 - HYAL2 | 5,408 |
Table 3: Genomic Location and Size of Human this compound Genes on Chromosome 7 (GRCh38.p14)
| Gene Symbol | Chromosomal Location | Start (bp) | End (bp) | Size (bp) | Strand |
| HYAL4 | 7q31.32 | 123,828,955 | 123,877,481 | 48,527 | + |
| SPAM1 | 7q31.32 | 123,925,237 | 123,971,414 | 46,178 | + |
| HYALP1 | 7q31.32 | 123,985,898 | 124,001,657 | 15,760 | + |
Table 4: Intergenic Distances for the Chromosome 7 this compound Gene Cluster
| Gene Pair | Intergenic Distance (bp) |
| HYAL4 - SPAM1 | 47,755 |
| SPAM1 - HYALP1 | 14,483 |
Experimental Protocols for Gene Mapping
The chromosomal location and clustering of the this compound genes were determined using a combination of cytogenetic and genetic mapping techniques.
3.1. Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique used to visualize the location of specific DNA sequences on chromosomes.
3.1.1. Generalized FISH Protocol
-
Probe Preparation: DNA probes specific to the this compound genes are labeled with fluorescent molecules. These probes can be generated from bacterial artificial chromosomes (BACs) or other cloning vectors containing the gene of interest.
-
Chromosome Preparation: Metaphase chromosomes are prepared from cultured cells (e.g., lymphocytes) and fixed onto microscope slides.
-
Denaturation: The chromosomal DNA and the fluorescently labeled probes are denatured using heat and formamide (B127407) to create single-stranded DNA.
-
Hybridization: The labeled probes are applied to the slide containing the denatured chromosomes and incubated to allow the probes to anneal to their complementary sequences on the chromosomes.
-
Washing: Excess and non-specifically bound probes are washed away.
-
Visualization: The slides are counterstained with a DNA-specific dye (e.g., DAPI) and visualized using a fluorescence microscope. The fluorescent signals from the probes indicate the chromosomal location of the target genes.
3.2. Linkage Analysis
Linkage analysis is a statistical method used to map genes by studying the co-segregation of genetic markers and a particular trait (or in this case, the presence of a gene) through families.
3.2.1. Generalized Linkage Analysis Protocol
-
Family and Marker Selection: Large families (pedigrees) are identified. A set of polymorphic genetic markers with known chromosomal locations is selected.
-
Genotyping: DNA is collected from all family members, and their genotypes for the selected markers are determined.
-
LOD Score Calculation: The likelihood of the observed inheritance pattern of the markers and the gene of interest, assuming they are linked, is compared to the likelihood of the observed pattern if they are not linked. The logarithm of this odds ratio (LOD score) is calculated. A LOD score of 3.0 or higher is generally considered significant evidence for linkage.
-
Linkage Map Construction: By analyzing the recombination frequencies between different markers and the gene, a genetic map can be constructed, showing the relative order and distance between them.
Hyaluronan-Mediated Signaling Pathways
Hyaluronan fragments, often generated by the activity of hyaluronidases, can act as signaling molecules by binding to cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction triggers downstream signaling cascades that influence cell proliferation, migration, and survival.
4.1. The Hyaluronan-CD44/RHAMM-ERK Signaling Pathway
Binding of hyaluronan to CD44 and/or RHAMM can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[6][7][8] This pathway is a central regulator of cell growth and division.
The degradation of high-molecular-weight hyaluronan by hyaluronidases into smaller fragments is a critical step in the activation of these signaling pathways. These fragments then bind to receptors like CD44 and RHAMM, initiating a cascade of intracellular events that ultimately lead to the activation of transcription factors and changes in gene expression, promoting cellular responses such as proliferation and migration.[6][8] The precise mechanisms by which different hyaluronidases regulate the generation of these signaling-active hyaluronan fragments is an active area of research with significant implications for drug development in oncology and inflammatory diseases.
References
- 1. The six this compound-like genes in the human and mouse genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HYAL1 - Wikipedia [en.wikipedia.org]
- 3. HYAL3 - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. SPAM1 - Wikipedia [en.wikipedia.org]
- 6. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Technical Guide to Hyaluronidase Substrate Specificity for Glycosaminoglycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronidases are a class of enzymes that primarily catalyze the degradation of hyaluronic acid (HA), a major component of the extracellular matrix (ECM).[1][2] However, their activity is not strictly limited to HA; many hyaluronidases also exhibit activity towards other glycosaminoglycans (GAGs), such as chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS).[3][4][5] This promiscuity in substrate recognition has significant implications for various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression.[2][6] Understanding the substrate specificity of different hyaluronidases is therefore crucial for the development of targeted therapeutics and diagnostic tools.
This technical guide provides an in-depth overview of hyaluronidase substrate specificity for various GAGs, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their scientific endeavors.
This compound Classification and Mechanism of Action
Hyaluronidases are broadly classified into three main types based on their mechanism of action:
-
Mammalian-type hyaluronidases (EC 3.2.1.35): These are endo-β-N-acetyl-D-hexosaminidases that hydrolyze the β-1,4-glycosidic bonds in HA and other GAGs, yielding oligosaccharide products.[1][3]
-
Leech and hookworm hyaluronidases (EC 3.2.1.36): These are endo-β-D-glucuronidases that cleave the β-1,3-glycosidic linkages.[1]
-
Bacterial hyaluronidases (hyaluronate lyases; EC 4.2.2.1): These enzymes act as eliminases, cleaving the β-1,4-glycosidic bonds through a β-elimination reaction to produce unsaturated disaccharides.[1][7]
The term "this compound" can be a misnomer, as many of these enzymes demonstrate broader substrate activity than just hyaluronic acid.[4][5] The specificity and efficiency of catalysis are dependent on the enzyme source, the specific GAG substrate, and its degree of sulfation.[4][8]
Quantitative Analysis of Substrate Specificity
The substrate specificity of hyaluronidases is quantitatively assessed by determining kinetic parameters such as the Michaelis constant (KM) and the catalytic constant (kcat), or by comparing the relative rates of degradation of different GAGs. The following tables summarize available quantitative data for various hyaluronidases.
| Enzyme Source | Substrate | KM (mM) | Vmax (U/mL) | Reference |
| Bovine Testicular this compound | Hyaluronic Acid | 2.23 | 19.85 | [3] |
| Bovine Testicular this compound | Hyaluronic Acid Oligomers (increasing size) | 2.06 to 1.09 | ~ constant | [9] |
Table 1: Kinetic Parameters of Bovine Testicular this compound.
| Enzyme | Substrate | Relative Activity | Reference |
| Human Serum this compound (pH 3.7) | Hyaluronic Acid | Active | [10][11] |
| Chondroitin-4-sulfate | Active | [10][11] | |
| Chondroitin-6-sulfate | Variably Active | [10][11] | |
| Dermatan Sulfate | No Activity | [10][11] | |
| Human Serum Enzyme (pH 7.0) | Dermatan Sulfate | Actively Degraded | [10][11] |
| Chondroitin-4-sulfate | Actively Degraded | [10][11] | |
| Chondroitin-6-sulfate | Little Effect | [10][11] | |
| Hyaluronic Acid | Little Effect | [10][11] | |
| Streptomyces hyalurolyticus this compound | Hyaluronic Acid | Specific | [7][12] |
| Chondroitin | Inactive | [7][12] | |
| Chondroitin Sulfate | Inactive | [7][12] | |
| Human this compound-1 (HYAL1) | Hyaluronic Acid | Degrades to small oligomers | [4][13] |
| Chondroitin Sulfate A | Similar extent to HA | [14] | |
| Human this compound-2 (HYAL2) | High-molecular-weight Hyaluronic Acid | Degrades to ~20 kDa fragments | [4][15] |
| Testicular this compound (SPAM1) | Chondroitin Sulfate A | Similar extent to HA | [14] |
| Chondroitin | Similar extent to HA | [14] |
Table 2: Relative Substrate Specificity of Various Hyaluronidases.
Experimental Protocols for Assessing Substrate Specificity
Several methods are employed to determine the activity and substrate specificity of hyaluronidases. The turbidimetric assay is a commonly used method.
Turbidimetric Assay for this compound Activity
This method is based on the principle that undigested hyaluronic acid forms a precipitate with bovine serum albumin (BSA) at an acidic pH, which can be measured as turbidity. The activity of this compound is determined by the reduction in turbidity resulting from the enzymatic degradation of HA.[16][17][18]
Materials:
-
Hyaluronic Acid (HA) solution (e.g., 0.4 mg/mL in a suitable buffer)[17]
-
This compound enzyme solution (of known concentration)
-
Phosphate Buffer (e.g., 0.1 M sodium phosphate, pH 5.3, with 0.15 M NaCl)[17]
-
Albumin Reagent (e.g., 2.5 g BSA in 250 mL of 0.5 M sodium acetate (B1210297) buffer, pH 4.2, adjusted to pH 3.0 with HCl)[17]
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of hyaluronic acid in the appropriate buffer.[17]
-
Enzyme Dilution: Prepare serial dilutions of the this compound enzyme in a cold enzyme diluent immediately before use.[16]
-
Reaction Incubation:
-
Pipette the HA solution into test tubes and pre-incubate at 37°C.[17]
-
Add the diluted enzyme solution to the test tubes at timed intervals.[17]
-
Incubate the mixture for a defined period (e.g., 10-45 minutes) at 37°C.[16][17]
-
Stop the reaction by cooling the tubes in an ice bath or by heat inactivation.[17][18]
-
-
Turbidity Development: Add the albumin reagent to each tube and incubate at room temperature for a specific time (e.g., 10 minutes) to allow for turbidity to develop.[17]
-
Measurement: Measure the absorbance (or % transmittance) of the samples at a specific wavelength (e.g., 540 nm or 600 nm) using a spectrophotometer.[16][17]
-
Calculation: The this compound activity is calculated based on the decrease in turbidity compared to a control without the enzyme.
Figure 1: Experimental workflow for the turbidimetric assay of this compound activity.
Role in Cellular Signaling
Glycosaminoglycans are not merely structural components of the ECM; they are critical signaling molecules that regulate a vast array of cellular processes, including cell growth, proliferation, adhesion, and migration.[19][20] Hyaluronidases, by degrading GAGs, play a pivotal role in modulating these signaling pathways.
The degradation of high-molecular-weight HA, which is generally anti-angiogenic and anti-inflammatory, into smaller fragments by hyaluronidases can generate pro-angiogenic and pro-inflammatory signals.[21][22] This switch in biological activity is a key aspect of tissue remodeling in both physiological and pathological contexts, such as wound healing and cancer progression.
GAGs and proteoglycans interact with a multitude of signaling molecules, including growth factors, cytokines, and their receptors.[20][23] this compound activity can release these sequestered signaling molecules from the ECM, thereby modulating their bioavailability and downstream signaling cascades.
Figure 2: Role of this compound in modulating GAG-mediated cell signaling.
Conclusion
The substrate specificity of hyaluronidases for different glycosaminoglycans is a complex and critical area of study. While hyaluronic acid is the primary substrate for many of these enzymes, their ability to degrade other GAGs like chondroitin and dermatan sulfate highlights their broader role in ECM remodeling and cellular signaling. A thorough understanding of these specificities, supported by robust quantitative data and standardized experimental protocols, is essential for advancing research in areas such as oncology, inflammatory diseases, and regenerative medicine. The continued investigation into the nuanced interactions between hyaluronidases and their GAG substrates will undoubtedly unveil new therapeutic targets and diagnostic opportunities.
References
- 1. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Chondroitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alterations and Roles of Glycosaminoglycans in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 37259-53-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and mechanistic studies with bovine testicular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. karger.com [karger.com]
- 12. This compound from Streptomyces hyalurolyticus | Krackeler Scientific, Inc. [krackeler.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 透明质酸酶的酶法测定 (3.2.1.35) [sigmaaldrich.com]
- 17. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. A Novel this compound Produced by Bacillus sp. A50 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Glycosaminoglycan-Protein Interactions and Their Roles in Human Disease [frontiersin.org]
- 21. Kinetic analysis of this compound activity using a bioactive MRI contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic analysis of this compound activity using a bioactive MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Unseen Influence: A Technical Guide to the Non-Enzymatic Functions of Hyaluronidases in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronidases (HYALs) are a family of enzymes long recognized for their canonical role in the degradation of hyaluronan (HA), a major component of the extracellular matrix. This enzymatic activity is crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. However, a growing body of evidence reveals that hyaluronidases possess critical non-enzymatic functions, acting as signaling molecules and scaffolding proteins that modulate cellular behavior independent of their catalytic activity. This technical guide provides an in-depth exploration of these non-enzymatic roles, focusing on the underlying molecular mechanisms, key signaling pathways, and the experimental methodologies required to investigate these functions. Understanding these non-canonical activities is paramount for developing novel therapeutic strategies that target hyaluronidase-mediated signaling in disease.
Core Concepts: Non-Enzymatic Signaling by Hyaluronidases
Beyond their catalytic domains, several hyaluronidases, including PH-20, HYAL1, HYAL2, and the hyaluronan-binding proteins with this compound activity, CEMIP and TMEM2, participate directly in cell signaling cascades. These functions are often mediated through protein-protein interactions, where the this compound acts as a receptor, co-receptor, or a scaffold to assemble signaling complexes.
PH-20: A Multifunctional Protein in Fertilization and Beyond
The sperm this compound PH-20 is a well-characterized example of a this compound with dual functions. In addition to its enzymatic role in digesting the HA-rich cumulus oophorus surrounding the oocyte, PH-20 also functions as a signaling receptor. Binding of HA to a domain separate from its catalytic site on sperm-surface PH-20 is reported to induce an increase in intracellular calcium concentration. This signaling event is crucial for enhancing the sperm's responsiveness to the acrosome reaction induced by the zona pellucida.
HYAL2: A Regulator of Cytoskeletal Dynamics and Fibrosis
HYAL2, a GPI-anchored this compound, exhibits weak enzymatic activity at physiological pH. Accumulating evidence points to its significant non-enzymatic roles. In myofibroblasts, cytoplasmic HYAL2 interacts with the actin cytoskeleton and functions as a key regulator of TGF-β1-driven RhoA signaling. This interaction promotes myofibroblast contractility and the deposition of collagen, highlighting a pro-fibrotic role independent of its catalytic activity[1]. Furthermore, HYAL2 can act as a co-receptor for CD44 and has been implicated in regulating TGF-β1-mediated signaling through its interaction with the WW domain-containing oxidoreductase 1.
CEMIP (KIAA1199): A Scaffold in Cancer Progression
Cell migration-inducing and hyaluronan-binding protein (CEMIP), also known as KIAA1199, is a protein with this compound activity that is increasingly implicated in cancer metastasis. Its non-enzymatic functions appear to be central to its pro-tumorigenic activities. CEMIP can act as a scaffold protein, directly binding to and activating key signaling molecules. For instance, it has been shown to interact with and promote the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), thereby activating downstream pathways such as PI3K/Akt and MAPK/ERK[2][3][4]. CEMIP also engages with the Wnt/β-catenin pathway, further promoting cancer cell proliferation and invasion.
TMEM2: A Modulator of Cell Adhesion and Development
Transmembrane protein 2 (TMEM2) is another cell-surface this compound. While its enzymatic activity is important for processes like neural crest cell development, evidence suggests non-catalytic roles in regulating cell adhesion and migration. By interacting with components of focal adhesions, TMEM2 can influence cellular attachment to the extracellular matrix.
Quantitative Data
While the non-enzymatic interactions of hyaluronidases in cell signaling are increasingly recognized, quantitative data, such as binding affinities (Kd values) for these protein-protein interactions, remain largely uncharacterized in the literature. This represents a significant knowledge gap and a promising area for future investigation using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The available quantitative data primarily focuses on the enzymatic aspects or downstream cellular effects.
| Parameter | This compound | Condition | Value | Reference |
| Gene Expression (Fold Change) | HYAL (Bovine) | NHDF cells, 0.015 U/ml, 24h | HAS2: ~2.5 | [5] |
| HYAL (Bovine) | NHDF cells, 1.5 U/ml, 24h | HAS2: ~2.0 | [5] | |
| HA Concentration (ng/ml) | HYAL (Bovine) | NHDF cells, 0.015 U/ml, 24h | ~1200 | [5] |
| HYAL (Bovine) | NHDF cells, 15 U/ml, 24h | ~200 | [5] | |
| Dissociation Constant (Kd) of HA binding to cell surface | HYAL2 | BB16Hy2+ cells | No significant change from control | [6] |
Signaling Pathways
The non-enzymatic functions of hyaluronidases are integrated into complex signaling networks that control fundamental cellular processes.
HYAL2-RhoA Signaling Pathway
In myofibroblasts, HYAL2, independent of its enzymatic activity, plays a crucial role in the activation of the RhoA signaling pathway, a key regulator of cytoskeletal dynamics and cell contractility.
CEMIP-Mediated EGFR Signaling
CEMIP enhances cancer cell proliferation and survival by acting as a scaffold to promote EGFR signaling, independent of its hyaluronan-degrading activity.
Experimental Protocols
Investigating the non-enzymatic functions of hyaluronidases requires specific experimental approaches to dissect these activities from their catalytic roles.
Generation of Catalytically Inactive this compound Mutants
A crucial first step is the generation of "kinase-dead" or catalytically inactive mutants. This is typically achieved through site-directed mutagenesis of key amino acid residues in the active site.
Principle: Based on structural data and sequence alignments, conserved acidic residues (e.g., Glutamate) within the catalytic cleft are identified as essential for enzymatic activity. Mutating these residues to a neutral amino acid (e.g., Glutamine) abolishes hyaluronan degradation while preserving the overall protein structure.
Protocol: Site-Directed Mutagenesis of HYAL1 (Example)
This protocol is based on the methodology for creating a catalytically inactive HYAL1-E131Q mutant[7].
Materials:
-
Wild-type HYAL1 expression vector (e.g., pFLAG-CMV-HYAL1)
-
Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit, Agilent)
-
Custom mutagenic primers (forward and reverse) containing the desired mutation (e.g., GAA to CAA for E to Q substitution at codon 131)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli for transformation
-
Plasmid DNA purification kit
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bp) containing the desired mutation in the middle. Ensure the primers have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction according to the mutagenesis kit's instructions, using the wild-type HYAL1 plasmid as a template and the mutagenic primers.
-
PCR cycling conditions will typically involve an initial denaturation, followed by 15-20 cycles of denaturation, annealing, and extension, and a final extension step. Use a high-fidelity polymerase to minimize secondary mutations.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
-
Transformation:
-
Transform the DpnI-treated DNA into high-efficiency competent E. coli.
-
Plate the transformation mixture on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA from these cultures.
-
Verify the presence of the desired mutation by Sanger sequencing of the entire HYAL1 coding region.
-
-
Protein Expression and Validation:
-
Transfect the sequence-verified mutant plasmid into a suitable mammalian cell line (e.g., HEK293T or a relevant cancer cell line).
-
Confirm the expression of the mutant protein by Western blotting using an anti-HYAL1 or anti-tag antibody.
-
Crucially, validate the loss of enzymatic activity using a this compound activity assay (see Protocol 3).
-
Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-IP is a standard technique to demonstrate the physical interaction between a this compound (wild-type or catalytically inactive) and its putative signaling partner in a cellular context.
Principle: An antibody specific to the "bait" protein (e.g., HYAL2) is used to pull down this protein from a cell lysate. If a "prey" protein (e.g., RhoA) is physically associated with the bait, it will be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Protocol: Co-IP of HYAL2 and RhoA
This is a generalized protocol; optimization of lysis buffers and antibody concentrations is critical.
Materials:
-
Cells expressing tagged or endogenous HYAL2 and RhoA.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Antibody against the bait protein (e.g., anti-HYAL2 or anti-tag).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Antibody against the prey protein (e.g., anti-RhoA).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with gentle agitation.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the beads.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (e.g., 2-4 µg of anti-HYAL2) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an antibody against the prey protein (anti-RhoA) to detect its presence in the HYAL2 immunoprecipitate.
-
Probe a separate blot with the anti-bait antibody (anti-HYAL2) to confirm successful pulldown.
-
Hyaluronan Zymography for Activity Assessment
This technique is essential for verifying the loss of catalytic activity in mutant hyaluronidases and for studying the enzymatic activity of wild-type proteins under various conditions.
Principle: Proteins are separated by SDS-PAGE on a gel co-polymerized with hyaluronan. After electrophoresis, SDS is removed, allowing the this compound to renature and degrade the HA substrate within the gel. Staining the gel with a dye that binds to HA (e.g., Alcian Blue or Stains-All) reveals areas of enzymatic activity as clear bands against a stained background.
Protocol: Hyaluronan Substrate Gel Zymography [8][9]
Materials:
-
SDS-PAGE gel casting equipment.
-
Hyaluronan (e.g., from rooster comb).
-
Acrylamide/Bis-acrylamide solution.
-
Resolving and stacking gel buffers.
-
Renaturation Buffer: 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100.
-
Incubation Buffer: 100 mM sodium formate, 150 mM NaCl, pH 3.7 (for acid-active hyaluronidases like HYAL1). Adjust pH as needed for other hyaluronidases.
-
Staining Solution: 0.5% (w/v) Alcian Blue in 25% ethanol, 5% acetic acid, or 0.1% Stains-All in 50% ethanol.
-
Destaining Solution: 25% ethanol, 5% acetic acid (for Alcian Blue) or 10% acetic acid (for Stains-All).
Procedure:
-
Gel Preparation:
-
Prepare a standard separating polyacrylamide gel (e.g., 10%) but add hyaluronan to the monomer solution to a final concentration of 0.2-0.5 mg/mL before polymerization. Mix gently to avoid shearing the HA.
-
Pour the separating gel and overlay with a standard stacking gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples (e.g., cell lysates or conditioned media) with non-reducing sample buffer (do not add β-mercaptoethanol or DTT and do not boil).
-
Load samples and run the gel under standard SDS-PAGE conditions at 4°C.
-
-
Renaturation:
-
After electrophoresis, remove the gel and wash it in Renaturation Buffer for 1-2 hours at room temperature with gentle agitation, changing the buffer once. This removes the SDS and allows the enzyme to refold.
-
-
Incubation:
-
Rinse the gel briefly with distilled water.
-
Incubate the gel in the appropriate Incubation Buffer overnight (16-24 hours) at 37°C with gentle shaking.
-
-
Staining and Destaining:
-
Stain the gel with Alcian Blue or Stains-All solution for 1-2 hours.
-
Destain with the appropriate destaining solution until clear bands appear against a blue or purple background. The clear bands indicate regions of HA degradation.
-
-
Analysis:
-
Image the gel. The absence of a clear band for a catalytically inactive mutant confirms the loss of function. The intensity of the clear band can be quantified by densitometry to compare the activity of different samples.
-
Conclusion and Future Directions
The non-enzymatic functions of hyaluronidases represent a paradigm shift in our understanding of this enzyme family. Their roles as signaling scaffolds and receptors in pathways governing cell migration, proliferation, and matrix remodeling open new avenues for therapeutic intervention. While significant progress has been made in identifying these non-canonical roles, the field is still in its nascent stages. A critical area for future research is the quantitative characterization of the protein-protein interactions that mediate these signaling events. Determining the binding affinities and kinetics for interactions such as HYAL2-RhoA and CEMIP-EGFR will be essential for the rational design of inhibitors that specifically target these non-enzymatic functions without affecting their catalytic activity, or vice versa. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further unravel the complex and multifaceted biology of hyaluronidases in health and disease.
References
- 1. Substitution of acidic residues near the catalytic Glu131 leads to human HYAL1 activity at neutral pH via charge-charge interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research on the biological mechanism and potential application of CEMIP [frontiersin.org]
- 4. Central Role of CEMIP in Tumorigenesis and Its Potential as Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Regulation of HYAL-1 this compound Expression: IDENTIFICATION OF HYAL-1 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Novel Functions of this compound-2 (Hyal2) Are Formation of the Glycocalyx and Control of CD44-ERM Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Hyal1 Increases Tumor Cell Proliferation and Motility through Accelerated Vesicle Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering this compound Activity Using Hyaluronan Zymography in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. This compound Activity of Human Hyal1 Requires Active Site Acidic and Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Physiological Functions of Hyaluronidase Subtypes
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular biology and disease progression, the hyaluronidase family of enzymes emerges as a critical regulator of the extracellular matrix. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core physiological functions of different this compound subtypes, moving beyond a general understanding to a detailed exploration of their diverse and often contrasting roles in health and disease.
Hyaluronidases are enzymes that catalyze the degradation of hyaluronic acid (HA), a major component of the extracellular matrix (ECM).[1][2] This enzymatic activity plays a pivotal role in various biological processes, including tissue remodeling, inflammation, fertilization, and cancer progression.[1][3][4] The human genome contains six this compound-like genes, with five possessing enzymatic activity: HYAL1, HYAL2, HYAL3, HYAL4, and PH-20/SPAM1.[5][6] Understanding the specific functions of each subtype is paramount for developing targeted therapeutic strategies.
I. Biochemical Properties and Substrate Specificity
The diverse functions of this compound subtypes are rooted in their distinct biochemical properties, including optimal pH, substrate specificity, and the nature of their degradation products. These characteristics dictate their primary sites of action and physiological roles.
| Subtype | Optimal pH | Substrate(s) | Primary Degradation Products | Key Cellular Localization |
| HYAL1 | Acidic (3.5 - 4.5)[7][8][9] | Hyaluronic Acid (HA), Chondroitin (B13769445) Sulfate[10] | Small HA oligosaccharides (tetrasaccharides)[9][10] | Lysosomes, Plasma[7][10] |
| HYAL2 | Acidic (approx. 4.0)[11] | High-molecular-weight HA[12][13][14] | Intermediate-sized HA fragments (~20 kDa)[15] | GPI-anchored to the cell surface, Lysosomes[11][15] |
| HYAL3 | Unknown | Unknown | Unknown | Testis, Bone marrow[12] |
| HYAL4 | Acidic (4.5 - 5.5)[16][17][18] | Chondroitin Sulfate (specifically CS-D motifs)[16][17][18][19] | Oligosaccharides of Chondroitin Sulfate | Lysosomes, Cell membrane[17] |
| PH-20 (SPAM1) | Neutral and Acidic (bimodal)[20][21][22] | Hyaluronic Acid | HA oligosaccharides | Sperm surface (GPI-anchored), Inner acrosomal membrane[2][20][23] |
II. Physiological and Pathophysiological Roles
The differential expression and activity of this compound subtypes contribute to a wide array of physiological processes and disease states.
A. Tissue Homeostasis and Inflammation
HYAL1 and HYAL2 are the primary somatic hyaluronidases responsible for HA turnover in tissues.[24] High-molecular-weight HA (HMW-HA) is generally considered anti-inflammatory, while its breakdown products, low-molecular-weight HA (LMW-HA), can be pro-inflammatory.[24]
-
HYAL1 , as a lysosomal enzyme, is crucial for the complete degradation of HA internalized by cells.[8][9] Its deficiency leads to the lysosomal storage disorder mucopolysaccharidosis type IX.[8]
-
HYAL2 , anchored to the cell surface, initiates the degradation of extracellular HMW-HA into smaller fragments.[25][26] These fragments can then be internalized for further degradation by HYAL1.[25] Platelet-derived HYAL2 plays a role in degrading the extracellular matrix at sites of inflammation.[26]
B. Fertilization
The process of fertilization is critically dependent on the this compound activity of sperm.
-
PH-20 (SPAM1) is a multifunctional protein located on the sperm surface.[20][23][27] Its neutral this compound activity is essential for digesting the HA-rich cumulus oophorus, the layer of cells surrounding the oocyte, allowing the sperm to penetrate and reach the zona pellucida.[2][27][28][29] PH-20 also functions as a receptor for the zona pellucida.[20] The concerted action of multiple sperm hyaluronidases, including HYAL5 in mice, may be necessary for successful fertilization.[2][28][30]
C. Cancer Progression
The role of hyaluronidases in cancer is complex and often subtype-dependent, with evidence suggesting both tumor-promoting and tumor-suppressing functions.[4][10] The degradation of HA in the tumor microenvironment can generate fragments that promote angiogenesis and cell proliferation.[4][31][32]
-
HYAL1 expression is often elevated in prostate, bladder, and colon cancers, and its activity is associated with tumor progression and metastasis.[4][9][33][34]
-
HYAL2 has been implicated in controlling tumor-host interactions and can inhibit tumor growth.[15]
-
HYAL4 , which primarily degrades chondroitin sulfate, has altered expression in several cancers, including testicular, bladder, and kidney cancers, and may be involved in cancer cell proliferation.[17][18]
III. Experimental Protocols for this compound Activity
Accurate measurement of this compound activity is crucial for research and clinical applications. Several assay methods are available, each with its own principles and applications.
A. Turbidimetric Assay
This is a classic and widely used method for determining this compound activity.
Principle: This assay measures the ability of this compound to depolymerize hyaluronic acid. The remaining undigested HA is precipitated with an acidic albumin solution, creating turbidity. The decrease in turbidity, measured spectrophotometrically at 600 nm, is proportional to the this compound activity.[35][36]
Detailed Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.2 M, pH 5.35): Prepare a solution of sodium phosphate and adjust the pH to 5.35 at 37°C.
-
Hyaluronic Acid Solution (0.3 mg/mL): Dissolve hyaluronic acid in the phosphate buffer. Heat to 90-95°C with stirring until fully dissolved. Do not boil. Cool to 37°C and adjust the volume and pH.[36]
-
Acidic Albumin Solution: Prepare a solution of bovine serum albumin in an appropriate acidic buffer (e.g., acetate (B1210297) buffer).
-
Enzyme Solution: Prepare a stock solution of the this compound standard or sample in a cold enzyme diluent. Dilute to the desired working concentration immediately before use.[36]
-
-
Assay Procedure:
-
Pipette the enzyme solution (or standard) and the hyaluronic acid substrate into a reaction tube.
-
Incubate the mixture at 37°C for a defined period (e.g., 45 minutes).[36]
-
Stop the enzymatic reaction by adding the acidic albumin solution. This will also precipitate the undigested HA.
-
Allow the mixture to stand at room temperature for a specific time (e.g., 10 minutes) to allow turbidity to develop.[36]
-
Measure the absorbance (or % transmittance) of the resulting turbidity at 600 nm using a spectrophotometer.[35][36]
-
-
Calculation:
-
A standard curve is generated using known concentrations of the this compound standard.
-
The activity of the unknown sample is determined by comparing its change in absorbance to the standard curve. One unit of activity is typically defined as the amount of enzyme that causes a specific change in absorbance per minute under defined conditions.[36]
-
B. Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay
This method offers a more high-throughput and sensitive alternative to the turbidimetric assay.
Principle: A 96-well plate is pre-coated with hyaluronic acid. The this compound-containing sample is added to the wells, and the enzyme is allowed to digest the coated HA. The amount of remaining HA is then detected using a biotinylated HA-binding protein and a streptavidin-peroxidase conjugate, followed by a colorimetric substrate. The this compound activity is inversely proportional to the color intensity.[37]
Detailed Methodology:
-
Sample Preparation: Prepare serial dilutions of the this compound standard and the unknown samples.
-
Enzymatic Reaction:
-
Add the standards and samples to the HA-coated wells.
-
Incubate for a specified time (e.g., 2 hours and 30 minutes) to allow for enzymatic digestion of the coated HA.[37]
-
-
Detection:
-
Wash the plate to remove the enzyme and digested fragments.
-
Add a biotinylated HA-binding protein to the wells and incubate.
-
Wash the plate and add a streptavidin-peroxidase conjugate.
-
Wash the plate and add a colorimetric substrate (e.g., TMB).
-
Stop the color development with a stop solution.
-
-
Measurement and Calculation:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
The this compound activity is determined by comparing the decrease in signal from the samples to a standard curve of known HA concentrations.[37]
-
IV. Conclusion and Future Directions
The this compound subtypes represent a family of enzymes with remarkably diverse and specific physiological functions. From facilitating the fundamental process of fertilization to influencing tissue homeostasis, inflammation, and the complex microenvironment of cancer, their impact is profound. A detailed understanding of the biochemical properties and in vivo roles of each subtype is essential for the development of novel diagnostics and targeted therapeutics. Future research should focus on elucidating the precise mechanisms of action of the less-characterized subtypes, such as HYAL3, and further exploring the intricate interplay between different hyaluronidases in various pathological conditions. The continued development of specific inhibitors and activators for each subtype holds significant promise for advancing therapeutic interventions in a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Male Reproductive System and this compound: A Biological Insight - Creative Enzymes [creative-enzymes.com]
- 3. publish.kne-publishing.com [publish.kne-publishing.com]
- 4. Emerging roles for this compound in cancer metastasis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. HYAL1 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Two Novel Functions of this compound-2 (Hyal2) Are Formation of the Glycocalyx and Control of CD44-ERM Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. Characterization of this compound 4 Involved in the Catabolism of Chondroitin Sulfate [mdpi.com]
- 18. New Insights Into Human this compound 4/Chondroitin Sulphate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genecards.org [genecards.org]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Mouse Spam1 (PH-20) is a multifunctional protein: evidence for its expression in the female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SPAM1 - Wikipedia [en.wikipedia.org]
- 24. Hyaluronidases in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uniprot.org [uniprot.org]
- 26. ashpublications.org [ashpublications.org]
- 27. mybiosource.com [mybiosource.com]
- 28. Sperm this compound is critical to mammals' fertilization for its ability to disperse cumulus-oocyte complex layer [scholarworks.indianapolis.iu.edu]
- 29. Sperm this compound is critical to mammals’ fertilization for its ability to disperse cumulus–oocyte complex layer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Germ-cell hyaluronidases: their roles in sperm function. | Semantic Scholar [semanticscholar.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. Hyaluronidases in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Targeting the tumor microenvironment in cancer: why this compound deserves a second look - PMC [pmc.ncbi.nlm.nih.gov]
- 35. biopioneer.com.tw [biopioneer.com.tw]
- 36. Enzymatic Assay of this compound (3.2.1.35) [sigmaaldrich.com]
- 37. This compound Activity ELISA - Echelon Biosciences [echelon-inc.com]
The Role of Hyaluronidase in Extracellular Matrix Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to surrounding cells. A key component of the ECM is hyaluronic acid (HA), a large glycosaminoglycan involved in various cellular processes, including proliferation, migration, and differentiation. The degradation of HA is primarily catalyzed by a family of enzymes known as hyaluronidases. This technical guide provides an in-depth analysis of the role of hyaluronidases in ECM degradation, their biochemical mechanisms, involvement in physiological and pathological processes, and relevant experimental methodologies.
Introduction to Hyaluronidase and the Extracellular Matrix
The ECM is a critical regulator of tissue homeostasis and is composed of a diverse array of proteins and polysaccharides. Hyaluronic acid, a major constituent of the ECM, is a high molecular weight polymer that contributes to the viscoelastic properties of tissues and plays a vital role in cell signaling.
Hyaluronidases are a class of enzymes that depolymerize hyaluronic acid by cleaving its glycosidic bonds.[1] In humans, six this compound genes have been identified: HYAL1, HYAL2, HYAL3, HYAL4, PH20 (SPAM1), and a pseudogene, HYALP1.[2] These enzymes are crucial for the physiological turnover of HA and are implicated in various biological processes, including tissue remodeling, inflammation, and cancer progression.[3]
Mechanism of Hyaluronic Acid Degradation
Hyaluronidases are endoglycosidases that primarily cleave the β-1,4-glycosidic bonds between N-acetylglucosamine and D-glucuronic acid residues in hyaluronic acid. This enzymatic action reduces the viscosity of the ECM, thereby increasing its permeability.[1]
The degradation of HA in somatic tissues is a two-step process. First, HYAL2, a GPI-anchored cell surface enzyme, cleaves high-molecular-weight HA into intermediate-sized fragments.[4] These fragments are then internalized into lysosomes, where they are further degraded into smaller oligosaccharides by HYAL1.[4] The resulting HA fragments can act as signaling molecules, influencing cellular behavior.
Physiological and Pathological Roles of this compound
Tissue Remodeling and Inflammation
This compound-mediated degradation of the ECM is essential for normal tissue remodeling during processes such as wound healing and development. By increasing tissue permeability, hyaluronidases facilitate the infiltration of immune cells and the removal of cellular debris.[3] However, the degradation of HA into low-molecular-weight fragments can also promote inflammation.[5] These smaller HA fragments can act as damage-associated molecular patterns (DAMPs), activating inflammatory signaling pathways.[6]
Cancer Progression and Metastasis
Elevated levels of hyaluronidases are often observed in various types of cancer and are associated with tumor growth, invasion, and metastasis.[7] The degradation of the ECM by hyaluronidases creates pathways for cancer cells to migrate and invade surrounding tissues.[8] Furthermore, the resulting HA fragments can stimulate angiogenesis and promote tumor cell proliferation by interacting with cell surface receptors such as CD44 and RHAMM.[7][8]
Signaling Pathways in this compound-Mediated Processes
The biological effects of this compound activity are largely mediated by the signaling cascades initiated by HA fragments. These fragments interact with specific cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM), triggering downstream signaling pathways that regulate cell behavior.
CD44 Signaling Pathway
CD44 is a transmembrane glycoprotein (B1211001) that acts as the principal receptor for hyaluronic acid.[1] The binding of HA fragments to CD44 can activate a variety of downstream signaling pathways, including:
-
Rho GTPase Pathway: Activation of Rho GTPases, such as RhoA and Rac1, which regulate the actin cytoskeleton, leading to changes in cell shape, adhesion, and migration.[3]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth.[3]
-
Ras-MAPK Pathway: Activation of this pathway promotes cell proliferation and differentiation.[3]
// Nodes HA_fragments [label="Hyaluronic Acid\nFragments", fillcolor="#FBBC05", fontcolor="#202124"]; CD44 [label="CD44 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoGTPases [label="Rho GTPases\n(RhoA, Rac1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HA_fragments -> CD44 [color="#5F6368"]; CD44 -> PI3K [color="#5F6368"]; CD44 -> RhoGTPases [color="#5F6368"]; CD44 -> Ras [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Cell_Survival [color="#5F6368"]; AKT -> Cell_Proliferation [color="#5F6368"]; RhoGTPases -> Cell_Migration [color="#5F6368"]; Ras -> MAPK [color="#5F6368"]; MAPK -> Cell_Proliferation [color="#5F6368"]; }
RHAMM Signaling Pathway
RHAMM is a non-integral membrane protein that can be found on the cell surface, in the cytoplasm, and in the nucleus.[9] The interaction of HA with cell surface RHAMM can activate signaling pathways that promote cell motility, including:
-
ERK1/2 Pathway: Activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell migration and proliferation.[9]
-
Focal Adhesion Kinase (FAK): RHAMM can associate with FAK, a key regulator of cell adhesion and migration.[10]
// Nodes HA [label="Hyaluronic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; RHAMM [label="RHAMM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Motility [label="Cell Motility", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(e.g., MMPs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HA -> RHAMM [color="#5F6368"]; RHAMM -> FAK [color="#5F6368"]; RHAMM -> ERK [color="#5F6368"]; FAK -> Cell_Motility [color="#5F6368"]; ERK -> Gene_Expression [color="#5F6368"]; Gene_Expression -> Cell_Motility [style=dashed, color="#5F6368"]; }
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound activity and expression.
Table 1: Kinetic Parameters of Recombinant Human this compound (rHuPH20) [11][12]
| Parameter | Value | Substrate HA Size |
| Km (mg/ml) | 0.87 - 0.91 | 215, 357, 752 kDa |
| Vmax (nM/s) | 1.66 - 1.74 | 215, 357, 752 kDa |
| kcat (s⁻¹) | 40.5 - 42.4 | 215, 357, 752 kDa |
Table 2: Typical Concentrations of this compound in Experimental and Clinical Applications [13][14][15]
| Application | This compound Concentration | Source/Type |
| In vitro cell culture treatment | 0.1 mg/mL | Bovine testes |
| In vitro slice treatment | 0.14 mg/mL | Bovine testes |
| In vitro filler degradation assay | 167 U/mL | - |
| Clinical dose (as spreading factor) | 150 U | Various formulations |
Experimental Protocols
This compound Activity Assay (Turbidimetric Method)
This protocol is adapted from standard turbidimetric assays for this compound activity.[16]
Materials:
-
Hyaluronic acid solution (0.4 mg/ml in 0.1 M sodium phosphate (B84403) buffer, pH 5.3 with 0.15 M NaCl)
-
This compound standard solution (and sample)
-
0.1 M sodium phosphate buffer, pH 5.3 with 0.15 M NaCl
-
Acidic albumin solution
Procedure:
-
Pipette 0.5 ml of the hyaluronic acid solution into test tubes.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Add 0.5 ml of the this compound standard or sample to the respective tubes at timed intervals.
-
Incubate each tube for exactly 10 minutes at 37°C.
-
Stop the reaction by placing the tubes in an ice bath.
-
Add 9.0 ml of the acidic albumin solution to each tube and mix.
-
Incubate at room temperature for 10 minutes to allow turbidity to develop.
-
Measure the absorbance at 540 nm or 600 nm against a blank.[16] The decrease in turbidity is proportional to the this compound activity.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare HA and\nthis compound Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_HA [label="Incubate HA at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Enzyme [label="Add this compound\n(Sample/Standard)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_Reaction [label="Incubate Reaction at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction\n(Ice Bath)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Albumin [label="Add Acidic Albumin\nSolution", fillcolor="#FFFFFF", fontcolor="#202124"]; Develop_Turbidity [label="Incubate at RT for\nTurbidity Development", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance\n(540nm or 600nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Incubate_HA [color="#5F6368"]; Incubate_HA -> Add_Enzyme [color="#5F6368"]; Add_Enzyme -> Incubate_Reaction [color="#5F6368"]; Incubate_Reaction -> Stop_Reaction [color="#5F6368"]; Stop_Reaction -> Add_Albumin [color="#5F6368"]; Add_Albumin -> Develop_Turbidity [color="#5F6368"]; Develop_Turbidity -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> End [color="#5F6368"]; }
In Vitro ECM Degradation Assay (Fluorescent Gelatin)
This protocol is based on methods for analyzing local cell invasion through ECM degradation.[17][18][19]
Materials:
-
Glass coverslips or chamber slides
-
Poly-L-lysine solution
-
Glutaraldehyde (B144438) solution
-
Fluorescently labeled gelatin (e.g., FITC-gelatin)
-
Cells of interest
-
Fluorescence microscope
Procedure:
-
Coat glass coverslips with poly-L-lysine for 20 minutes at room temperature.
-
Wash with PBS and then treat with glutaraldehyde to activate the surface.
-
Apply a thin layer of fluorescently labeled gelatin solution to the coverslips and allow it to solidify.
-
Quench any remaining reactive groups with a cell culture medium.
-
Seed the cells of interest onto the fluorescent gelatin matrix.
-
Incubate the cells for a desired period (e.g., 8-48 hours) to allow for matrix degradation.
-
Fix and permeabilize the cells, and stain for F-actin (e.g., with TRITC-phalloidin) and nuclei (e.g., with DAPI) if desired.
-
Visualize the coverslips using a fluorescence microscope. Areas of ECM degradation will appear as dark regions where the fluorescent gelatin has been cleared by the cells.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat_Coverslips [label="Coat Coverslips with\nPoly-L-lysine & Glutaraldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Apply_Gelatin [label="Apply Fluorescent\nGelatin Matrix", fillcolor="#FFFFFF", fontcolor="#202124"]; Seed_Cells [label="Seed Cells onto\nGelatin Matrix", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate for Cell Invasion\nand Matrix Degradation", fillcolor="#FFFFFF", fontcolor="#202124"]; Fix_and_Stain [label="Fix and Stain Cells\n(Optional)", fillcolor="#FFFFFF", fontcolor="#202124"]; Visualize [label="Visualize by Fluorescence\nMicroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze_Degradation [label="Analyze Areas of\nDegradation", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Coat_Coverslips [color="#5F6368"]; Coat_Coverslips -> Apply_Gelatin [color="#5F6368"]; Apply_Gelatin -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate [color="#5F6368"]; Incubate -> Fix_and_Stain [color="#5F6368"]; Fix_and_Stain -> Visualize [color="#5F6368"]; Visualize -> Analyze_Degradation [color="#5F6368"]; Analyze_Degradation -> End [color="#5F6368"]; }
Conclusion
Hyaluronidases are pivotal enzymes in the dynamic remodeling of the extracellular matrix. Their ability to degrade hyaluronic acid influences a wide range of biological phenomena, from normal physiological processes to the progression of diseases such as cancer. Understanding the mechanisms of this compound action, the signaling pathways they trigger, and the methodologies to study their activity is crucial for researchers and professionals in drug development. This guide provides a comprehensive overview of these aspects, offering a foundation for further investigation into the therapeutic and pathological implications of this compound-mediated ECM degradation.
References
- 1. Frontiers | CD44: A Multifunctional Cell Surface Adhesion Receptor Is a Regulator of Progression and Metastasis of Cancer Cells [frontiersin.org]
- 2. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel CD44-downstream signaling pathways mediating breast tumor invasion [ijbs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Dose- and time-dependent effects of this compound on structural cells and the extracellular matrix of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD44: A Multifunctional Mediator of Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD44: a multifaceted molecule in cancer progression - MedCrave online [medcraveonline.com]
- 9. Frontiers | The role of RHAMM in cancer: Exposing novel therapeutic vulnerabilities [frontiersin.org]
- 10. Receptor for Hyaluronic Acid-mediated Motility (RHAMM) Is Associated With Prostate Cancer Migration and Poor Prognosis | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Kinetic investigation of recombinant human this compound PH20 on hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound-induced matrix remodeling contributes to long-term synaptic changes [frontiersin.org]
- 14. In Vitro Analysis of this compound Degradation of Commercial Hyaluronic Acid Fillers: Considerations in Lip Augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced matrix remodeling contributes to long-term synaptic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. researchgate.net [researchgate.net]
- 18. ECM degradation assays for analyzing local cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanlaboratory.com [americanlaboratory.com]
A Deep Dive into Hyaluronidase: A Technical Guide to its Natural Sources and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronidase, a family of enzymes that primarily degrade hyaluronic acid (HA), plays a critical role in a wide array of physiological and pathological processes.[1][2] From facilitating fertilization and wound healing to influencing tumor progression and inflammation, the controlled degradation of HA by these enzymes is fundamental to tissue homeostasis and remodeling.[1][2] This technical guide provides an in-depth exploration of the natural sources of this compound, detailing the distinct characteristics of enzymes derived from bacterial, venomous, and mammalian origins. The guide is designed to be a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key biological pathways and workflows to support advanced research and drug development endeavors.
Classification and Mechanism of Action
Hyaluronidases are broadly classified into three main types based on their reaction mechanism and the resulting degradation products.[3] This classification, originally proposed by Karl Meyer, remains a cornerstone in understanding the diverse functions of these enzymes.[3]
-
Mammalian-type hyaluronidases (EC 3.2.1.35): These are endo-β-N-acetylhexosaminidases that hydrolyze the β-1,4-glycosidic bonds of hyaluronic acid, yielding tetrasaccharides and hexasaccharides as the primary end products.[4][5] They also possess transglycosidase activity.[5]
-
Leech and Hookworm Hyaluronidases (EC 3.2.1.36): These enzymes are endo-β-D-glucuronidases that cleave the β-1,3 glycosidic linkages of HA, producing tetrasaccharides and hexasaccharides.[6]
-
Bacterial Hyaluronidases (Hyaluronate Lyases; EC 4.2.2.1): Unlike the hydrolytic action of other hyaluronidases, these enzymes act as lyases, breaking the β-1,4-glycosidic bond through a β-elimination reaction.[4][6] This results in the formation of unsaturated disaccharides.[4]
Sources of this compound in Nature
Hyaluronidases are ubiquitously distributed in nature, with distinct forms found in bacteria, animal venoms, and mammals, each with unique structural and functional properties.[7]
Bacterial Hyaluronidases
A wide range of Gram-positive bacteria, including species of Streptococcus, Staphylococcus, Clostridium, and Propionibacterium, are known to produce this compound.[8][9] This enzyme often acts as a "spreading factor," facilitating bacterial invasion and dissemination through host tissues by degrading the extracellular matrix.[8]
Venom Hyaluronidases
Hyaluronidases are a common component of venoms from a variety of animals, including snakes, scorpions, spiders, bees, and wasps.[7][10] Similar to their bacterial counterparts, venom hyaluronidases act as spreading factors, enhancing the diffusion of toxins from the site of envenomation into the victim's tissues.[11][12]
Mammalian Hyaluronidases
In mammals, hyaluronidases are integral to numerous physiological processes. Humans have six known this compound genes: HYAL1, HYAL2, HYAL3, HYAL4, PH-20/SPAM1, and a pseudogene, HYALP1.[3][4] These enzymes are involved in the turnover of hyaluronic acid in various tissues, fertilization, and tissue remodeling.[4][13]
Quantitative Data Summary
The following tables summarize key quantitative data for hyaluronidases from different natural sources, providing a basis for comparison.
Table 1: General Properties of Hyaluronidases from Different Sources
| Property | Bacterial this compound | Venom this compound | Mammalian this compound |
| Enzyme Class | Hyaluronate Lyase (EC 4.2.2.1) | Hyaluronate 4-Glycanohydrolase (EC 3.2.1.35) | Hyaluronate 4-Glycanohydrolase (EC 3.2.1.35) |
| Mechanism | β-elimination | Hydrolysis | Hydrolysis |
| Primary Product | Unsaturated disaccharides | Tetrasaccharides | Tetrasaccharides |
| Optimal pH | Neutral to alkaline (pH 5.5-8.0)[6] | Neutral (pH 5.0-8.0)[4] | Acidic (pH 3.0-4.0 for HYAL1) or broader (HYAL2)[4][13] |
| Function | Spreading factor, nutrient acquisition | Spreading factor for toxins | HA turnover, fertilization, tissue remodeling |
Table 2: Specific Characteristics of Selected Hyaluronidases
| Source Organism | Enzyme Name/Type | Molecular Mass (kDa) | Optimal Temperature (°C) | Specific Activity |
| Bacillus sp. A50 | HAase-B | Not specified | 44[14] | 1.02 x 10⁶ U/mg[14] |
| Tityus metuendus (Scorpion) | Venom this compound | ~45[15] | 30-37[7] | 1609 TRU/mg[15] |
| Naja melanoleuca (Cobra) | Venom this compound | 54[11] | 38[11] | 0.25 TRU/mg[11] |
| Bovine Testes | PH-20 | Not specified | ~37[6] | Not specified |
| Human | HYAL1 | Not specified | Not specified | Not specified |
| Human | HYAL2 | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound activity.
Turbidimetric Assay for this compound Activity
This is a widely used method to quantify this compound activity based on the precipitation of undigested hyaluronic acid.
Materials:
-
Hyaluronic Acid Solution: 0.03% (w/v) in 300 mM Sodium Phosphate Buffer, pH 5.35.
-
Phosphate Buffer: 300 mM Sodium Phosphate, pH 5.35 at 37°C.
-
Enzyme Diluent: As specified by the enzyme supplier.
-
This compound Standard Solution: A solution of known activity.
-
Acidic Albumin Solution.[16]
-
Spectrophotometer.
Procedure:
-
Prepare a 0.3 mg/mL solution of hyaluronic acid in Phosphate Buffer. Heat to 90-95°C with stirring until dissolved, then cool to 37°C and adjust the pH to 5.35.
-
Prepare serial dilutions of the this compound sample and a standard in cold Enzyme Diluent.
-
In separate test tubes, mix the hyaluronic acid solution with either the enzyme sample or the diluent (for the blank).
-
Incubate the mixtures at 37°C for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding an acidic albumin solution, which precipitates the undigested hyaluronic acid.[16]
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Measure the turbidity (optical density) at 600 nm using a spectrophotometer.[16]
-
Calculate the percentage of inhibition or the enzyme activity based on the reduction in turbidity compared to the blank.
Substrate-Gel Assay (Zymography) for this compound Detection
This technique allows for the detection of this compound activity directly within a polyacrylamide gel.
Materials:
-
Polyacrylamide gel containing hyaluronic acid.
-
Electrophoresis apparatus.
-
Incubation buffer (e.g., 0.1 M formate, pH 3.7, 0.1 M NaCl).[17]
-
Staining solution (e.g., Stains-All).[18]
-
Destaining solution.
Procedure:
-
Incorporate hyaluronic acid into a polyacrylamide gel during its preparation.
-
Load protein samples containing this compound onto the gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel to remove SDS and then incubate it in an appropriate buffer at 37°C to allow for enzymatic digestion of the hyaluronic acid within the gel.
-
Stain the gel with a dye that binds to hyaluronic acid, such as Stains-All.[18]
-
Areas of this compound activity will appear as clear bands against a stained background, indicating the degradation of the substrate.[19]
Signaling Pathways and Biological Roles
This compound activity is intricately linked to various cellular signaling pathways, primarily through the generation of different-sized fragments of hyaluronic acid. High-molecular-weight HA (HMW-HA) is generally anti-proliferative and anti-angiogenic, while its degradation into low-molecular-weight HA (LMW-HA) can promote cell proliferation and angiogenesis.[1] These fragments interact with cell surface receptors like CD44 and RHAMM, triggering downstream signaling cascades.[1]
Hyaluronan degradation and signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification and characterization of this compound from a natural source.
Workflow for this compound purification.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources of this compound, highlighting the key differences and similarities between bacterial, venom, and mammalian enzymes. The detailed quantitative data, experimental protocols, and visual diagrams offer valuable tools for researchers and drug development professionals. A thorough understanding of the diverse properties and mechanisms of these enzymes is crucial for harnessing their therapeutic potential and for developing novel inhibitors for various pathological conditions. Further research into the structure-function relationships of different hyaluronidases will undoubtedly pave the way for innovative applications in medicine and biotechnology.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Hyaluronidases [glycoforum.gr.jp]
- 6. The Science Behind this compound: Enzyme Type and Concentration - Creative Enzymes [creative-enzymes.com]
- 7. scielo.br [scielo.br]
- 8. tsijournals.com [tsijournals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. entomoljournal.com [entomoljournal.com]
- 12. sciencebeingjournal.com [sciencebeingjournal.com]
- 13. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel this compound Produced by Bacillus sp. A50 | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. 2.8.4. This compound Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Detecting this compound and this compound Inhibitors | Springer Nature Experiments [experiments.springernature.com]
"structural differences between hyaluronidase types"
An In-depth Technical Guide to the Structural Differences Between Hyaluronidase Types
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyaluronidases (HAases) are a diverse family of enzymes responsible for the degradation of hyaluronic acid (HA), a critical component of the extracellular matrix (ECM).[1][2] Their activity modulates ECM composition and influences various cellular signaling pathways, making them pivotal in processes like wound healing, tissue remodeling, and tumor progression.[1][2] This guide provides a detailed examination of the structural and functional distinctions among the major classes of hyaluronidases. We will explore their classification, three-dimensional architecture, catalytic mechanisms, and the experimental methodologies used for their characterization. This document aims to serve as a comprehensive resource for professionals engaged in research and development involving hyaluronidases.
Classification of Hyaluronidases
Hyaluronidases are broadly categorized based on their enzymatic reaction mechanism, amino acid sequence homology, and optimal pH.[1] The most fundamental classification, proposed by Karl Meyer in 1971, divides them into three groups based on their catalytic mechanism and reaction products.[3][4][5] This is complemented by the CAZy (Carbohydrate-Active enZymes) database, which groups them into families based on sequence and structural homology.[1][2]
-
Type I: Mammalian-type Hyaluronidases (Hydrolases)
-
Mechanism: These are endo-β-N-acetyl-D-hexosaminidases that cleave the β-1,4-glycosidic bond of HA via hydrolysis.[5][6] This reaction proceeds through a double-displacement mechanism that retains the anomeric configuration of the product.[7][8]
-
Products: The primary end products are tetrasaccharides.[5][7]
-
CAZy Families: Primarily belong to Glycoside Hydrolase (GH) family 56 (GH56).[7][8]
-
Examples: Human HYAL1, HYAL2, and PH-20 (sperm adhesion molecule 1).[3][7]
-
Type II: Leech and Hookworm Hyaluronidases (Hydrolases)
-
Type III: Microbial Hyaluronidases (Lyases)
-
Mechanism: These enzymes, found in prokaryotes, act as hyaluronate lyases. They cleave the β-1,4-glycosidic bond through a β-elimination reaction, not hydrolysis.[5][9]
-
Products: This mechanism results in the formation of unsaturated disaccharides with a double bond at the non-reducing end.[1][5]
-
CAZy Families: Distributed across Polysaccharide Lyase (PL) families, including PL8, PL16, and PL31.[1]
Core Structural Differences
The distinct catalytic mechanisms of hyaluronidases are a direct consequence of their divergent three-dimensional structures, domain organization, and active site architectures.
Mammalian Hyaluronidases (GH56 Family)
Human hyaluronidases, such as HYAL1 and PH-20, share a conserved two-domain architecture.[8]
-
Catalytic Domain: The major domain adopts a distorted (β/α)₈ barrel, also known as a TIM barrel fold.[7][8] This structure is homologous to that of bee venom this compound.[7][8] The active site is a deep cleft on the surface of this domain, which binds the HA substrate.[8]
-
EGF-like Domain: A smaller, novel Epidermal Growth Factor (EGF)-like domain is located at the C-terminus.[7][10] This domain is involved in protein-protein interactions and regulatory functions rather than direct substrate recognition, as it is located over 30 Å from the active site.[7]
-
Active Site: The catalytic mechanism is substrate-assisted.[7][11] Key residues in human Hyal1 include:
Bacterial Hyaluronate Lyases (PL Families)
Bacterial lyases possess markedly different structures compared to their mammalian counterparts.[1]
-
PL8 Family: The structure consists of two domains: an (α/α)₆/₆ helical barrel (a torus) and an antiparallel β-sheet domain.[1]
-
PL16 Family: These enzymes are characterized by a three-stranded β-helix fold.[1]
-
Catalytic Mechanism: All bacterial lyases utilize a cis-β-elimination reaction to cleave the glycosidic bond, which is fundamentally different from the hydrolytic mechanism of GH family enzymes.[1]
The structural comparison between human HYAL-1, PH-20, and bee venom this compound (bvHyal) reveals a conserved catalytic core but differences in surface loops and the C-terminal domain, which may account for variations in their catalytic properties and substrate specificities.[7][12]
Quantitative Data Summary
The biochemical properties of hyaluronidases vary significantly across different types, reflecting their diverse biological roles and structural adaptations.
| Enzyme Type | Example Source | EC Number | CAZy Family | Optimal pH | K_m_ (mg/mL) | V_max_ (nmol/s) | k_cat_ (s⁻¹) |
| Mammalian Hydrolase | Human HYAL1 | 3.2.1.35 | GH56 | 3.0 - 4.5[5][7] | - | - | - |
| Mammalian Hydrolase | Human PH-20 | 3.2.1.35 | GH56 | 4.5 - 5.5[13] | 0.87 - 0.91[13] | 1.66 - 1.74[13] | 40.5 - 42.4[13] |
| Mammalian Hydrolase | Bovine Testes | 3.2.1.35 | GH56 | 4.5 & 7.5[14] | 0.16 - 0.90 (mM)[15] | - | - |
| Venom Hydrolase | Bee Venom | 3.2.1.35 | GH56 | 5.0 - 8.0[1] | - | - | - |
| Bacterial Lyase | Streptococcus sp. | 4.2.2.1 | PL8 | Neutral to Alkaline[9] | - | - | - |
Note: Kinetic parameters are highly dependent on substrate size, purity, and assay conditions. The values for bovine testes this compound were reported in mM for oligosaccharide substrates.[15][16]
Experimental Protocols
Characterizing the activity and structure of hyaluronidases requires specific biochemical and biophysical assays.
Protocol: Turbidimetric Enzyme Activity Assay
This method measures the clearing of a turbid HA solution as the enzyme degrades the substrate. One unit of activity is often defined as the amount of enzyme that causes a specific change in absorbance per minute.
Reagents:
-
Phosphate Buffer: pH 5.35.
-
Hyaluronic Acid Solution: 0.3 mg/mL in Phosphate Buffer. Prepare by heating to 90-95°C with stirring until dissolved, then cool to 37°C and adjust pH.
-
Enzyme Diluent: Cold (4°C) appropriate buffer.
-
This compound Standard/Sample: Prepare a working solution of ~6 units/mL in cold Enzyme Diluent immediately before use.
-
Acidic Albumin Solution: Stopping reagent that precipitates undigested HA.
Procedure:
-
Equilibrate the HA solution and enzyme samples to 37°C.
-
In a test tube, mix a defined volume of the HA substrate with the enzyme solution to start the reaction.
-
Incubate the reaction mixture at 37°C for a precise duration (e.g., 45 minutes).
-
Stop the reaction by adding a volume of the reaction mixture to the Acidic Albumin Solution.
-
Allow the mixture to stand at room temperature for 10 minutes to allow turbidity to develop.
-
Measure the turbidity (absorbance or % transmittance) at 600 nm using a spectrophotometer.
-
Calculate enzyme activity by comparing the change in turbidity against a standard curve or by using the unit definition.
Protocol: ELISA-based Activity Assay
This quantitative immunoassay measures the amount of HA remaining after enzymatic degradation.[17]
Reagents & Materials:
-
96-well microtiter plates pre-coated with hyaluronic acid.[17][18]
-
This compound samples and standards.
-
Wash Buffer (e.g., PBS with Tween-20).
-
Biotinylated HA-binding protein.
-
Streptavidin-Peroxidase (or other suitable conjugate).
-
Substrate for peroxidase (e.g., TMB).
-
Stop Solution (e.g., 1 M H₂SO₄).
Procedure:
-
Add this compound samples/standards to the HA-coated wells.
-
Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for HA degradation.[18]
-
Wash the wells to remove the enzyme and digested HA fragments.
-
Add a biotinylated HA-binding protein to the wells and incubate to allow binding to the remaining HA.
-
Wash the wells, then add a streptavidin-peroxidase conjugate and incubate.
-
Wash the wells and add the colorimetric substrate.
-
Stop the reaction after a suitable time and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The this compound activity is inversely proportional to the final absorbance signal. Quantify by comparing to a standard curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Structural Determination
The determination of a this compound's crystal structure is a multi-step process from gene to final 3D model.
Caption: Workflow for this compound Structure Determination.
This compound-Mediated Signaling Pathway
The degradation of high-molecular-weight HA (HMW-HA) by hyaluronidases into low-molecular-weight HA (LMW-HA) fragments fundamentally alters its biological activity, shifting it from an anti-proliferative to a pro-proliferative and pro-angiogenic signal.[1] These fragments interact with various cell surface receptors to trigger downstream signaling cascades.[1]
Caption: HA Degradation and Receptor-Mediated Signaling.
Conclusion
The classification of hyaluronidases into distinct families reflects profound differences in their protein architecture, which in turn dictate their catalytic mechanisms and biological functions. Mammalian hydrolases (GH56) with their (β/α)₈ barrel structure and hydrolytic mechanism contrast sharply with bacterial lyases (PL families) that possess varied folds and employ a β-elimination strategy. Understanding these structural and functional dichotomies is essential for designing specific inhibitors, developing enzyme-based therapeutics, and elucidating their complex roles in health and disease. The methodologies and data presented in this guide offer a foundational resource for advancing research in this critical area of glycobiology.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdwiki.org [mdwiki.org]
- 5. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Science Behind this compound: Enzyme Type and Concentration - Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Activity of Human Hyal1 Requires Active Site Acidic and Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic investigation of recombinant human this compound PH20 on hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic and mechanistic studies with bovine testicular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Activity ELISA - Echelon Biosciences [echelon-inc.com]
- 18. painphysicianjournal.com [painphysicianjournal.com]
Methodological & Application
Application Notes and Protocols for Tissue Dissociation Using a Combination of Hyaluronidase and Collagenase
For Researchers, Scientists, and Drug Development Professionals
The successful isolation of viable and functional single cells from complex tissues is a critical first step for a wide range of applications, including primary cell culture, single-cell analysis, and tissue engineering. A common and effective method for achieving this is through enzymatic digestion of the extracellular matrix (ECM). This document provides detailed application notes and protocols for the use of a combination of hyaluronidase and collagenase for efficient tissue dissociation.
Introduction: The Synergistic Action of this compound and Collagenase
The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. To isolate individual cells, this matrix must be broken down.
-
Collagenase: This enzyme specifically targets and degrades the various types of collagen, which are the most abundant proteins in the ECM and are responsible for the structural integrity of tissues. Crude collagenase preparations often contain a mixture of proteases that contribute to the breakdown of other ECM components.
-
This compound: This enzyme catalyzes the hydrolysis of hyaluronic acid, a major glycosaminoglycan component of the ECM.[1] The degradation of hyaluronic acid reduces the viscosity of the interstitial barrier and increases tissue permeability, allowing collagenase and other enzymes to better access their substrates.[2]
The combination of collagenase and this compound provides a synergistic effect, leading to a more efficient and gentle dissociation of tissue compared to the use of a single enzyme.[3] This combination is effective for a variety of tissues, including tumors, heart, breast, and connective tissues.[1][3]
Key Parameters for Optimal Tissue Dissociation
Several factors influence the efficiency of tissue dissociation and the viability of the isolated cells. These parameters should be optimized for each specific tissue type and experimental goal.[4][5]
-
Enzyme Concentration: The concentration of both this compound and collagenase is critical. Insufficient enzyme concentration will result in incomplete dissociation, while excessive concentration can lead to cell damage and reduced viability.[5]
-
Incubation Time: The duration of enzymatic digestion must be carefully controlled. Prolonged incubation can negatively impact cell viability.[4][6]
-
Temperature: Most enzymatic digestions are carried out at 37°C, the optimal temperature for these enzymes.[2]
-
Mechanical Agitation: Gentle mechanical disruption, such as shaking or trituration, can enhance the dissociation process by physically breaking down the tissue and facilitating enzyme penetration.[2][7]
-
Tissue Type and Size: Different tissues have varying ECM compositions and densities, requiring adjustments to the protocol. The tissue should be minced into small pieces to increase the surface area for enzymatic action.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound and collagenase for tissue dissociation.
Table 1: Enzyme Concentrations and Incubation Times for Various Tissues
| Tissue Type | Collagenase Concentration | This compound Concentration | Incubation Time | Additional Enzymes/Reagents | Reference |
| Bovine Liver | 1% (Type I) | 100 U/µL | 15 min | Pronase | [7] |
| Human Kidney | 0.5 mg/mL (Type I), 2 mg/mL (Type II), 0.25 mg/mL (Type IV) | 0.1 mg/mL | 20 min | DNase I | [8] |
| Ovine Nasoseptal Cartilage | 0.2% (w/v) | - | 10 hours | - | [6] |
| Human Skin | Collagenase IV (concentration not specified) | Present in cocktail | 2 hours | DNase I | [9] |
| Human Brain Tumors | 0.05% | 1000 U/mL | 1-2 hours or overnight | DNase | [10] |
| Human Mammary Tissue | 0.5 mg/mL | 50 units/mL | ~16 hours (overnight) | - | [11] |
| Primary Epithelial Cells | Collagenase I (concentration not specified) | Present in cocktail | 4 hours | - | [12] |
Table 2: Cell Yield and Viability
| Tissue Type | Dissociation Method | Dissociation Efficiency/Cell Yield | Cell Viability | Reference |
| Bovine Liver | 1% Collagenase I + 100 U/µL this compound | 37-42% (chemical only), 93 ± 8% (with mechanical force) | >90% | [7] |
| Human Kidney | Collagenase I, II, IV + this compound + DNase I | (2-3) x 10^6 cells from ~10 mg tissue | >80% | [8] |
| Ovine Nasoseptal Cartilage | 0.2% Collagenase | 1-1.5 x 10^6 cells per gram of cartilage | Not specified | [6] |
| Human Skin | Collagenase IV + this compound + DNase I | Not specified | ~52% | [9] |
| Human Brain Tumors | Collagenase + this compound + DNase | Not specified | Variable, generally lower than Neutral Protease | [10] |
| Primary Gingival Epithelial Cells | This compound + Collagenase I | Higher than trypsin digestion | Higher than trypsin digestion | [12] |
Experimental Protocols
The following are generalized protocols for tissue dissociation using a combination of this compound and collagenase. It is crucial to optimize these protocols for your specific tissue and application.
Protocol 1: General Protocol for Solid Tissue Dissociation
This protocol provides a basic framework for the dissociation of various solid tissues.
Materials:
-
Fresh tissue sample
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), sterile
-
Digestion Medium:
-
Basal medium (e.g., DMEM/F-12)
-
Collagenase (Type I, II, or IV, concentration to be optimized)
-
This compound (concentration to be optimized)
-
DNase I (optional, to prevent cell clumping from released DNA, e.g., 20-100 U/mL)[13]
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) (to inactivate enzymes and stabilize cells)
-
-
70 µm and 40 µm cell strainers
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Tissue Preparation:
-
Place the fresh tissue in a sterile petri dish containing cold HBSS or PBS.
-
Wash the tissue to remove any blood or debris.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue into a sterile conical tube.
-
Add the pre-warmed (37°C) Digestion Medium. The volume should be sufficient to fully immerse the tissue pieces (e.g., 5-10 mL per gram of tissue).
-
Incubate at 37°C in a shaking water bath or on an orbital shaker for the optimized duration (e.g., 15 minutes to several hours).
-
Monitor the dissociation process visually. Gentle pipetting (trituration) with a wide-bore pipette every 15-30 minutes can aid in dissociation.
-
-
Cell Collection and Washing:
-
Stop the digestion by adding an equal volume of cold HBSS or PBS containing 10% FBS or 0.5% BSA. This will inhibit the enzymatic activity.
-
Filter the cell suspension through a 70 µm cell strainer into a new conical tube to remove any undigested tissue fragments.
-
For a finer suspension, you can subsequently filter through a 40 µm cell strainer.
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5-10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in a suitable buffer or culture medium.
-
-
Cell Counting and Viability Assessment:
-
Take an aliquot of the cell suspension and mix it with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter to determine the cell yield and viability.
-
Protocol 2: Specific Protocol for Bovine Liver Biopsy Dissociation [7]
This protocol is adapted from a study optimizing dissociation for single-cell analysis.
Materials:
-
Thawed 2.5 mm bovine liver biopsy cores
-
Hanks' Balanced Salt Solution (HBSS)
-
Digestion Solution: 1% Type I Collagenase and 100 U/µL this compound in HBSS
-
Heated plate shaker
-
Centrifuge
-
Flow cytometer or hemocytometer
Procedure:
-
Place the thawed bovine liver biopsy core in a tube containing the Digestion Solution.
-
Incubate for 15 minutes on a heated plate shaker.
-
Apply a controlled mechanical force during the incubation to enhance dissociation.
-
After 15 minutes, stop the digestion and process the cell suspension for analysis.
-
Quantify cell dissociation and viability using flow cytometry or a hemocytometer.
Visualizations
Diagram 1: Mechanism of Extracellular Matrix Digestion
References
- 1. Dissociating Enzymes: this compound | Worthington Biochemical [worthington-biochem.com]
- 2. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagenase Blends for Gentle Tissue Dissociation [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 6. Optimization of chondrocyte isolation and characterization for large-scale cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a Clinically Relevant Chemical-Mechanical Tissue Dissociation Workflow for Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Viable Single Cells With High Yield and Purity Using a Small Amount of Human Kidney Tissue Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Tissue Digestion Methods for Characterization of Photoaged Skin by Single Cell RNA Sequencing Reveals Preferential Enrichment of T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A non-aggressive, highly efficient, enzymatic method for dissociation of human brain-tumors and brain-tissues to viable single-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Hyaluronidase for Decellularization of Xenogeneic Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decellularization of xenogeneic tissues is a critical process in tissue engineering and regenerative medicine, aiming to remove cellular components while preserving the intricate architecture and biochemical composition of the extracellular matrix (ECM). The resulting acellular scaffold can then be recellularized with patient-specific cells to generate functional, non-immunogenic tissue constructs. Glycosaminoglycans (GAGs) are abundant components of the ECM that can hinder the complete removal of cellular material and may elicit an immune response. Hyaluronidase, an enzyme that specifically degrades hyaluronic acid, a major GAG, is a key reagent in many decellularization protocols. Its application facilitates the removal of GAGs, thereby increasing tissue permeability and improving the efficiency of cell removal by detergents and other agents. This document provides detailed application notes and protocols for the use of this compound in the decellularization of xenogeneic tissues.
Data Presentation: Efficacy of this compound in Decellularization Protocols
The following tables summarize quantitative data from various studies on the use of this compound in combination with other agents for the decellularization of xenogeneic tissues. These tables provide a comparative overview of protocol parameters and their outcomes.
Table 1: this compound Treatment Parameters and Efficacy in Porcine Tissues
| Tissue Type | This compound Concentration/Activity | Incubation Time | Incubation Temperature (°C) | Other Key Reagents in Protocol | Outcome Metrics | Reference |
| Articular Cartilage | Not specified | Not specified | Not specified | Freeze-thaw cycles, 0.1-0.5% (w/v) SDS, Chondroitinase ABC | 80-90% DNA removal | [1] |
| Heart Valve | Not specified | Not specified | 37 | Trypsin, DNase, RNase, Triton X-100, Sodium deoxycholate, EDTA | Preservation of ECM ultrastructure, reduced immunogenicity | [2][3] |
| Whole Heart | Not specified in conjunction with this compound | Not applicable | Not applicable | 4% SDS, 1% Triton X-100 | Efficient cell removal, preservation of vascular network | [4] |
Table 2: this compound Treatment Parameters and Efficacy in Bovine Tissues
| Tissue Type | This compound Concentration/Activity | Incubation Time | Incubation Temperature (°C) | Other Key Reagents in Protocol | Outcome Metrics | Reference |
| Pericardium | Not specified | Not specified | Not specified | Freeze-thaw cycles, Triton X-100, Sodium deoxycholate (SD) | Effective DNA and xenoantigen removal, good biocompatibility | [5][6] |
| Pericardium | Not specified | Not specified | Not specified | 0.1% Sodium deoxycholate, Saline cleansing | ~85.7% DNA elimination | [7] |
Experimental Protocols
The following are detailed protocols for the decellularization of xenogeneic tissues incorporating this compound treatment. These protocols are based on established methodologies and should be optimized for specific tissue types and applications.
Protocol 1: Decellularization of Porcine Articular Cartilage
This protocol is adapted from methodologies aimed at significant DNA and GAG removal from dense cartilaginous tissue.[1]
Materials:
-
Porcine articular cartilage plugs
-
Hypotonic buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
0.1-0.5% (w/v) Sodium dodecyl sulfate (B86663) (SDS) solution
-
Chondroitinase ABC solution (0.125 U/mL)
-
This compound solution (concentration to be optimized, typically 100-1000 U/mL)
-
DNase I and RNase A solution
-
Phosphate-buffered saline (PBS)
-
Orbital shaker
Procedure:
-
Harvest porcine articular cartilage plugs and subject them to two freeze-thaw cycles (-20°C to room temperature).
-
Perform two additional wet freeze-thaw cycles in a hypotonic buffer.
-
Incubate the cartilage plugs in a solution of chondroitinase ABC (0.125 U/mL) on an orbital shaker with high-frequency agitation (220 RPM) to initiate GAG digestion. Incubation time should be optimized (e.g., 4-6 hours).
-
Wash the plugs three times with alternating hypotonic buffer and 0.1% (w/v) SDS solution to lyse cells.
-
This compound Treatment: Incubate the plugs in a this compound solution (e.g., 500 U/mL in PBS) for 2-4 hours at 37°C with gentle agitation to further degrade GAGs.
-
Incubate with DNase and RNase solution to degrade nuclear material.
-
Perform extensive washing with PBS to remove all detergents and enzymes.
-
Assess decellularization efficiency through DNA quantification and histological analysis (e.g., H&E and DAPI staining).
Protocol 2: Decellularization of Bovine Pericardium
This protocol is based on methods that emphasize the preservation of ECM integrity while achieving efficient decellularization.[5][6]
Materials:
-
Bovine pericardium
-
Phosphate-buffered saline (PBS)
-
Triton X-100 solution (e.g., 1% v/v)
-
Sodium deoxycholate (SD) solution (e.g., 2% w/v)
-
This compound solution (e.g., 200 U/mL in PBS)
-
DNase I solution
-
Sterile deionized water
Procedure:
-
Thaw frozen bovine pericardium and cut it into appropriate sizes.
-
Perform several freeze-thaw cycles to induce cell lysis.
-
Incubate the tissue in a 1% Triton X-100 solution for 24 hours at 4°C with gentle agitation.
-
Wash thoroughly with PBS.
-
Incubate in a 2% sodium deoxycholate solution for 24 hours at room temperature with agitation.
-
This compound Treatment: To enhance GAG removal, incubate the tissue in a this compound solution (e.g., 200 U/mL) for 2 hours at 37°C.
-
Treat with DNase I to remove residual DNA.
-
Wash extensively with sterile deionized water for 48-72 hours, changing the water every 8 hours, to remove all chemical residues.
-
Evaluate decellularization by quantifying DNA content and assessing ECM components (collagen, elastin, GAGs) and biocompatibility.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the decellularization of xenogeneic tissues using this compound.
Caption: General workflow for xenogeneic tissue decellularization.
Signaling Pathway: Impact of this compound on ECM and Cell Signaling
The degradation of GAGs by this compound has significant implications for the signaling microenvironment of the decellularized scaffold. GAGs, particularly heparan sulfate proteoglycans, play a crucial role in sequestering and presenting growth factors to their cell surface receptors. The removal of GAGs can, therefore, alter the bioavailability of these signaling molecules, which is a critical consideration for subsequent recellularization efforts.[1][8]
Caption: this compound effect on ECM-cell signaling.
Conclusion
The use of this compound is a valuable step in the decellularization of xenogeneic tissues, particularly for tissues rich in GAGs. By effectively degrading hyaluronic acid, this compound improves the efficiency of cell and DNA removal, leading to a more acellular and potentially less immunogenic scaffold. However, the removal of GAGs also impacts the biochemical and signaling properties of the ECM. Therefore, protocols must be carefully optimized to balance efficient decellularization with the preservation of essential ECM components and functions required for successful tissue regeneration. The provided protocols and data serve as a guide for researchers to develop and refine their decellularization strategies for specific xenogeneic tissues.
References
- 1. Functional Role of Glycosaminoglycans in Decellularized Lung Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a new decellularization protocol for the whole porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient decellularization for bovine pericardium with extracellular matrix preservation and good biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional role of glycosaminoglycans in decellularized lung extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Nanoparticle Drug Delivery in Tumors with Hyaluronidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing hyaluronidase to improve the delivery and efficacy of nanoparticle-based cancer therapies. By enzymatically degrading hyaluronan, a major component of the tumor extracellular matrix (ECM), this compound can alleviate the high interstitial fluid pressure and dense stromal barriers that hinder nanoparticle penetration into solid tumors.[1][2][3][4] This enhanced delivery leads to greater accumulation of therapeutic nanoparticles within the tumor, deeper penetration into the tumor parenchyma, and ultimately, improved anti-tumor efficacy.
Introduction: Overcoming the Tumor Stromal Barrier
Solid tumors are characterized by a dense and complex extracellular matrix (ECM), which poses a significant barrier to the effective delivery of therapeutic agents, including nanoparticles.[1][3] Hyaluronan (HA), a major glycosaminoglycan component of the ECM, is often overexpressed in various tumors, contributing to increased interstitial fluid pressure (IFP) and creating a physical barrier that limits the penetration of drugs.[1][2] this compound, an enzyme that specifically degrades HA, has emerged as a promising strategy to modulate the tumor microenvironment and enhance the delivery of nanomedicines.[2][5]
Strategies for utilizing this compound include:
-
Co-administration: Systemic or local administration of free this compound alongside therapeutic nanoparticles.
-
Nanoparticle Surface Modification: Covalent conjugation or coating of this compound onto the surface of nanoparticles.[1][6][7][8]
-
Enzyme-Responsive Nanoparticles: Designing nanoparticles that release their therapeutic payload in response to the high levels of this compound present in the tumor microenvironment.[9][10][11]
Quantitative Data on this compound-Enhanced Nanoparticle Delivery
The following tables summarize key quantitative findings from preclinical studies demonstrating the benefits of using this compound to improve nanoparticle drug delivery in tumors.
| Nanoparticle System | Drug | Tumor Model | This compound Strategy | Key Quantitative Outcomes | Reference |
| PLGA-PEG | Doxorubicin | 4T1 Breast Cancer | Surface Conjugation (rHuPH20) | 4-fold increase in tumor accumulation of nanoparticles. | [6] |
| PEG-PDPA-PG Micelles | Epirubicin | HepG2 Liver Cancer | Nanoparticle Coating | Enhanced tumor penetration and inhibition of tumor growth compared to nanoparticles alone. | [1][2] |
| Molecular Envelope Technology (MET) | CUDC-101 | A431 Xenograft | Nanoparticle Coating | Doubled drug plasma exposure (AUC0-24h) after subcutaneous administration. Increased survival time from 15 to 43 days. | [7][8] |
| Mesoporous Silica Nanoparticles (MSN) | Doxorubicin | Colon Cancer | HA-gated (HAase-responsive) | Accelerated drug release in the presence of this compound. More efficient cancer cell apoptosis and tumor growth inhibition in vivo compared to free doxorubicin. | [9][11] |
| Polydopamine | Resveratrol | Pancreatic Cancer Spheroids | Co-delivery | Enhanced penetration of nanoparticles into tumor spheroids. | [12][13] |
Mechanism of Action and Experimental Workflow
Signaling Pathway: this compound-Mediated Enhancement of Nanoparticle Delivery
Caption: Mechanism of this compound in enhancing nanoparticle delivery to tumors.
Experimental Workflow: In Vivo Evaluation
Caption: A typical experimental workflow for in vivo evaluation.
Detailed Experimental Protocols
Protocol for Preparation of this compound-Coated Nanoparticles
This protocol is a generalized procedure based on electrostatic interaction for coating nanoparticles with this compound.[1][2][4]
Materials:
-
Drug-loaded nanoparticles (e.g., polymeric micelles with a net surface charge)
-
This compound (HAase) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Vortex mixer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
-
Nanoparticle Preparation: Synthesize drug-loaded nanoparticles using a suitable method (e.g., solvent evaporation, nanoprecipitation). Ensure the final nanoparticle suspension is in an aqueous buffer.
-
This compound Solution Preparation: Dissolve this compound powder in PBS (pH 7.4) to a desired concentration (e.g., 1 mg/mL).
-
Coating Process: a. Take a specific volume of the nanoparticle suspension (e.g., 1 mL at 1 mg/mL). b. While vortexing the nanoparticle suspension, add the this compound solution dropwise. The ratio of nanoparticles to this compound should be optimized. c. Continue to mix for a specified period (e.g., 30 minutes) at room temperature to allow for electrostatic interaction and coating.
-
Characterization: a. Measure the size and polydispersity index (PDI) of the coated nanoparticles using DLS. An increase in size is expected after coating. b. Measure the zeta potential to confirm the change in surface charge after coating with this compound. c. The coating efficiency can be determined by quantifying the amount of free this compound in the supernatant after centrifugation of the coated nanoparticle suspension.
Protocol for In Vitro Tumor Spheroid Penetration Assay
This protocol allows for the visualization and quantification of nanoparticle penetration into a 3D tumor model.[3]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment round-bottom 96-well plates
-
Fluorescently labeled nanoparticles (with and without this compound coating)
-
Confocal microscope
-
4% Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tumor Spheroid Formation: a. Seed a specific number of cancer cells (e.g., 2 x 10^3 cells/well) in ultra-low attachment 96-well plates. b. Centrifuge the plate at a low speed to facilitate cell aggregation. c. Culture the cells for 3-5 days until spheroids of a desired size are formed.
-
Nanoparticle Treatment: a. Prepare solutions of fluorescently labeled nanoparticles (control) and this compound-coated fluorescent nanoparticles in cell culture medium. b. Carefully remove the old medium from the wells containing spheroids and replace it with the nanoparticle solutions. c. Incubate for different time points (e.g., 1, 4, 8 hours).
-
Imaging and Analysis: a. After incubation, carefully wash the spheroids with cold PBS to remove non-penetrated nanoparticles. b. Fix the spheroids with 4% PFA for 30 minutes. c. Wash the spheroids again with PBS. d. Image the spheroids using a confocal microscope, acquiring Z-stack images to visualize the penetration depth. e. The fluorescence intensity at different depths from the spheroid surface can be quantified using image analysis software (e.g., ImageJ).
Protocol for In Vivo Antitumor Efficacy Study
This protocol outlines a typical animal study to evaluate the therapeutic efficacy of this compound-enhanced nanoparticle drug delivery.[3]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor implantation
-
Treatment formulations: Saline, drug-loaded nanoparticles, this compound alone, and this compound-coated/co-administered nanoparticles.
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: a. Randomly divide the mice into treatment groups (n ≥ 5 per group). b. Administer the respective treatments via a chosen route (e.g., intravenous or peritumoral injection) at a predetermined schedule (e.g., every 3 days for 4 cycles). The drug dosage should be consistent across the nanoparticle groups.
-
Monitoring: a. Measure the tumor volume (V = 0.5 × length × width²) and body weight of each mouse every 2-3 days. b. Monitor the general health and behavior of the animals.
-
Endpoint and Analysis: a. Euthanize the mice when the tumors in the control group reach a predetermined maximum size or at the end of the study period. b. Excise the tumors, weigh them, and photograph them. c. Perform histological analysis (e.g., H&E staining for tissue morphology, TUNEL assay for apoptosis) on the tumor tissues. d. Major organs can also be collected for histological analysis to assess systemic toxicity. e. Plot tumor growth curves and analyze for statistical significance between treatment groups.
Conclusion and Future Perspectives
The use of this compound represents a clinically relevant and effective strategy to overcome the stromal barrier in solid tumors, thereby enhancing the delivery and therapeutic efficacy of nanoparticle-based drugs. The data and protocols presented here provide a framework for researchers to design and evaluate this compound-assisted nanomedicines. Future research may focus on developing more sophisticated enzyme-responsive systems, exploring combinations with other microenvironment-modulating agents, and translating these promising preclinical findings into clinical applications for a wide range of solid tumors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Mechanism Investigation of this compound-Combined Multistage Nanoparticles for Solid Tumor Penetration and Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Coated Molecular Envelope Technology Nanoparticles Enhance Drug Absorption via the Subcutaneous Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A this compound responsive nanoparticle-based drug delivery system for targeting colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-trigger nanocarriers for targeted delivery of anti-liver cancer compound - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00693J [pubs.rsc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polydopamine-Based Resveratrol-Hyaluronidase Nanomedicine Inhibited Pancreatic Cancer Cell Invasive Phenotype in Hyaluronic Acid Enrichment Tumor Sphere Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyaluronidase-Responsive Nanoparticles for Targeted Drug Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyaluronidase-responsive nanoparticles represent a sophisticated class of drug delivery systems designed to exploit the enzymatic conditions of specific pathological microenvironments. Hyaluronic acid (HA), a natural polysaccharide, is a key component of the extracellular matrix and is involved in various physiological and pathological processes. In many disease states, such as cancer and osteoarthritis, the expression of this compound (HAase), an enzyme that degrades HA, is significantly upregulated.[1][2][3] This differential expression provides a unique opportunity for targeted drug delivery.
HA can be incorporated into nanoparticle formulations in several ways: as a coating, a matrix material, or a gatekeeper.[4][5][6] In the presence of HAase, the HA component of the nanoparticle is degraded, leading to the controlled and site-specific release of the encapsulated therapeutic agent. Furthermore, the HA shell can actively target cells overexpressing the CD44 receptor, a common feature of many cancer cells, thereby enhancing cellular uptake through receptor-mediated endocytosis.[1][4][5]
These application notes provide an overview of the principles, quantitative data from key studies, and detailed protocols for the synthesis, characterization, and evaluation of this compound-responsive nanoparticles.
Data Presentation: Nanoparticle Characteristics and Drug Release
The following tables summarize quantitative data from representative studies on this compound-responsive nanoparticles, offering a comparative view of their physical characteristics and drug release profiles.
Table 1: Physicochemical Properties of this compound-Responsive Nanoparticles
| Nanoparticle Formulation | Core Material | Targeting Ligand | Drug Loaded | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Reference |
| HA-coated PEG-PBAE Micelles (HPPMc) | PEG-poly(β-amino ester) | Hyaluronic Acid (HA) | Thioridazine (Thz) | ~150 | -25 | ~15 | [1] |
| HA-grafted Mesoporous Silica Nanoparticles (MSN-HA) | Mesoporous Silica | Hyaluronic Acid (HA) | Doxorubicin (Dox) | ~180 | Highly Negative | Not Specified | [4][7] |
| HA-coated Micelles | Not Specified | Hyaluronic Acid (HA) | Doxorubicin (Dox) | Not Specified | Not Specified | Not Specified | [1] |
| Self-assembled HA Nanoparticles | Hyaluronic Acid-5β-cholanic acid conjugate | Hyaluronic Acid (HA) | Not Specified | 350-400 | Not Specified | Not Specified | [8] |
Table 2: In Vitro Drug Release from this compound-Responsive Nanoparticles
| Nanoparticle Formulation | Drug | Condition | Time (h) | Cumulative Release (%) | Reference |
| HPPMc | Thz | pH 7.4 | 24 | ~24 | [1] |
| pH 7.4 | 48 | ~27 | [1] | ||
| pH 5.5 | 24 | ~49 | [1] | ||
| pH 5.5 | 48 | ~69 | [1] | ||
| pH 5.5 + HAase | 48 | >80 | [1] | ||
| MSN-HA/Dox | Dox | pH 6.5 | 24 | <20 | [4] |
| pH 6.5 + Biotin | 24 | ~60 | [4] | ||
| pH 6.5 + HAase | 24 | ~40 | [4] | ||
| pH 6.5 + Biotin + HAase | 24 | ~70 | [4] | ||
| HALA@Ag₂S NPs | Aspirin & Lovastatin | pH 7.4 | 72 | <20 | [9] |
| pH 7.4 + HAase | 72 | >80 | [9] | ||
| pH 5.5 | 72 | <20 | [9] | ||
| pH 5.5 + HAase | 72 | >80 | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of targeted drug release from HA-coated nanoparticles.
Caption: Experimental workflow for developing HA-responsive nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Hyaluronic Acid-Coated Nanoparticles
This protocol describes a general method for coating pre-formed nanoparticles (e.g., polymeric micelles, liposomes, or inorganic nanoparticles) with hyaluronic acid via electrostatic interaction.
Materials:
-
Pre-formed cationic nanoparticles (e.g., PLGA, chitosan-based)
-
Hyaluronic acid (HA) sodium salt (low molecular weight)
-
Deionized (DI) water or appropriate buffer (e.g., PBS)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the cationic nanoparticles at a desired concentration in DI water or buffer.
-
Prepare a stock solution of HA in DI water or buffer. The concentration will depend on the desired coating ratio.
-
While gently stirring the nanoparticle solution, add the HA solution dropwise. The electrostatic interaction between the positively charged nanoparticles and the negatively charged HA will lead to the formation of an HA shell.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 1-4 hours) to ensure complete and stable coating.
-
(Optional) Purify the HA-coated nanoparticles to remove any unbound HA. This can be achieved by methods such as dialysis against DI water or centrifugation followed by resuspension of the pellet.
-
Store the purified HA-coated nanoparticle suspension at 4°C for further use.
Protocol 2: Characterization of Nanoparticles
A. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in DI water or an appropriate buffer to a suitable concentration.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Separate the nanoparticles from the aqueous solution containing the unencapsulated drug by centrifugation or ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100
-
Protocol 3: In Vitro this compound-Responsive Drug Release
This protocol evaluates the rate of drug release from the nanoparticles in the presence and absence of this compound.
Materials:
-
Drug-loaded this compound-responsive nanoparticles
-
Release buffer (e.g., PBS) at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5-6.5 to mimic the tumor microenvironment or endosomal/lysosomal compartments).
-
This compound from bovine testes
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Prepare four groups for the release study:
-
Group 1: Nanoparticles in buffer at pH 7.4
-
Group 2: Nanoparticles in buffer at pH 7.4 with this compound
-
Group 3: Nanoparticles in buffer at pH 5.5
-
Group 4: Nanoparticles in buffer at pH 5.5 with this compound
-
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag into a larger container with the corresponding release buffer.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method.
-
Plot the cumulative drug release (%) as a function of time.
Protocol 4: Cellular Uptake and Cytotoxicity Assays
A. Cellular Uptake Study: This protocol assesses the internalization of nanoparticles into target cells, often using a fluorescently labeled version of the nanoparticles.
Materials:
-
Target cancer cell line (e.g., one that overexpresses CD44)
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like coumarin-6 or rhodamine B)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the target cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
As a control for receptor-mediated uptake, pre-incubate a set of cells with an excess of free hyaluronic acid before adding the nanoparticles.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Analyze the cellular uptake qualitatively by observing the cells under a fluorescence microscope or quantitatively using a flow cytometer.
B. In Vitro Cytotoxicity Assay (MTT Assay): This protocol determines the effect of the drug-loaded nanoparticles on the viability of cancer cells.
Materials:
-
Target cancer cell line
-
Drug-loaded nanoparticles, free drug solution, and empty nanoparticles (as controls)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells and plot dose-response curves to determine the IC50 values.
References
- 1. Frontiers | this compound and pH Dual-Responsive Nanoparticles for Targeted Breast Cancer Stem Cells [frontiersin.org]
- 2. This compound-trigger nanocarriers for targeted delivery of anti-liver cancer compound - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00693J [pubs.rsc.org]
- 3. This compound-responsive polymeric nanomaterials for targeted antimicrobial therapy: Structure-function relationships and biomaterial design strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Hyaluronic Acid in Nanopharmaceuticals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A this compound-Responsive Nanoparticle-Based Drug Delivery System for Targeting Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-assembled hyaluronic acid nanoparticles as a potential drug carrier for cancer therapy: synthesis, characterization, and in vivo biodistribution - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Intelligent this compound-responsive supramolecular nanoassemblies for programmable dual-drug delivery and NIR-II photothermal therapy of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Hyalaluronidase Activity Using a Turbidimetric Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Hyaluronidases are a class of enzymes that primarily degrade hyaluronic acid (HA), a major component of the extracellular matrix.[1][2] The activity of this compound is crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and the spread of toxins and pathogens.[1][2] Consequently, the accurate measurement of this compound activity is essential for research, clinical diagnostics, and the development of therapeutic agents.
The turbidimetric assay is a simple, rapid, and sensitive method for determining this compound activity.[1][2] The principle of this assay is based on the ability of hyaluronic acid to form a turbid suspension when mixed with an acidic albumin solution.[3] this compound cleaves HA into smaller fragments, which do not precipitate with the acidic albumin solution. Therefore, the enzymatic activity of this compound is directly proportional to the reduction in turbidity of the reaction mixture.[4] The turbidity is typically measured as the absorbance or percent transmittance at a specific wavelength, commonly 600 nm.[4][5]
Materials and Reagents
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm[1][2][5]
-
Pipettes and tips
-
Vortex mixer
Reagents:
-
This compound (standard of known concentration and samples)
-
Hyaluronic acid (HA), sodium salt
-
Bovine Serum Albumin (BSA), Fraction V[3]
-
Sodium Phosphate Monobasic (NaH₂PO₄)[5]
-
Sodium Phosphate Dibasic (Na₂HPO₄)[5]
-
Sodium Chloride (NaCl)[5]
-
Sodium Acetate[5]
-
Acetic Acid[5]
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ultrapure water (≥18 MΩ×cm resistivity)[5]
Experimental Protocols
This section provides a detailed protocol for the turbidimetric assay of this compound activity.
3.1. Reagent Preparation
-
Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37°C): Prepare by making a 1:16.7 dilution of a 5.0 M Sodium Phosphate Monobasic solution in ultrapure water. Adjust the pH to 5.35 at 37°C using 1 M NaOH or 1 M HCl.[5]
-
Enzyme Diluent (Phosphate Buffer with NaCl): 0.1 M Sodium Phosphate buffer, pH 5.3, containing 0.15 M Sodium Chloride.[3]
-
Hyaluronic Acid (HA) Solution (0.3 mg/mL): Dissolve 0.3 mg of hyaluronic acid per mL of Phosphate Buffer. To aid dissolution, heat the solution to 90–95°C with constant stirring for 15-30 minutes. Do not boil. After the HA has completely dissolved, allow the solution to cool to 37°C in a water bath and adjust the final volume with ultrapure water.[5][6]
-
Acidic Albumin Solution: Dissolve 2.5 grams of BSA in 250 mL of 0.5 M sodium acetate (B1210297) buffer (pH 4.2). Adjust the pH to 3.0 with 2 N HCl and heat at 93°C for 30 minutes. After cooling, bring the final volume to 1000 mL with 0.5 M sodium acetate buffer, pH 4.2.[3]
-
This compound Standard Solutions: Prepare a stock solution of this compound at 1,000 units/mL in cold Enzyme Diluent. Immediately before use, dilute the stock solution with cold Enzyme Diluent to create a working solution of approximately 6 units/mL and a series of standards (e.g., 0, 3.5, 7, 14 U/mL).[4][5]
3.2. Assay Procedure
-
Reaction Setup: Pipette the reagents into suitable containers (e.g., microcentrifuge tubes or wells of a microplate) as described in the table below. It is recommended to stagger the addition of the enzyme to each tube by at least 30 seconds to ensure accurate incubation timing.[5]
-
Pre-incubation: Equilibrate the reaction mixtures to 37°C for 10 minutes.[5]
-
Enzyme Reaction: Initiate the reaction by adding the this compound standard or sample to the respective tubes/wells.
-
Incubation: Mix immediately by swirling or gentle vortexing and incubate at 37°C for a precise duration, for example, 45 minutes.[5]
-
Termination and Turbidity Development: After the incubation period, transfer 0.5 mL of each reaction mixture into a cuvette containing 2.5 mL of the Acidic Albumin Solution. Mix immediately by inversion.[5]
-
Turbidity Stabilization: Allow the cuvettes to stand at room temperature for exactly 10 minutes for the turbidity to develop and stabilize.[5]
-
Measurement: Measure the percentage of transmittance (%T) or absorbance at 600 nm using a spectrophotometer.[5] Zero the instrument against a blank solution.
Table 1: Example Pipetting Scheme for this compound Assay
| Reagent | Test (mL) | Blank (mL) |
| Hyaluronic Acid Solution | 1.0 | 1.0 |
| Phosphate Buffer | 0.0 | 1.0 |
| Equilibrate to 37°C for 10 minutes | ||
| Enzyme Solution | 1.0 | 0.0 |
| Incubate at 37°C for exactly 45 minutes |
This table is based on a protocol from Sigma-Aldrich and may need to be adjusted based on specific experimental requirements.[5]
Data Presentation and Analysis
4.1. Standard Curve
To quantify the this compound activity in unknown samples, a standard curve should be generated using a series of this compound standards with known concentrations. Plot the absorbance or the change in absorbance at 600 nm against the corresponding this compound concentrations. The resulting linear regression can be used to determine the enzyme activity in the unknown samples.[1]
Table 2: Typical Data for a this compound Standard Curve
| This compound Standard (U/mL) | Absorbance at 600 nm (Mean) |
| 0 | 0.229 |
| 3.5 | 0.221 |
| 7 | 0.119 |
| 14 | 0.038 |
This data is representative and sourced from a commercially available assay kit. Actual results may vary.[4]
4.2. Calculation of Enzyme Activity
The activity of the this compound is inversely proportional to the final turbidity. The activity can be expressed in various units, with one common definition being the amount of enzyme that causes a change in absorbance of 0.330 per minute at pH 5.35 and 37°C.[5]
The calculation for enzyme activity in units/mL can be performed using the following formula:
Units/mL enzyme = (ΔA₆₀₀ of Blank - ΔA₆₀₀ of Test) * Total Volume / (0.330 * Incubation Time * Enzyme Volume)
Where:
-
ΔA₆₀₀ is the change in absorbance at 600 nm.
-
Total Volume is the final volume of the reaction mixture.
-
Incubation Time is in minutes.
-
Enzyme Volume is the volume of the enzyme solution added.
Visualizations
Diagram 1: Principle of the Turbidimetric this compound Assay
Caption: Principle of the turbidimetric this compound assay.
Diagram 2: Experimental Workflow for Turbidimetric this compound Assay
Caption: Experimental workflow for the turbidimetric assay.
Advantages and Limitations
Advantages:
-
Simplicity and Speed: The assay is relatively easy to perform and requires minimal specialized equipment.[1][2]
-
Sensitivity: It is a highly sensitive method capable of detecting low levels of this compound activity.[1][2]
-
Cost-Effective: Compared to other methods, turbidimetric assays are generally less expensive.[1]
-
High-Throughput Potential: The assay can be adapted for use in microplates, making it suitable for high-throughput screening applications.[1]
Limitations:
-
Interference: Substances that scatter light, such as proteins and lipids, can interfere with the assay.[1]
-
Lack of Specificity Information: This method provides a measure of overall this compound activity but does not offer information on the specific types of glycosidic linkages being cleaved.[1]
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 3. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. 透明质酸酶的酶法测定 (3.2.1.35) [sigmaaldrich.com]
- 6. Enzymatic Assay of this compound (3.2.1.35) [sigmaaldrich.com]
Application Notes and Protocols for Hyaluronidase in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronidase is a family of enzymes that degrade hyaluronic acid (HA), a major component of the extracellular matrix (ECM).[1] In cell culture, this compound is a crucial tool for a variety of applications, primarily for the dissociation of tissues to isolate primary cells and for the detachment of cells from culture substrates.[2][3][4] It works by cleaving the endo-N-acetylhexosaminic bonds within hyaluronic acid, as well as chondroitin (B13769445) sulfate (B86663) A and C.[3][5] This enzymatic activity disrupts the integrity of the ECM, facilitating the release of individual cells. This compound is often used in conjunction with other proteases, such as collagenase, to achieve efficient tissue disaggregation.[2][3][6]
The use of this compound offers a gentle and effective method for obtaining single-cell suspensions, which is critical for numerous downstream applications, including primary cell culture, cell counting, and flow cytometry.[7] Proper application of this compound is essential to ensure high cell viability and preserve cellular functions.[6][7]
Key Applications
-
Tissue Dissociation and Primary Cell Isolation: this compound, often in combination with collagenase, is widely used to digest the extracellular matrix of various tissues to isolate viable single cells for the establishment of primary cultures.[2][3][6] This is a fundamental technique in many areas of biomedical research.[8]
-
Cell Detachment and Subculturing: For certain adherent cell lines that form strong cell-to-cell and cell-to-matrix adhesions, this compound can be used as an alternative or supplement to trypsin for gentle cell detachment during passaging.[7]
-
Degradation of Extracellular Matrix: Researchers utilize this compound to specifically degrade hyaluronic acid in the ECM to study its role in cell behavior, signaling, and tissue mechanics.[9][10][11]
-
Enhancing Drug and Gene Delivery: By increasing tissue permeability through ECM degradation, this compound can improve the delivery and efficacy of therapeutic agents and gene vectors to target cells in both in vitro and in vivo models.[9][12]
Experimental Protocols
Protocol 1: General Tissue Dissociation for Primary Cell Culture
This protocol describes a general method for dissociating fresh tissue to establish a primary cell culture using a combination of collagenase and this compound.
Materials:
-
Fresh tissue sample
-
Hanks' Balanced Salt Solution (HBSS), sterile, without Ca²⁺ and Mg²⁺
-
DMEM (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Collagenase Type I
-
This compound (from bovine testes)
-
DNase I (optional, to reduce clumping from released DNA)
-
70 µm cell strainer
-
Centrifuge
-
Sterile labware (Petri dishes, conical tubes, pipettes)
Procedure:
-
Place the fresh tissue in a sterile Petri dish containing cold HBSS.
-
Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels or scissors.
-
Wash the tissue fragments three times with cold HBSS, allowing the fragments to settle by gravity and aspirating the supernatant each time.
-
Prepare the enzyme digestion solution. The optimal concentrations may vary depending on the tissue type, but a common starting point is:
-
Collagenase Type I: 1 mg/mL
-
This compound: 0.5 mg/mL
-
(Optional) DNase I: 20 U/mL
-
Dissolve the enzymes in serum-free DMEM.
-
-
Transfer the minced tissue to a sterile conical tube and add the enzyme digestion solution (e.g., 5-10 mL per gram of tissue).
-
Incubate the tube at 37°C for 30-90 minutes on a rocking platform or with intermittent gentle agitation. The optimal incubation time needs to be determined empirically for each tissue type.
-
Monitor the dissociation process every 15-20 minutes by gently pipetting the suspension up and down to aid in mechanical disruption.
-
Once the tissue is sufficiently dissociated (i.e., the solution becomes cloudy with released cells and tissue fragments are largely dispersed), neutralize the enzymes by adding an equal volume of complete culture medium containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh conical tube to remove any remaining undigested tissue clumps.
-
Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in complete culture medium.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Plate the cells at the desired density in a culture flask or dish and incubate at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 2: Detachment of Adherent Cells with this compound
This protocol is for detaching adherent cells that are sensitive to trypsin or form strong aggregates.
Materials:
-
Confluent cell culture flask/dish
-
Phosphate-Buffered Saline (PBS), sterile, without Ca²⁺ and Mg²⁺
-
This compound solution (e.g., 500-1000 IU/mL in PBS or serum-free medium)[7]
-
Complete cell culture medium with serum
-
Centrifuge
-
Sterile labware
Procedure:
-
Aspirate the culture medium from the flask or dish.
-
Gently wash the cell monolayer once with sterile PBS to remove any residual serum, which can inhibit this compound activity.
-
Aspirate the PBS and add a minimal volume of pre-warmed this compound solution to cover the cell monolayer.
-
Incubate at 37°C for 5-15 minutes. Monitor the cells under a microscope until they begin to detach.
-
Gently tap the side of the flask or dish to dislodge the cells.
-
Add 2-3 volumes of complete culture medium to inactivate the this compound and collect the cell suspension.
-
Gently pipette the suspension over the surface to detach any remaining cells.
-
Transfer the cell suspension to a conical tube and centrifuge at 150-250 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete medium, and proceed with subculturing.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for this compound in various cell culture applications, compiled from multiple sources.
Table 1: this compound Concentration in Cell Culture Applications
| Application | Cell/Tissue Type | This compound Concentration | Co-enzyme(s) | Reference(s) |
| Tissue Dissociation | Bovine Liver Biopsy | 1% solution (w/v) | 1% Collagenase | [13] |
| Gingival Epithelial Tissue | Not specified, used in combination | Collagenase I | [6] | |
| Adult Mouse/Rat CNS | 10X solution in DMEM | Collagenase | [14] | |
| Human Osteosarcoma Spheroids | Not specified | Collagenase | [9] | |
| Cell Detachment | Mouse Lung Epithelial Cells | 500 - 1000 IU/mL | Trypsin/EDTA (pre-treatment) | [7] |
| Rat Glial Tumor Cells | 1000 IU/mL | Trypsin/EDTA (pre-treatment) | [7] | |
| ECM Degradation | Mature Hippocampal Cultures | 500 U/mL | None | [11] |
| Neuronal Cultures | 0.1 mg/mL | None | [10] | |
| Cell Recovery from Hydrogels | Encapsulated Cells | 10-fold dilution of 10x stock | Collagenase | [15] |
Table 2: Incubation Times for this compound Treatment
| Application | Cell/Tissue Type | Incubation Time | Temperature (°C) | Reference(s) |
| Tissue Dissociation | Bovine Liver Biopsy | 15 minutes | Not Specified | [13] |
| Gingival Epithelial Tissue | 0.5 - 4 hours | 37 | [6] | |
| Semiautomatic Dissociation | 1.5 hours | Not Specified | [8] | |
| Cell Detachment | Mouse Lung Epithelial Cells | 10 - 20 minutes | 37 | [7] |
| ECM Degradation | Mature Hippocampal Cultures | 60 minutes | Not Specified | [11] |
| Cell Recovery from Hydrogels | Encapsulated Cells | Overnight | 37 | [15] |
Visualizations
Experimental Workflow: Tissue Dissociation for Primary Cell Culture
Caption: Workflow for isolating primary cells from tissue using enzymatic digestion.
Signaling Pathway: this compound-Induced Neuronal Signaling
This compound-mediated degradation of the ECM can induce signaling events in neurons.[10] The breakdown of hyaluronic acid can lead to membrane depolarization and a subsequent influx of calcium ions, which can be mediated by NMDA receptors.[10]
Caption: Signaling cascade initiated by this compound in neurons.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dissociating Enzymes: this compound | Worthington Biochemical [worthington-biochem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. stemcell.com [stemcell.com]
- 6. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Effect of Collagenase and this compound on Free and Anomalous Diffusion in Multicellular Spheroids and Xenografts | Anticancer Research [ar.iiarjournals.org]
- 10. This compound-induced matrix remodeling contributes to long-term synaptic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and Collagenase Increase the Transfection Efficiency of Gene Electrotransfer in Various Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a Clinically Relevant Chemical-Mechanical Tissue Dissociation Workflow for Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Use of Hyaluronan-Derived Hydrogels for Three-Dimensional Cell Culture and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human Hyaluronidase in Subcutaneous Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of recombinant human hyaluronidase (rHuPH20) to enhance the subcutaneous (SC) delivery of therapeutic drugs. Detailed protocols for key experiments are included to guide researchers in the evaluation of rHuPH20-facilitated SC drug administration.
Introduction
Subcutaneous administration is a preferred route for many biologic drugs due to its convenience for patients and potential for at-home administration. However, the volume of drug that can be administered subcutaneously is typically limited to 1-2 mL due to the resistance to bulk fluid flow in the subcutaneous space.[1] This limitation is primarily due to hyaluronan (also known as hyaluronic acid), a glycosaminoglycan in the extracellular matrix that forms a viscous gel.[2][3]
Recombinant human this compound PH20 (rHuPH20) is an enzyme that locally and temporarily degrades hyaluronan, thereby reducing the viscosity of the extracellular matrix.[3][4] This action increases the permeability of the subcutaneous tissue, allowing for the administration of larger volumes of fluid and enhancing the dispersion and absorption of co-administered drugs.[5][6] This technology, known as ENHANZE®, can be used to reformulate intravenously administered drugs for subcutaneous delivery and to optimize the dosing of existing subcutaneous therapies.[4][5]
Mechanism of Action
The mechanism of action of rHuPH20 involves the enzymatic cleavage of hyaluronan in the subcutaneous space.
-
Hyaluronan Barrier: The subcutaneous tissue contains a dense network of hyaluronan, which creates a barrier to the bulk flow of fluids. This limits the volume and rate of subcutaneous drug delivery.[2][4]
-
Enzymatic Degradation: rHuPH20 specifically hydrolyzes the glycosidic bonds of hyaluronan, breaking down the polymer into smaller oligosaccharides.[4]
-
Increased Permeability: This enzymatic degradation temporarily reduces the viscosity and increases the permeability of the subcutaneous tissue.[6] The effect of rHuPH20 is reversible, with the hyaluronan barrier being restored within 24 to 48 hours.[7]
-
Enhanced Dispersion and Absorption: The transiently increased permeability facilitates the dispersion of co-administered drugs over a larger area in the subcutaneous space, leading to increased absorption into the systemic circulation via blood and/or lymphatic capillaries.[4][8]
Mechanism of rHuPH20 Action.
Quantitative Data Summary
The co-administration of rHuPH20 with various therapeutic agents has been shown to significantly impact their pharmacokinetic profiles and administration parameters. The following tables summarize key quantitative data from clinical and preclinical studies.
Table 1: Pharmacokinetic Parameters of Co-administered Drugs
| Drug | With/Without rHuPH20 | Mean Tmax (Time to Maximum Concentration) | Geometric Mean Cmax (Maximum Concentration) | Mean AUC (Area Under the Curve) | Citation(s) |
| Morphine (5mg) | Without | 13.8 minutes | 94.9 nmol/L | 7.7 µmol x min/L | [9] |
| With (150U) | 9.2 minutes (33% decrease) | 107.5 nmol/L (13% increase) | 7.2 µmol x min/L | [9] | |
| Tocilizumab (162mg) | Without | 89.1 ± 41.1 hours | 11.5 ± 3.7 µg/ml | 2,510 ± 1,060 µg×h/ml | |
| With | 54.0 ± 19.5 hours | 16.2 ± 2.8 µg/ml | 2,860 ± 468 µg×h/ml | ||
| Large Protein Molecule Therapeutic (LPMT) | Without | - | - | Baseline | [10] |
| With (all cohorts) | - | Increased by 26% | Increased by 58% | [10] |
Table 2: Infusion and Dispersion Parameters
| Parameter | Without rHuPH20 | With rHuPH20 | Citation(s) |
| Infusion Flow Rate (400 mL Lactated Ringer's) | 82 ± 30 mL/hr (placebo for 150U) | 383 ± 119 mL/hr (150U) | [11] |
| 148 ± 57 mL/hr (placebo for 750U) | 518 ± 154 mL/hr (750U) | [11] | |
| 124 ± 50 mL/hr (placebo for 1500U) | 494 ± 136 mL/hr (1500U) | [11] | |
| In-line Infusion Pressure (10 mL IgG) | Control | 45% reduction (20 U/mL) | [7] |
| 55% reduction (2,000 U/mL) | [7] | ||
| Dispersion Surface Area (Contrast Agent) | Control | 46% increase | [3][12] |
| Dispersion Volume (Contrast Agent) | Control | 35% increase | [3][12] |
| Sphericity of Fluid Pocket | Control | 17% decrease | [3][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of rHuPH20 and its effect on subcutaneous drug delivery.
In Vitro this compound Activity Assay (Turbidimetric Method)
This protocol is adapted from established turbidimetric assays for this compound activity.[9][13][14]
Principle: This assay measures the ability of this compound to depolymerize hyaluronic acid (HA). The turbidity of an HA solution decreases as the polymer is broken down, and this change in absorbance is proportional to the enzyme's activity.
Materials:
-
This compound standard (known concentration)
-
Hyaluronic acid (HA)
-
Sodium Phosphate (B84403) buffer (300 mM, pH 5.35 at 37°C)[9]
-
Acid Albumin Solution[9]
-
Spectrophotometer or microplate reader capable of reading absorbance at 600 nm[9]
-
Cuvettes or 96-well microplate
-
Water bath or incubator at 37°C
-
Pipettes and tips
-
Test tubes
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 300 mM sodium phosphate solution and adjust the pH to 5.35 at 37°C.[9]
-
Hyaluronic Acid Solution (Substrate): Prepare a 0.3 mg/mL solution of HA in the phosphate buffer. Heat gently (do not boil) and stir to dissolve completely.
-
Acid Albumin Solution: Prepare according to standard laboratory procedures.[9]
-
This compound Standard Solutions: Prepare a series of dilutions of the this compound standard in cold enzyme diluent to generate a standard curve.
-
Sample Preparation: Dilute the test sample containing this compound to an appropriate concentration in cold enzyme diluent.
-
-
Assay Protocol:
-
Pipette the HA substrate solution into test tubes or microplate wells.
-
Pre-incubate the substrate at 37°C for 5-10 minutes.
-
Add the this compound standard dilutions or test samples to the respective tubes/wells to initiate the enzymatic reaction.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-45 minutes).[9]
-
Stop the reaction by adding the Acid Albumin Solution.
-
Allow the mixture to stand at room temperature for 10 minutes for the turbidity to develop.
-
Measure the absorbance (turbidity) at 600 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the this compound standards against their known concentrations.
-
Determine the this compound activity in the test samples by interpolating their absorbance values from the standard curve.
-
Turbidimetric Assay Workflow.
In Vivo Subcutaneous Dispersion Model (Swine Model with CT Imaging)
This protocol is based on a study that utilized computed tomography (CT) to visualize and quantify subcutaneous drug dispersion in a swine model.[3][12]
Principle: This method allows for the real-time, non-invasive assessment of the spatial and temporal distribution of a subcutaneously administered fluid, with and without rHuPH20.
Materials:
-
rHuPH20
-
Infusion pumps
-
CT scanner
-
3D image reconstruction and analysis software
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the laboratory conditions.
-
Anesthetize the animals before the procedure.
-
-
Infusion Protocol:
-
CT Imaging:
-
Perform a baseline CT scan before the infusion.
-
Conduct spiral CT scans immediately after the infusion and at regular time intervals (e.g., 5, 15, 30, 60 minutes) post-infusion.[12]
-
-
Image Analysis:
-
Use the CT scans to generate 3D reconstructions of the fluid pockets.
-
Analyze the 3D reconstructions to determine the surface area, volume, and sphericity of the fluid pockets over time.[12]
-
-
Data Analysis:
-
Compare the dispersion parameters (surface area, volume, sphericity) between the infusions with and without rHuPH20 at each time point and for each infusion rate.
-
In Vivo Dispersion Study Workflow.
Pharmacokinetic Study Protocol
This protocol outlines a general procedure for a pharmacokinetic (PK) study to evaluate the effect of rHuPH20 on the systemic absorption of a co-administered drug.
Principle: This study design allows for the comparison of key PK parameters (Cmax, Tmax, AUC) of a drug administered subcutaneously with and without rHuPH20.
Materials:
-
Test drug
-
rHuPH20
-
Appropriate animal model (e.g., swine, rabbit) or human volunteers
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Validated analytical method for quantifying the drug in plasma (e.g., LC-MS/MS, ELISA)
-
PK analysis software
Procedure:
-
Study Design:
-
Employ a crossover or parallel-group study design.
-
Define the treatment groups (e.g., drug alone SC, drug with rHuPH20 SC, and potentially an intravenous arm for bioavailability assessment).
-
Determine the appropriate sample size and dosing regimen.
-
-
Drug Administration:
-
Administer the drug subcutaneously with or without rHuPH20 at a designated injection site.
-
Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples at predefined time points before and after drug administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
-
Process the blood samples to obtain plasma (or serum) and store them frozen until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated analytical method to determine the drug concentrations.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to calculate the key PK parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
Bioavailability (if an IV arm is included)
-
-
-
Statistical Analysis:
-
Perform statistical comparisons of the PK parameters between the treatment groups to assess the effect of rHuPH20.
-
Immunogenicity Assessment
This protocol provides a general framework for assessing the immunogenicity of rHuPH20 and the co-administered therapeutic.
Principle: The development of anti-drug antibodies (ADAs) can impact the safety and efficacy of biologic drugs. This protocol describes the detection and characterization of ADAs against rHuPH20 and the co-administered drug.
Materials:
-
Plasma or serum samples from study subjects
-
Validated immunoassay platforms (e.g., ELISA, electrochemiluminescence)
-
Positive and negative controls for the assays
Procedure:
-
Sample Collection:
-
Collect blood samples at baseline (before the first dose) and at multiple time points during and after the treatment period.
-
-
Screening Assay:
-
Use a sensitive immunoassay (e.g., a bridging ELISA) to screen for the presence of binding antibodies against rHuPH20 and the co-administered drug.
-
-
Confirmatory Assay:
-
Confirm the specificity of the binding antibodies detected in the screening assay by performing a competition assay with an excess of the drug.
-
-
Titer Determination:
-
For confirmed positive samples, determine the titer of the ADAs by serially diluting the samples.
-
-
Neutralizing Antibody Assay:
-
For confirmed positive samples, perform a cell-based or non-cell-based functional assay to assess the ability of the ADAs to neutralize the biological activity of rHuPH20 or the co-administered drug.
-
-
Data Analysis:
-
Determine the incidence, titer, and persistence of ADAs.
-
Evaluate the potential impact of ADAs on the pharmacokinetics, pharmacodynamics, safety, and efficacy of the treatment. Clinical studies have shown no confirmed rHuPH20-neutralizing antibody activity and no adverse events associated with positive rHuPH20 antibody titers.[5]
-
Safety and Tolerability
Extensive clinical experience has demonstrated that rHuPH20 is well-tolerated.[5] The adverse events associated with rHuPH20 are primarily local injection-site reactions, such as mild to moderate erythema, which are transient and self-limiting.[5] The immunogenicity profile of rHuPH20 has been examined in numerous clinical studies, with no confirmed neutralizing antibody activity detected and no adverse events associated with positive antibody titers.[5] Furthermore, the immunogenicity of co-formulated monoclonal antibodies delivered subcutaneously with rHuPH20 shows no clinical difference compared to intravenous administration.[5][15]
References
- 1. Clinical Immunogenicity of rHuPH20, a this compound Enabling Subcutaneous Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activity ELISA - Echelon Biosciences [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. rHuPH20-facilitated subcutaneous administration of monoclonal antibodies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Recombinant human this compound PH20 (rHuPH20) facilitates subcutaneous infusions of large volumes of immunoglobulin in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of computed tomography to assess subcutaneous drug dispersion with recombinant human this compound PH20 in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sga.profnit.org.br [sga.profnit.org.br]
- 14. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Safety of recombinant human this compound PH20 for subcutaneous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Hyaluronidase in Preclinical Cancer Therapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant obstacle to effective cancer therapy. A key component of the TME's extracellular matrix (ECM) is hyaluronic acid (HA), a large glycosaminoglycan.[1] In many solid tumors, such as pancreatic, breast, colon, and prostate cancers, HA accumulates to high levels, which increases interstitial fluid pressure (IFP), compresses blood and lymphatic vessels, and ultimately creates a physical barrier that hinders the penetration and distribution of therapeutic agents.[2][3][4][5]
Hyaluronidases, a family of enzymes that degrade HA, have emerged as a promising strategy to overcome this barrier.[6] By enzymatically breaking down HA, hyaluronidases can remodel the TME, leading to reduced IFP, re-expansion of blood vessels, and enhanced delivery of co-administered therapies.[4][7] This document provides an overview of the applications of hyaluronidase in preclinical cancer models, quantitative data from key studies, and detailed protocols for its experimental use. The most studied form in recent preclinical and clinical trials is a PEGylated recombinant human PH20 this compound, known as PEGPH20.[5][7][8][9]
Application Note 1: Enhancing Chemotherapy Delivery
One of the primary applications of this compound in preclinical models is to increase the efficacy of conventional chemotherapy. By degrading the HA-rich ECM, this compound alleviates the high interstitial pressure that prevents drugs from reaching the tumor core.[2] This "stroma-remodeling" approach has been shown to significantly improve the intratumoral concentration and distribution of various chemotherapeutic agents.[4][8]
Preclinical Evidence:
-
Pancreatic Cancer: In genetically engineered mouse models of pancreatic ductal adenocarcinoma (PDA), a tumor type known for its dense stroma, pretreatment with PEGPH20 led to a significant increase in the intratumoral delivery of gemcitabine (B846) and doxorubicin.[4] This combination resulted in inhibited tumor growth and prolonged survival compared to gemcitabine monotherapy.[2][4][7]
-
Ovarian and Breast Cancer: In an ovarian cancer model overexpressing hyaluronan synthase 3 (HAS3), PEGPH20 pretreatment improved the antitumor activity of paclitaxel (B517696) by promoting its accumulation and creating a more homogeneous distribution within the tumor.[8][10] Similar chemosensitization effects have been observed in breast cancer models, where this compound enhanced the activity of doxorubicin.[2]
-
Colon Cancer: In murine colon tumor models, PEGPH20 monotherapy demonstrated tumor growth inhibition and, when combined with immunotherapy, further enhanced the therapeutic effect.[5]
Quantitative Data: this compound in Combination with Chemotherapy
| Cancer Model | This compound Used | Combination Drug | Key Quantitative Outcomes | Reference |
| Pancreatic (KPC Mouse Model) | PEGPH20 | Gemcitabine | Significantly increased intratumoral dFdCTP (active metabolite) concentrations (p=0.0053); prolonged survival over monotherapy. | [4] |
| Pancreatic (Xenograft) | This compound | Gemcitabine | 50% increase in median survival time in mice. | [2] |
| Ovarian (SKOV3/HAS3 Xenograft) | PEGPH20 | Paclitaxel (PTX) | Improved antitumor activity of PTX; favored its accumulation and homogeneous intratumoral distribution. | [8][10] |
| Breast (Xenograft) | Bovine this compound | Doxorubicin (Adriamycin) | Enhanced penetration and activity of the drug in vitro and in vivo. | |
| Colon (CT26-HAS3) | PEGPH20 | - | Monotherapy induced 43% tumor growth inhibition. | [5] |
Application Note 2: Synergizing with Virotherapy and Immunotherapy
The dense ECM not only blocks small molecule drugs but also impedes the spread of larger therapeutic agents like oncolytic viruses and the infiltration of immune cells. This compound can break down this physical barrier to enhance these modern therapies.
Preclinical Evidence:
-
Oncolytic Virotherapy: Co-administration of this compound with oncolytic adenoviruses in metastatic tumor models significantly improved the transduction efficiency and spread of the virus throughout the tumor.[11] This resulted in improved oncolytic potency and significantly increased survival in tumor-bearing mice.[11] Engineered oncolytic adenoviruses that express this compound directly have also been developed, showing enhanced intratumoral spread and antitumor activity.[12]
-
Immunotherapy: By degrading HA, PEGPH20 can decompress tumor blood vessels and potentially facilitate the infiltration of immune cells. In a colon cancer model, combining PEGPH20 with an anti-PD-L1 antibody significantly increased the infiltration of CD8+ T cells (2.8-fold) and NK cells (3-fold) compared to anti-PD-L1 alone.[5] Similarly, CAR-T cells engineered to express this compound showed an improved ability to suppress tumor growth in a xenograft gastric cancer model, highlighting its potential to boost cellular therapies.[13]
Quantitative Data: this compound in Virotherapy and Immunotherapy
| Cancer Model | This compound Used | Combination Therapy | Key Quantitative Outcomes | Reference |
| Metastatic Melanoma (A375-mln-1) | Human this compound (50 U) | Oncolytic Adenovirus (Ad5/35) | Significant increase in GFP-expressing cells (virus transduction) (P < 0.0001); significantly increased survival. | [11] |
| Colon (MC38) | PEGPH20 | Anti-PD-L1 | Increased infiltration of CD8+ T cells (2.8-fold, p<0.05) and NK cells (3-fold, p<0.0001). | [5] |
| Colon (CT26-HAS3) | PEGPH20 | Anti-CTLA4 | Enhanced tumor growth inhibition to 79% (p≤0.002 vs either agent alone). | [5] |
| Gastric (Xenograft) | CAR-T cells expressing sPH20 | - | Improved ability to suppress tumor growth compared to standard CAR-T cells. | [13] |
Visualizations
Caption: Mechanism of this compound in remodeling the tumor microenvironment.
Caption: Workflow for in vivo evaluation of this compound in mouse models.
Protocols
Protocol 1: In Vivo Evaluation of this compound and Chemotherapy in a Xenograft Mouse Model
This protocol provides a general framework for assessing the efficacy of this compound in combination with a chemotherapeutic agent in a subcutaneous mouse tumor model.
Materials:
-
Cancer cell line (e.g., BxPC3 pancreatic, SKOV3/HAS3 ovarian)
-
Immunocompromised mice (e.g., SCID or nude mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Matrigel (optional, for enhancing tumor take-rate)
-
PEGylated Recombinant Human this compound (PEGPH20)
-
Chemotherapeutic agent (e.g., Gemcitabine, Paclitaxel)
-
Sterile PBS and appropriate vehicle for drug dissolution
-
Digital calipers, syringes, and needles
-
Anesthesia and euthanasia supplies
Methodology:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[14]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume every 2-3 days using digital calipers once tumors are palpable. Volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: When average tumor volume reaches 150-200 mm³, randomly assign mice to treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Chemotherapy alone
-
Group 3: PEGPH20 alone
-
Group 4: PEGPH20 + Chemotherapy
-
-
Treatment Administration:
-
Administer PEGPH20 (e.g., 1-3 µg/kg) intravenously (i.v.) via tail vein injection.[7]
-
Administer the chemotherapeutic agent (dose and route depend on the specific drug) 24 hours after the PEGPH20 injection. This timing allows for enzymatic remodeling of the stroma.[7]
-
Follow a defined treatment cycle, for example, once or twice weekly for 3-4 weeks.[7][15]
-
-
Endpoint and Tissue Collection:
-
Continue monitoring tumor volume and animal weight throughout the study.
-
The study endpoint may be a predetermined tumor volume limit (e.g., 2000 mm³) or a specific time point.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
-
Downstream Analysis:
-
Tumor Weight: Record the final weight of each tumor.
-
Pharmacokinetics: For drug delivery studies, tumors can be harvested at specific time points post-chemotherapy injection, flash-frozen, and analyzed by HPLC to quantify intratumoral drug concentration.[8]
-
Histology: Fix a portion of the tumor in formalin for paraffin (B1166041) embedding. Sections can be stained for HA (using biotinylated HA-binding protein) and for blood vessel markers (e.g., CD31) to assess stromal depletion and vessel decompression.[8]
-
Protocol 2: Enzymatic Dissociation of Solid Tumors for Single-Cell Suspension
This protocol is for processing harvested tumors to obtain single cells for downstream applications like flow cytometry to analyze tumor-infiltrating leukocytes (TILs).
Materials:
-
Freshly harvested tumor tissue
-
RPMI 1640 medium
-
Collagenase/Hyaluronidase enzyme mix (e.g., STEMCELL Technologies Catalog #07912)[16]
-
DNase I solution
-
70 µm and 40 µm nylon mesh strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Sterile scalpels, petri dishes, and 50 mL conical tubes
Methodology:
-
Preparation: Prepare a tumor digestion medium by combining Collagenase/Hyaluronidase, DNase I, and RPMI 1640 medium.[16] Warm to 37°C.
-
Tumor Mincing: Place the harvested tumor in a petri dish with a small amount of digestion medium. Mince the tissue into very small pieces (~1-2 mm³) using a sterile scalpel.[17]
-
Enzymatic Digestion: Transfer the minced tissue into a 50 mL conical tube containing 5-10 mL of the warm tumor digestion medium.
-
Incubation: Incubate the tube at 37°C for 30-60 minutes on a shaking platform or with intermittent vortexing.[17]
-
Filtration: Stop the digestion by adding 20 mL of cold RPMI with 10% FBS. Pass the cell suspension through a 70 µm nylon mesh strainer into a fresh 50 mL tube. Use the plunger of a syringe to gently push the tissue through the strainer.[16]
-
RBC Lysis: Centrifuge the cell suspension at 300 x g for 7-10 minutes. Discard the supernatant and resuspend the pellet in 2-5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Washing: Quench the lysis buffer by adding 20 mL of FACS buffer. Centrifuge again at 300 x g for 5 minutes.
-
Final Preparation: Discard the supernatant and resuspend the single-cell pellet in an appropriate volume of FACS buffer. Perform a cell count and viability assessment (e.g., using trypan blue). The cells are now ready for antibody staining and flow cytometry analysis.
Protocol 3: Turbidimetric Assay for this compound Activity
This assay quantifies this compound activity by measuring the degradation of high molecular weight HA. Undigested HA forms a precipitate with a protein-acid solution, creating turbidity that can be measured spectrophotometrically.
Materials:
-
This compound enzyme source (e.g., purified enzyme, cell culture supernatant)
-
Hyaluronic Acid (HA) substrate
-
Assay Buffer (e.g., acetate (B1210297) buffer, pH 4.0-6.0)
-
Bovine Serum Albumin (BSA)
-
Acidic Albumin Solution (Stop Reagent, e.g., BSA in acetate buffer with acetic acid)
-
96-well microplate and plate reader (600 nm)
Methodology:
-
Standard Curve: Prepare serial dilutions of a known concentration of this compound to create a standard curve.
-
Sample Preparation: Prepare your unknown samples (e.g., dilute cell culture media or tissue homogenates) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add your standards and unknown samples to respective wells.
-
Initiate Reaction: Add the HA substrate solution to each well to start the enzymatic reaction. The final volume might be around 100 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Develop Turbidity: Add the acidic albumin stop reagent to each well. This will halt the enzymatic reaction and cause the remaining undigested HA to precipitate, forming a cloudy solution.
-
Measurement: Read the absorbance (optical density) of each well at 600 nm using a microplate reader. The turbidity is inversely proportional to the this compound activity; lower absorbance indicates higher enzyme activity because less HA is available to precipitate.
-
Calculation: Determine the activity of your unknown samples by comparing their absorbance values to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the tumor microenvironment in cancer: why this compound deserves a second look - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PEGylated recombinant human this compound (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGPH20, a PEGylated human this compound, induces radiosensitization by reoxygenation in pancreatic cancer xenografts. A molecular imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound expression within tumors increases virotherapy efficacy and T cell accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Human this compound PH20 Potentiates the Antitumor Activities of Mesothelin-Specific CAR-T Cells Against Gastric Cancer [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. stemcell.com [stemcell.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Viral Vector Transduction Efficiency with Hyaluronidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective delivery of genetic material to target cells is a cornerstone of successful gene therapy. However, both in vitro and in vivo, the dense extracellular matrix (ECM) presents a significant physical barrier, limiting the diffusion and cellular uptake of viral vectors. Hyaluronidase, an enzyme that degrades hyaluronic acid—a key component of the ECM—has emerged as a valuable tool to transiently increase tissue permeability. By enzymatically breaking down the ECM, this compound facilitates broader vector distribution and improved access to cell surface receptors, thereby increasing transduction efficiency. These application notes provide a summary of quantitative data and detailed protocols for using this compound to enhance the efficacy of adeno-associated virus (AAV) and lentiviral (LV) vectors.
Mechanism of Action
This compound enhances viral vector transduction primarily by remodeling the extracellular matrix. Hyaluronic acid, a major glycosaminoglycan in the ECM, forms a viscous, gel-like barrier that impedes the movement of large particles like viral vectors. This compound catalyzes the hydrolysis of hyaluronic acid, breaking it down into smaller fragments. This enzymatic action temporarily reduces the viscosity and density of the ECM, creating transient channels that allow viral particles to diffuse more freely through the tissue.[1][2] This improved biodistribution increases the probability of vectors reaching their target cell receptors, leading to a higher overall transduction efficiency.
Data Presentation: Efficacy of this compound
The co-administration of this compound has been shown to significantly increase transduction efficiency across different viral vector platforms and target tissues. The following tables summarize key quantitative findings from published studies.
Table 1: Enhancement of Adeno-Associated Virus (AAV) Transduction
| Target Tissue | Animal Model | AAV Serotype | This compound Dose | Outcome | Fold Increase | Citation |
| Skeletal Muscle (Tibialis Anterior) | Rat | AAV (unspecified) | 100 U in 50 µL | Increased number of transduced fibers and wider diffusion area | 2-3x | [3] |
| Skeletal Muscle (Tibialis Anterior) | Rat | AAV (unspecified) | 0.56 U/g body weight | Optimized transfection efficiency | >3x (vs vehicle) | [4] |
Table 2: Enhancement of Lentiviral (LV) Transduction
| Target Cell Type | Model | This compound Dose | Outcome | Transduction Efficiency | Citation |
| Primary Cortical Neurons | In vitro (Rat) | 0 U/mL (Control) | Percentage of transduced NeuN-positive cells | 63.4 ± 5.3% | [5] |
| Primary Cortical Neurons | In vitro (Rat) | 10 U/mL | Percentage of transduced NeuN-positive cells | 72.5 ± 5.3% | [5] |
| Primary Cortical Neurons | In vitro (Rat) | 30 U/mL | Percentage of transduced NeuN-positive cells | 84.5 ± 5.3% | [5] |
| Motor Cortex Neurons | In vivo (Rat) | Not specified | Increased transduction rate in mature neurons | ~20% increase | [5] |
Experimental Protocols
Protocol 1: In Vitro Enhancement of Lentiviral Transduction in Primary Neurons
This protocol is designed for increasing lentiviral transduction efficiency in primary neuronal cultures by pretreating with this compound.
Materials:
-
Primary neuronal culture (e.g., cortical, hippocampal)
-
Culture medium (e.g., Neurobasal medium with supplements)
-
This compound from bovine testes (e.g., Sigma-Aldrich, Cat. No. H3506)
-
Sterile PBS or appropriate buffer for reconstitution
-
Lentiviral vector encoding gene of interest (with a fluorescent reporter for easy quantification)
-
Multi-well culture plates (poly-D-lysine coated)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating and Culture:
-
Plate primary neurons onto poly-D-lysine coated plates at the desired density.
-
Culture neurons for the desired period to allow for maturation (e.g., 12 days in vitro).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 5.3, with 0.15 M NaCl).[6]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[7]
-
-
This compound Pre-treatment and Transduction:
-
On the day of transduction, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed, fresh culture medium to the desired final working concentration (e.g., 10 U/mL or 30 U/mL). A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and viral vector.
-
Remove the old medium from the neuronal cultures and replace it with the this compound-containing medium.
-
Incubate the cells for 20-30 minutes at 37°C.
-
Immediately following the incubation, add the lentiviral vector directly to the wells at the desired multiplicity of infection (MOI).
-
Gently swirl the plate to mix and return to the incubator for 18-24 hours.
-
-
Post-Transduction Care:
-
After 18-24 hours, carefully aspirate the virus-containing medium and replace it with fresh, pre-warmed culture medium without this compound or virus.
-
Return the plate to the incubator and culture for an additional 72-96 hours to allow for robust transgene expression.
-
-
Analysis of Transduction Efficiency:
-
Quantify the percentage of transduced cells using fluorescence microscopy (for fluorescent reporters like GFP or mCherry) or flow cytometry for more precise quantification.
-
For non-fluorescent transgenes, analysis can be performed via immunocytochemistry, Western blot, or qPCR.
-
Protocol 2: In Vivo Enhancement of AAV Transduction in Skeletal Muscle
This protocol describes the pre-treatment of murine skeletal muscle with this compound prior to intramuscular injection of an AAV vector to enhance local transduction.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Recombinant human this compound (e.g., Hylenex®) or bovine testes this compound
-
Sterile saline or PBS
-
AAV vector (e.g., AAV8 or AAV9 for muscle tropism) carrying a reporter gene (e.g., LacZ, GFP)
-
Insulin (B600854) syringes (e.g., 29-33 gauge)
-
Surgical preparation equipment (clippers, antiseptic wipes)
-
Ophthalmic ointment
Procedure:
-
Animal and Reagent Preparation:
-
Anesthetize the mouse using an approved institutional protocol. Apply ophthalmic ointment to prevent corneal drying.
-
Remove fur from the hindlimb overlying the tibialis anterior (TA) muscle and clean the injection site with an antiseptic wipe.
-
Prepare the this compound solution for injection. A typical dose is 100 U diluted in 20-50 µL of sterile saline.[3] The optimal dose and volume may need to be determined empirically.
-
Prepare the AAV vector in a separate syringe, diluted in sterile saline to the desired final volume (e.g., 20-50 µL) and dose (e.g., 1x10¹¹ vector genomes/muscle).[8][9]
-
-
Intramuscular Injections:
-
Using a 29-gauge insulin syringe, carefully inject the prepared this compound solution directly into the belly of the TA muscle.[8]
-
Allow the this compound to act for 1-2 hours. Keep the animal under anesthesia during this period.
-
After the incubation period, inject the AAV vector into the same site in the TA muscle using a new syringe.
-
-
Post-Injection and Analysis:
-
Monitor the animal during recovery from anesthesia according to institutional guidelines.
-
House the animal for a period sufficient for transgene expression (typically 3-4 weeks for AAV).
-
For analysis, euthanize the animal and harvest the TA muscle.
-
To assess vector spread and transduction efficiency, the muscle can be sectioned and analyzed histologically (e.g., X-gal staining for LacZ, fluorescence for GFP).
-
Quantitative analysis can be performed by measuring vector genome copy number per diploid genome via qPCR or by quantifying transgene expression via Western blot or ELISA.[10]
-
Safety and Considerations
-
Toxicity: While generally well-tolerated at effective doses, high concentrations of this compound can be toxic.[5] It is crucial to perform dose-response studies to identify a concentration that maximizes transduction enhancement without compromising cell viability or causing significant tissue damage.[11]
-
Immunogenicity: Recombinant human this compound is available and may offer reduced immunogenicity compared to animal-derived enzymes, which is a critical consideration for preclinical studies intended for translation.[11][12]
-
Vector Dissemination: While studies have shown that this compound does not significantly promote systemic dissemination of AAV from the injection site, this should be verified for the specific vector, dose, and model system being used.[3]
-
Optimization: The optimal this compound concentration, pre-treatment duration, and vector dose are interdependent and will vary based on the viral vector serotype, target cell/tissue type, and experimental goals. Empirical optimization is highly recommended.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Enhancing In Vivo Electroporation Efficiency through this compound: Insights into Plasmid Distribution and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances recombinant adeno-associated virus (rAAV)-mediated gene transfer in the rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing this compound dose and plasmid DNA delivery greatly improves gene electrotransfer efficiency in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. infrafrontier.eu [infrafrontier.eu]
- 8. Intramuscular Adeno-Associated Virus–Mediated Expression of Monoclonal Antibodies Provides 100% Protection Against Ebola Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Transfer in Skeletal and Cardiac Muscle Using Recombinant Adeno-Associated Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transduction Efficiency of Adeno-Associated Virus Serotypes After Local Injection in Mouse and Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of a New Recombinant this compound to Improve Gene Electro-Transfer Protocols for DNA-Based Drug Delivery against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recombinant human this compound - Therapeutic Proteins [therapeutic.creativebiomart.net]
Troubleshooting & Optimization
Technical Support Center: Hyaluronidase Immunogenicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for addressing immunogenicity associated with hyaluronidase in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound immunogenicity and why is it a concern in animal models?
A1: Immunogenicity is the propensity of a substance, such as a therapeutic protein like this compound, to trigger an immune response in a host. In animal models, this can lead to the formation of anti-drug antibodies (ADAs). These ADAs can have several consequences:
-
Neutralization: Antibodies can bind to the active site of the this compound enzyme, inhibiting its function and reducing its efficacy.
-
Altered Pharmacokinetics (PK): ADA formation can lead to accelerated clearance of the this compound from circulation, reducing its exposure and therapeutic effect.[1]
-
Safety Concerns: The immune response can manifest as hypersensitivity reactions, from mild local inflammation to systemic responses.[2][3][4]
-
Data Interpretation: An uncharacterized immune response can confound study results, making it difficult to interpret efficacy and toxicity data.[5][6]
Q2: What are the key differences in immunogenicity between animal-derived and recombinant human this compound?
A2: The source of the this compound is a critical factor in its immunogenic potential.
-
Animal-Derived this compound: Preparations from bovine or ovine testes are recognized as foreign proteins by the immune systems of most animal models, making them inherently more immunogenic.[7] They can also contain impurities and endotoxins that act as adjuvants, further stimulating an inflammatory response.[8] Animal-derived products have been associated with IgE-mediated allergic reactions.[7]
-
Recombinant Human this compound (rHuPH20): As a human protein, rHuPH20 is generally less immunogenic in animal models, although some level of immune response can still occur due to species differences.[6] Clinical studies show that rHuPH20 induces only modest immunogenicity in humans, with no association between antibody presence and adverse events.[9][10] Highly purified recombinant products lack the contaminants found in animal-derived versions.[8]
Q3: Can pre-existing antibodies to this compound be present in naive animals?
A3: Yes, it is possible. Clinical studies in humans have shown a prevalence of pre-existing rHuPH20-reactive antibodies ranging from 3% to 12% in healthy individuals.[9][10] While less characterized in preclinical animal models, researchers should not rule out the possibility of low-level, pre-existing cross-reactive antibodies. It is crucial to establish a baseline immunogenicity profile by screening animals before the start of the study.
Q4: What are the strategies to mitigate the immunogenicity of this compound?
A4: Several strategies can be employed to reduce the immunogenicity of therapeutic proteins like this compound:
-
Use of Recombinant Human Enzymes: Using a species-homologous or humanized version of the enzyme, such as rHuPH20, can significantly reduce the potential for an immune response compared to animal-derived enzymes.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein can shield its immunogenic epitopes from the immune system, thereby reducing antibody formation and improving its pharmacokinetic profile.[11] PEGylated rHuPH20 (PEGPH20) has been evaluated in clinical trials.[12]
-
Route of Administration: The route of administration can influence the immune response. Subcutaneous administration, a common route for this compound, can sometimes be more immunogenic than intravenous administration.[5]
-
Dosing Regimen: The dose and frequency of administration can impact the development of an immune response.[5]
Troubleshooting Guide
Q: I am observing a significant, unexpected inflammatory response (e.g., swelling, redness) at the injection site in my animal model. What are the potential causes and how can I troubleshoot this?
A: Unexpected inflammation can stem from several factors. Follow this troubleshooting workflow to identify the cause.
Caption: Troubleshooting workflow for unexpected inflammation.
Detailed Steps:
-
Check the Enzyme Source: Animal-derived hyaluronidases are known to contain endotoxin and other protein contaminants that can induce a strong innate immune response.[8] Highly purified recombinant human this compound (rHuPH20) is much less likely to cause such a response.[8]
-
Test for Contaminants: If using an animal-derived product, perform a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels. Analyze the product's purity using SDS-PAGE.
-
Include a Vehicle Control: Always include a control group that receives only the vehicle solution (the buffer and excipients without this compound). This will help determine if the inflammatory response is due to the enzyme or another component of the formulation.
-
Screen for Anti-Drug Antibodies (ADAs): If the inflammation appears after repeated dosing, it may be an adaptive immune response. Collect serum from the animals and test for the presence of ADAs against this compound.
Q: My this compound appears to lose efficacy after repeated administrations in the same animal. What is happening?
A: This is a classic sign of a neutralizing antibody response. The animal's immune system may be producing antibodies that bind to the active site of the this compound, directly inhibiting its enzymatic activity.
-
Action: Collect serum samples from the affected animals and perform a neutralizing antibody (nAb) assay. This assay measures the ability of the serum antibodies to inhibit the enzymatic activity of the this compound in vitro. No neutralizing antibodies were observed in human clinical trials with rHuPH20.[9][10]
Quantitative Data Summary
The following tables summarize the immunogenicity data for recombinant human this compound (rHuPH20) from human clinical trials, providing a valuable reference for expected immunogenicity levels.
Table 1: Incidence of Treatment-Induced Anti-rHuPH20 Antibodies in Human Trials
| Co-administered Drug | Patient Population | Incidence of Treatment-Induced Antibodies | Highest Titer Observed | Reference |
| Human Immunoglobulin | Primary Immunodeficiency (PID) | 18% | 81,920 | [9][13] |
| Trastuzumab | Healthy Volunteers | 15% | 1,280 | [9] |
| Rituximab | Healthy Volunteers | 13% | 640 | [9] |
| Insulin | Type 1 Diabetes | 2% - 8% | 1,280 | [9][13] |
| Cumulative Across 18 Studies | Various | 8.8% | N/A | [14][15] |
Table 2: Prevalence of Pre-existing Anti-rHuPH20 Antibodies
| Population | Prevalence of Pre-existing Antibodies | Reference |
| Healthy Plasma Donors & Various Trials | 3% - 12% | [9][10] |
Experimental Protocols
Protocol 1: General Workflow for Immunogenicity Assessment
This protocol outlines the key steps for assessing the immunogenicity of a this compound product in an animal model (e.g., mouse, rabbit).
Caption: Workflow for assessing this compound immunogenicity.
Protocol 2: Anti-Hyaluronidase Antibody (ADA) Screening by Bridging ELISA
This assay is designed to detect antibodies that can bind to two molecules of the this compound drug simultaneously.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with biotinylated-hyaluronidase. Incubate and wash.
-
Sample Incubation: Add animal serum samples (diluted, e.g., 1:50 in assay buffer) to the wells along with digoxigenin-labeled this compound. This allows any ADAs present to form a "bridge" between the plate-bound and the labeled enzyme. Incubate.
-
Washing: Wash the plate thoroughly to remove unbound components.
-
Detection: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). Incubate and wash.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The color development is proportional to the amount of ADA present.
-
Readout: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Cut Point Determination: Samples with a signal above a pre-determined cut point (established from the pre-bleed samples) are considered screen-positive.
Protocol 3: this compound Activity Assay (for Neutralizing Antibody Detection)
This protocol uses a turbidimetric method to measure this compound activity and can be adapted to detect neutralizing antibodies.[16]
Principle: this compound depolymerizes hyaluronic acid (HA). When the reaction is stopped, the remaining undigested HA forms a precipitate with an acidic albumin solution, creating turbidity. The higher the enzyme activity, the less HA remains, and the lower the turbidity.
Methodology:
-
Sample Pre-incubation: Pre-incubate a known amount of this compound (e.g., 2 U/mL) with diluted animal serum (e.g., 1:20) for at least 60 minutes.[9] This allows any neutralizing antibodies in the serum to bind to the enzyme.
-
Enzymatic Reaction:
-
Add the pre-incubated enzyme-serum mixture to a solution of hyaluronic acid (e.g., 0.3 mg/mL in phosphate (B84403) buffer, pH 5.35).
-
Incubate at 37°C for a defined period (e.g., 45 minutes).[16]
-
-
Stopping the Reaction & Turbidity Development:
-
Transfer an aliquot of the reaction mixture to a cuvette containing an acidic albumin solution.
-
Allow the mixture to stand at room temperature for 10 minutes to allow turbidity to develop.[16]
-
-
Measurement: Read the turbidity (or % transmittance) at 600 nm using a spectrophotometer.
-
Interpretation: A sample containing neutralizing antibodies will inhibit the this compound, resulting in more undigested HA and therefore higher turbidity (lower % transmittance) compared to a control sample with no antibodies.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Evaluating and Mitigating the Immunogenicity of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Recombinant human this compound PH20 does not stimulate an acute inflammatory response and inhibits lipopolysaccharide-induced neutrophil recruitment in the air pouch model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Immunogenicity of rHuPH20, a this compound Enabling Subcutaneous Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Immunogenicity of rHuPH20, a this compound Enabling Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 trials of PEGylated recombinant human this compound PH20 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Risk Factors, this compound Expression, and Clinical Immunogenicity of Recombinant Human this compound PH20, an Enzyme Enabling Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Enzymatic Assay of this compound (3.2.1.35) [sigmaaldrich.com]
Technical Support Center: Optimizing Hyaluronidase for Cell Isolation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals determine the optimal hyaluronidase concentration for successful cell isolation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in cell isolation?
This compound is a polysaccharidase, an enzyme that primarily breaks down hyaluronic acid, a major component of the extracellular matrix (ECM) in connective tissues.[1][2] Its main role is to hydrolyze the bonds in hyaluronic acid, which helps to dissociate the ECM and release individual cells from the tissue.[1][3] It is often used in combination with other proteases, such as collagenase, for more efficient tissue dissociation.[1][4]
Q2: What are the optimal pH and temperature conditions for this compound activity?
The optimal conditions for this compound activity can vary depending on its source.
-
pH: Mammalian hyaluronidases, like those from bovine testes, generally have an optimal pH range of 4.5 to 6.0.[3][5] Some types are most active at an acidic pH of 3-4, while others, like PH20, are most active at a neutral pH of 5-8.[6][7]
-
Temperature: Most hyaluronidases exhibit optimal activity around the physiological temperature of 37°C.[6] Activity rapidly declines at temperatures above 45°C due to protein denaturation.[6]
Q3: Can this compound be used as the sole enzyme for tissue dissociation?
While this compound is effective at degrading hyaluronic acid, it is typically used in conjunction with other enzymes like collagenase or trypsin.[1][4] Hyaluronic acid is just one component of the complex extracellular matrix. Combining enzymes provides a more comprehensive digestion of the ECM, leading to improved cell yield and viability.[2][8] For example, a combination of this compound and collagenase I has been shown to be more effective than trypsin alone for isolating various epithelial cells.[4][8]
Q4: What factors can inhibit this compound activity?
Several factors can inhibit the enzyme's activity. These include the presence of specific ions like Fe2+, Fe3+, Zn2+, and Cu2+.[3] Additionally, various compounds such as heparin, bile salts, and certain anti-inflammatory agents (e.g., indomethacin, dexamethasone) can act as this compound antagonists.[3][9] It is crucial to consider the composition of the digestion buffer and any pre-treatment drugs used in the experimental model.
Troubleshooting Guide
Problem: Low Cell Yield / Incomplete Tissue Dissociation
| Possible Causes | Suggested Solutions |
| Under-dissociation due to insufficient enzyme activity. | Increase the this compound concentration or the incubation time and monitor the effect on both cell yield and viability.[10] |
| Suboptimal enzyme conditions. | Ensure the digestion buffer pH is within the optimal range for the specific this compound used (typically 4.5-6.0 for bovine testes-derived enzyme).[3][5] Maintain the incubation temperature at 37°C.[6] |
| Tissue type is resistant to this compound alone. | Combine this compound with another enzyme, such as collagenase or dispase, to target other ECM components like collagen and fibronectin.[1][2] |
| Incorrect enzyme storage or handling. | Prepare fresh enzyme solutions before use.[3] Store lyophilized powder at -20°C, protected from moisture, and avoid repeated freeze-thaw cycles once reconstituted.[5] |
Problem: Low Cell Viability
| Possible Causes | Suggested Solutions |
| Over-dissociation from prolonged exposure or excessive enzyme concentration. | Reduce the incubation time.[11] Incubation length often has a more significant effect on cell viability than enzyme concentration.[11] Also, consider decreasing the this compound concentration.[10] |
| Mechanical damage during dissociation. | Use gentle trituration (pipetting up and down) to mechanically disperse the tissue fragments. Avoid harsh vortexing or forceful pipetting.[12] |
| Cell clumping due to DNA release from lysed cells. | Add DNase I to the digestion buffer to break down free DNA and prevent cell aggregation.[2] |
| Enzyme is too harsh for the specific cell type. | Try diluting the proteolytic action by adding Bovine Serum Albumin (BSA) (0.1 - 0.5% w/v) to the dissociation buffer.[10] |
Quantitative Data Summary
The optimal concentration and incubation time for this compound are highly dependent on the tissue type, species, and the specific application. The following table summarizes typical starting ranges. Optimization is critical for each new experimental setup.
| Parameter | Typical Range / Condition | Notes |
| Working Concentration | 0.025% to 0.15% (w/v) | Often used in combination with other enzymes like collagenase (e.g., 0.075% collagenase with 0.025% this compound).[13] For dispersing cell clumps, concentrations up to 1000 IU/mL have been used.[12] |
| Incubation Time | 30 minutes to 4 hours | Prolonged digestion (e.g., beyond 30 minutes with strong proteases like trypsin) can sharply decrease viability.[4] The combination of this compound and collagenase I can be extended to 4 hours with better viability outcomes.[4] For chondrocytes, a 10-hour incubation with collagenase was found to be optimal.[11] |
| Optimal pH | 4.5 - 6.0 | For bovine testes this compound.[3][5] Other types can have optima in the 3-4 or 5-8 range.[6][9] |
| Optimal Temperature | 37°C | Activity rapidly declines above 45°C.[6] |
Experimental Protocols & Workflows
General Protocol for Optimizing this compound Concentration
-
Preparation: Mince the tissue into small fragments (1-2 mm³). Wash the fragments several times with a balanced salt solution to remove excess blood and debris.
-
Initial Enzyme Setup: Based on literature for a similar tissue type, prepare several digestion solutions with varying concentrations of this compound (e.g., 0.05%, 0.075%, 0.1%, 0.125%).[13] If using a secondary enzyme like collagenase, keep its concentration constant initially.[13]
-
Incubation: Add the tissue fragments to the enzyme solutions and incubate at 37°C in a shaking water bath. Set an initial incubation time (e.g., 60 minutes).
-
Dissociation & Neutralization: At the end of the incubation period, gently triturate the cell suspension with a pipette to aid dissociation. Stop the enzymatic reaction by adding an excess of cold culture medium containing a serum (e.g., FBS) or a specific enzyme inhibitor.
-
Cell Collection: Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove any undigested tissue clumps. Centrifuge the suspension to pellet the cells.
-
Quantification & Viability Assessment: Resuspend the cell pellet in a known volume of medium. Use a hemocytometer or automated cell counter with a viability stain (e.g., Trypan Blue) to determine the total cell yield and the percentage of viable cells.[14]
-
Analysis & Refinement: Compare the results from the different enzyme concentrations. If the yield is low and viability is high, consider increasing the concentration or incubation time.[10] If viability is low, reduce the concentration or incubation time.[10] Repeat the experiment, refining one parameter at a time until an optimal balance of high yield and high viability is achieved.
Experimental Workflow for Optimization
Caption: A workflow for optimizing this compound concentration.
Factors Influencing Cell Isolation Outcome
Caption: Key factors affecting cell yield and viability.
References
- 1. Dissociating Enzymes: this compound | Worthington Biochemical [worthington-biochem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. tissuedissociation.com [tissuedissociation.com]
- 14. researchgate.net [researchgate.net]
"effect of pH and temperature on hyaluronidase activity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyaluronidase.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal pH and temperature for my this compound enzyme?
A1: The optimal pH and temperature for this compound activity are highly dependent on the source of the enzyme. Mammalian hyaluronidases, such as those from bovine or ovine testes, generally exhibit peak activity in acidic conditions, while bacterial hyaluronidases are often more active at a neutral pH.[1][2] Most hyaluronidases function optimally around physiological temperatures (37°C), with a significant decrease in activity observed above 45°C due to protein denaturation.[2]
Q2: My this compound activity is lower than expected. What are the possible causes?
A2: Several factors can lead to lower than expected this compound activity. Here are some common causes and troubleshooting steps:
-
Incorrect pH or Temperature: Ensure your assay buffer is at the optimal pH for your specific this compound and that the incubation is carried out at the optimal temperature.[1][2] Significant deviations can drastically reduce enzyme activity.
-
Improper Enzyme Storage or Handling: this compound is sensitive to temperature fluctuations. Store the enzyme according to the manufacturer's instructions, typically at low temperatures. Avoid repeated freeze-thaw cycles.[3] When preparing enzyme solutions, use cold enzyme diluent immediately before use.
-
Substrate Issues: Ensure the hyaluronic acid (HA) substrate is completely dissolved. This may require heating and stirring. The concentration and purity of the HA can also impact the reaction rate.[4]
-
Presence of Inhibitors: Certain substances can inhibit this compound activity. These can be endogenous inhibitors or exogenous compounds like flavonoids.[1] Some drugs, such as furosemide, benzodiazepines, and phenytoin, may also reduce enzyme activity.[5] Additionally, high concentrations of some proteins, like bovine serum albumin (BSA), above an optimal concentration can decrease activity.[6]
-
Assay Incubation Time: Ensure the incubation time is precisely followed as per the protocol. Deviations can lead to inaccurate results.
Q3: Can I use a different buffer system for my assay?
A3: While the recommended buffer system in most protocols is sodium phosphate (B84403), other buffers like formate, acetate (B1210297), MES, and HEPES can be used to achieve the desired pH range.[7] However, it is crucial to validate the compatibility of the chosen buffer with your specific this compound and assay, as different ions can influence enzyme activity.[8][9]
Q4: I am observing high background noise in my turbidimetric assay. How can I reduce it?
A4: High background in a turbidimetric assay can be due to several factors:
-
Incomplete Substrate Dissolution: If the hyaluronic acid is not fully dissolved, it can contribute to turbidity. Ensure the substrate is completely in solution before starting the assay.
-
Precipitation of Other Components: Components in your sample or reagents may precipitate at the assay pH. Centrifuge your samples to remove any debris before analysis.[3][10]
-
Incorrect Wavelength: Verify that you are reading the absorbance at the correct wavelength as specified in your protocol (typically 540 nm or 600 nm).[11]
Q5: My results are not reproducible. What steps can I take to improve consistency?
A5: To improve reproducibility:
-
Use a Multi-Channel Pipettor: For plate-based assays, using a multi-channel pipettor for adding reagents can ensure uniform incubation times across all wells.[3][12]
-
Precise Timing: Adhere strictly to the incubation times specified in the protocol.
-
Consistent Reagent Preparation: Prepare fresh working reagents for each experiment and ensure all components are equilibrated to room temperature before use, unless otherwise specified.[3][10]
-
Run Duplicates or Triplicates: Always run samples and standards in duplicate or triplicate to assess variability.[3]
Quantitative Data Summary
The optimal pH and temperature for this compound activity vary significantly depending on the enzyme's origin. The table below summarizes these parameters for different types of hyaluronidases.
| This compound Type | Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Mammalian (HYAL1-4) | Human | 3.0 - 4.0 | ~37 | [2][8] |
| Mammalian (PH20) | Human, Bovine | 4.5 - 5.5 | ~37 | [1][13][14] |
| Venom | Snake, Bee | 5.0 - 8.0 | ~37 | [2][8] |
| Leech | Leech | 6.5 | 45 | [2] |
| Microbial | Ochrobactrum intermedium | 7.0 | 37 | [15] |
| Microbial | Paenibacillus residui | 8.0 - 9.0 | 50 | [16] |
| Microbial | Microbulbifer sp. | 5.0 | 40 | [15] |
Experimental Protocols
A commonly used method for determining this compound activity is the turbidimetric assay. This method measures the decrease in turbidity as the enzyme degrades hyaluronic acid.
Turbidimetric Assay Protocol
I. Reagent Preparation:
-
Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37°C): Prepare a 1:16.7 dilution of 5.0 M Sodium phosphate monobasic solution in ultrapure water. Adjust the pH to 5.35 at 37°C with 1 M NaOH or 1 M HCl.
-
Hyaluronic Acid (HA) Solution (0.3 mg/mL): Dissolve hyaluronic acid in the Phosphate Buffer. Heat the solution to 90–95°C with stirring until the HA is completely dissolved. Do not boil. Cool the solution to 37°C and adjust the pH to 5.35 at 37°C.
-
Enzyme Diluent: Use the Phosphate Buffer to dilute the this compound.
-
This compound Enzyme Solution: Immediately before use, prepare a stock solution of the enzyme and dilute it further in cold Enzyme Diluent to the desired working concentration (e.g., ~6 units/mL).
-
Acid Albumin Solution: Prepare by dissolving bovine serum albumin in sodium acetate buffer and adjusting the pH.[11]
II. Assay Procedure:
-
Pipette the Hyaluronic Acid Solution into test tubes.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Add the this compound Enzyme Solution to the test tubes at timed intervals.
-
Incubate each tube for a precise duration (e.g., 45 minutes) at 37°C.
-
Stop the reaction by adding the Acid Albumin Solution.
-
Allow the tubes to stand at room temperature for 10 minutes for turbidity to develop.
-
Read the absorbance at 600 nm. The decrease in turbidity is proportional to the this compound activity.
Visualizations
Caption: Experimental workflow for a turbidimetric this compound activity assay.
References
- 1. The Science Behind this compound: Enzyme Type and Concentration - Creative Enzymes [creative-enzymes.com]
- 2. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Scoping Review of this compound Use in Managing the Complications of Aesthetic Interventions | springermedizin.de [springermedizin.de]
- 6. pH effects on the hyaluronan hydrolysis catalysed by this compound in the presence of proteins: Part I. Dual aspect of the pH-dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. krishgen.com [krishgen.com]
- 11. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic investigation of recombinant human this compound PH20 on hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"factors affecting hyaluronidase stability in solution"
This guide provides researchers, scientists, and drug development professionals with essential information on the factors affecting hyaluronidase stability in solution. Use this resource to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in a solution?
A1: The stability of this compound is primarily influenced by pH, temperature, storage conditions after reconstitution, and the presence of certain ions or other proteins. Most hyaluronidases exhibit optimal activity around a physiological temperature of 37°C, but activity rapidly declines above 45°C due to protein denaturation[1]. For example, after reconstitution, this compound should be stored at 4°C to minimize loss of potency and should ideally be used within 6 hours.[2] Storing at room temperature can lead to rapid degradation of enzymatic activity.[2]
Q2: What is the optimal pH for this compound activity and stability?
A2: The optimal pH for this compound varies depending on its source. Mammalian hyaluronidases, such as those from bovine or ovine testes, typically show peak activity in a slightly acidic to neutral pH range, often between 4.5 and 7.5.[3][4] For instance, human serum this compound (HYAL1) is most active at an acidic pH of 3-4.[1] In contrast, bacterial hyaluronidases can function in a broader pH range of 5.5 to 8.0.[3] It's crucial to consult the manufacturer's datasheet for the specific enzyme you are using, as the optimal pH can be isoform-specific.
Q3: How does temperature affect this compound stability?
A3: Temperature is a critical factor. While optimal activity for most hyaluronidases is near 37°C, prolonged exposure to this temperature or higher can lead to significant activity loss.[1][5] Reconstituted this compound should be stored at refrigerated temperatures (e.g., 4°C) to slow down degradation.[2] It is recommended to avoid repeated freeze-thaw cycles, as this can also inactivate the enzyme.[6][7] Some studies have even shown that heat-inactivated this compound can undergo spontaneous reactivation depending on the temperature at which the solution is maintained post-denaturation.[8][9]
Q4: Can I freeze reconstituted this compound for long-term storage?
A4: While freezing can be a method for long-term storage, it must be done carefully. For long-term storage, it is recommended to store aliquots below -18°C and to add a carrier protein like 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) to prevent activity loss.[6] However, it is critical to avoid repeated freeze-thaw cycles.[6][7]
Q5: Are there any known stabilizers or inhibitors I should be aware of?
A5: Yes. The stability of this compound can be improved by using specific formulations. A stable liquid formulation may include a buffering agent to maintain a pH of 4.5 to 6.0, a non-ionic surfactant (0.001 to 0.5 v/v %), and a chelating agent or certain metal chlorides (0.1 to 5 mM).[10][11] Conversely, various substances can act as inhibitors, including anti-inflammatory agents (like indomethacin (B1671933) and dexamethasone), flavonoids, antihistamines, heparin, and vitamin C.[12][13] The presence of these in your solution can significantly reduce enzyme activity.
Troubleshooting Guide
Problem: My this compound solution shows little to no activity.
Possible Causes & Solutions:
-
Improper pH: The pH of your buffer may be outside the optimal range for your specific this compound.
-
Solution: Verify the optimal pH for your enzyme from the product datasheet. Prepare a fresh buffer and carefully adjust the pH. For example, some assays use a sodium phosphate (B84403) buffer at pH 5.3.[14]
-
-
Temperature-Induced Denaturation: The enzyme may have been exposed to high temperatures during shipping, storage, or the experiment itself.
-
Degradation After Reconstitution: this compound has a limited shelf-life once in solution.
-
Presence of Inhibitors: Your solution may contain contaminating substances that inhibit this compound activity.
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the impact of key factors on enzyme activity.
Table 1: Effect of Temperature on this compound Activity
| Temperature | Duration | Remaining Activity (%) | Source |
| 37°C | 20 days | ~40-49% | [10] |
| 4°C | 20 days | ~64-69% | [10] |
| Room Temp. | >6 hours | Significant deterioration | [2] |
| >45°C | Not specified | Rapid decline | [1] |
Table 2: Optimal pH for Various Hyaluronidases
| This compound Source/Type | Optimal pH Range | Reference |
| Mammalian (general) | 4.5 - 5.5 | [3] |
| Bovine Testicular | 5.3 | [14] |
| Bacterial | 5.5 - 8.0 | [3] |
| Human (HYAL1) | 3.0 - 4.0 | [1] |
| Venom | 5.0 - 8.0 | [1] |
Experimental Protocols
Protocol: Turbidimetric Assay for this compound Activity
This method is a common technique to measure this compound activity by determining the amount of undigested hyaluronic acid (HA).
Materials:
-
This compound enzyme solution (of unknown activity)
-
Hyaluronic acid (HA) solution (e.g., 0.3-0.4 mg/mL in buffer)[14]
-
Phosphate Buffer (e.g., 300 mM Sodium Phosphate, pH 5.35 at 37°C)
-
Acid Albumin Solution (Stop Reagent): Bovine serum albumin in sodium acetate (B1210297) buffer, pH adjusted to ~3.0-4.2[14]
-
Spectrophotometer (600 nm)[15]
-
37°C water bath
Procedure:
-
Prepare Reagents: Prepare all solutions as required. The HA solution may require heating to dissolve completely; cool to 37°C before use.
-
Enzyme Dilution: Immediately before the assay, dilute the this compound enzyme stock to a working concentration (e.g., ~6 units/mL) in a cold enzyme diluent.
-
Reaction Setup:
-
Initiate Reaction: At timed intervals, add the diluted enzyme solution to the test tubes.
-
Incubation: Incubate the mixture at 37°C for a precise duration (e.g., 45 minutes).
-
Stop Reaction: Stop the enzymatic reaction by adding the Acid Albumin Solution. This reagent will precipitate any remaining undigested HA, creating turbidity.[15]
-
Develop Turbidity: Allow the tubes to stand at room temperature for 10 minutes for the turbidity to develop.
-
Measure Absorbance: Read the absorbance of each tube at 600 nm against the blank.[15] The decrease in turbidity (lower absorbance) is proportional to the this compound activity.
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
Caption: Workflow for a standard turbidimetric this compound activity assay.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The Science Behind this compound: Enzyme Type and Concentration - Creative Enzymes [creative-enzymes.com]
- 4. Guideline for the Safe Use of this compound in Aesthetic Medicine, Including Modified High-dose Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. THE REACTIVATION OF HEAT-INACTIVATED this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. US9682149B2 - Stabilizer for this compound and liquid formulation comprising this compound - Google Patents [patents.google.com]
- 11. CN104768535B - Stabilizer for this compound and the liquid preparation including this compound - Google Patents [patents.google.com]
- 12. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. biopioneer.com.tw [biopioneer.com.tw]
"how to prevent hyaluronidase degradation during experiments"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent hyaluronidase degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during experiments?
A1: this compound activity is sensitive to several factors. The most critical are:
-
Temperature: Most hyaluronidases exhibit optimal activity around 37°C, with a significant decline in activity above 45°C due to protein denaturation.[1]
-
pH: The optimal pH for this compound activity varies depending on the source. For instance, mammalian lysosomal hyaluronidases (HYAL1-4) are most active in acidic conditions (pH 3.0-4.0), while others, like PH20 and venom hyaluronidases, function best in a wider pH range of 5.0-8.0.[1]
-
Improper Storage: Both the lyophilized powder and reconstituted solutions require specific storage conditions to maintain enzymatic activity.
-
Presence of Inhibitors: Various substances can inhibit this compound activity, including natural compounds and certain chemicals used in experimental buffers.[2][3]
-
Mechanical Stress: Vigorous shaking or vortexing can denature the enzyme.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining this compound activity.
-
Lyophilized Powder: Store unopened vials in a refrigerator at 2°C to 8°C. Do not freeze the powder.
-
Reconstituted Solution: Reconstituted this compound should be used immediately for optimal efficacy. If immediate use is not possible, it can be stored at 2-8°C for a short period, but a significant loss of activity can occur. It is not recommended to freeze reconstituted solutions as freeze-thaw cycles can degrade the enzyme.
Q3: How should I reconstitute lyophilized this compound?
A3: To ensure the stability and activity of the enzyme upon reconstitution:
-
Use a sterile, appropriate diluent as recommended by the manufacturer, typically sterile water for injection or 0.9% sodium chloride (normal saline).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation.
-
The reconstituted solution should be clear and colorless.
Q4: Can the choice of buffer affect this compound activity?
A4: Yes, the buffer system is critical. The pH of the buffer should be within the optimal range for the specific this compound being used. For example, a sodium phosphate (B84403) buffer at pH 5.3 is often used for bovine testes this compound in turbidimetric assays.[4] It is essential to verify the optimal pH for your specific enzyme from the manufacturer's datasheet or relevant literature.
Troubleshooting Guide
Issue 1: Low or no this compound activity detected in the assay.
| Possible Cause | Solution |
| Enzyme Degradation | Ensure proper storage of both lyophilized and reconstituted enzyme. Prepare fresh reconstituted enzyme solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect pH or Temperature | Verify that the assay buffer pH and incubation temperature are optimal for the specific this compound being used. Refer to the manufacturer's instructions or relevant literature. |
| Presence of Inhibitors | Check all reagents for potential inhibitors. Some substances like EDTA (>0.5 mM), ascorbic acid (>0.2%), and SDS (>0.2%) can interfere with the assay.[5] If possible, deproteinize samples. |
| Improperly Prepared Substrate | Ensure the hyaluronic acid substrate is completely dissolved and at the correct concentration. Incomplete dissolution can lead to inaccurate results. |
| Expired Reagents | Always check the expiration dates of the enzyme, substrate, and other reagents. |
Issue 2: High variability between replicate wells in an activity assay.
| Possible Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible to minimize pipetting variations. |
| Incomplete Mixing | Gently but thoroughly mix the contents of each well after adding reagents. Avoid introducing air bubbles. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing the plate on a cold surface before reading. |
| Edge Effects in Microplates | To minimize evaporation from outer wells, which can concentrate reactants, consider not using the outermost wells of the plate for samples or standards, or fill them with buffer. |
Data on this compound Stability and Inhibition
This compound Stability Under Various Conditions
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the general stability profiles.
| Condition | Temperature | pH | Stability/Activity Loss |
| Storage (Reconstituted) | 4°C | Neutral | Stable for a few hours, but immediate use is recommended. |
| 23°C (Room Temp) | Neutral | Significant activity loss within hours. | |
| 37°C | Neutral | Rapid loss of activity. | |
| Assay Incubation | 37°C | Optimal (e.g., 5.35) | Optimal for activity measurement during the assay. |
| > 45°C | Optimal | Rapid denaturation and loss of activity.[1] | |
| Sub-optimal | Any | Reduced enzymatic activity. |
Note: Specific stability data can vary depending on the source of the this compound and the formulation. A study on recombinant human this compound (rHuPH20) showed it lost 40% of its activity after 4 hours at 30°C but maintained over 90% activity for at least 4 hours at 4°C.[4] Another study indicated that this compound activity is substantially reduced at higher temperatures.[6][7]
Common this compound Inhibitors and their IC50 Values
A variety of compounds are known to inhibit this compound activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | This compound Source | IC50 Value |
| Heparin | HYAL-1 | 0.39 µM[2] |
| Bee Venom | 0.41 µM[2] | |
| Testicular | 17 µM[2] | |
| Gallic Acid | Not Specified | 521.30 ± 67.12 µg/ml[8] |
| Quercetin | Not Specified | 568.87 ± 21.44 µg/ml[8] |
| Ursolic Acid | Not Specified | 225.75 µg/mL[9] |
| Rosmarinic Acid | Not Specified | 0.32 mM |
| Ibuprofen | Not Specified | 51.54 ± 3.67 µg/mL[3] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
Protocol 1: Turbidimetric Assay for this compound Activity
This method is based on the principle that the turbidity of a hyaluronic acid solution decreases upon enzymatic digestion.[10][11]
Materials:
-
This compound (e.g., from bovine testes)
-
Hyaluronic acid (HA)
-
Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37°C)[10]
-
Acidic Albumin Solution (e.g., 24 mM Sodium Acetate, 79 mM Acetic Acid with 0.1% (w/v) Bovine Serum Albumin, pH 3.75 at 25°C)
-
Spectrophotometer or microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
Pipette 1.0 mL of the HA solution into test tubes.
-
Prepare a blank by adding 1.0 mL of Phosphate Buffer instead of the HA solution to a separate tube.
-
Equilibrate all tubes to 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Add 1.0 mL of the this compound working solution to each HA-containing tube.
-
Add 1.0 mL of Enzyme Diluent to the blank tube.
-
Immediately mix by swirling and incubate at 37°C for exactly 45 minutes.[10]
-
-
Turbidity Measurement:
-
After 45 minutes, transfer 0.5 mL from each tube into cuvettes containing 2.5 mL of Acidic Albumin Solution and mix immediately by inversion.
-
Allow the cuvettes to stand at room temperature for 10 minutes.
-
Measure the absorbance (or % transmittance) at 600 nm.
-
-
Calculation:
-
Calculate the change in absorbance between the samples and the blank. The decrease in turbidity is proportional to the this compound activity.
-
Protocol 2: Morgan-Elson Assay for this compound Activity
This colorimetric assay measures the N-acetyl-D-glucosamine (NAG) released from hyaluronic acid by this compound.[12]
Materials:
-
This compound
-
Hyaluronic acid
-
Potassium tetraborate (B1243019) solution (0.8 M)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Spectrophotometer or microplate reader capable of reading absorbance at 585 nm
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing hyaluronic acid in an appropriate buffer (e.g., 0.1 M formate (B1220265) buffer, pH 3.8).
-
Add the this compound sample to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 150 minutes).[12]
-
-
Reaction Termination and Color Development:
-
Measurement:
-
Measure the absorbance of the reddish-purple color at 585 nm.[12]
-
-
Quantification:
-
Create a standard curve using known concentrations of NAG to determine the amount of NAG released in the samples, which corresponds to the this compound activity.
-
Visualizations
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Compatibility and Stability of this compound and Hydromorphone | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
Technical Support Center: Improving Hyaluronidase Efficacy for In Vivo Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of hyaluronidase to enhance in vivo drug delivery.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Suboptimal or Inconsistent Drug Delivery Efficacy
Question: We are observing lower than expected or highly variable efficacy of our co-administered therapeutic after using this compound. What could be the cause and how can we troubleshoot this?
Answer: Several factors can influence the enzymatic activity of this compound and, consequently, the dispersion and absorption of your drug.[1][2][3] Below are potential causes and troubleshooting steps:
-
Potential Cause 1: Suboptimal Enzyme Activity Conditions. this compound activity is highly dependent on pH, temperature, and ionic strength.[1][2]
-
Solution: Ensure your formulation and experimental conditions align with the optimal parameters for the specific type of this compound you are using. Most mammalian hyaluronidases function optimally at a physiological temperature of 37°C and a pH between 5.0 and 8.0.[1] However, some types, like HYAL1-4, are more active in acidic environments (pH 3-4).[1] Activity can decline rapidly at temperatures above 45°C.[1]
-
-
Potential Cause 2: Incompatible Formulation Components. Certain drugs or excipients in your formulation may inhibit this compound activity.
-
Solution: Review the components of your formulation. For example, high concentrations of NaCl (e.g., 10%) can reduce this compound activity compared to physiological concentrations (0.9%).[2][3] Drugs like salicylates, cortisone, estrogens, or antihistamines may render tissues partially resistant to this compound, potentially requiring larger amounts of the enzyme.[4] Furosemide, benzodiazepines, and phenytoin (B1677684) are known to be incompatible with this compound.[5]
-
-
Potential Cause 3: Incorrect Administration Timing. The timing between this compound administration and the therapeutic drug injection can be critical.
-
Solution: The protocol may require optimization. This compound can be administered prior to the therapeutic agent or co-administered in a single injection.[6] Studies on electroporation have shown that the timing of pretreatment (e.g., 5 minutes vs. 30 minutes) did not significantly alter the outcome, suggesting co-formulation can be as effective.[7] However, a very short incubation time may not be sufficient for the enzyme to adequately degrade the extracellular matrix.[7]
-
-
Potential Cause 4: Insufficient Enzyme Concentration. The amount of this compound may not be sufficient to overcome the hyaluronic acid (HA) barrier in the target tissue.
-
Solution: The required dose can vary significantly. Typical doses range from 50 to 300 units/mL for subcutaneous injections.[6] For removing 0.1 mL of HA filler, doses between 1.25 and 37.5 units have been used in single injections.[8] It is crucial to optimize the concentration for your specific application.
-
Issue 2: Adverse Events or Local Site Reactions
Question: We are observing adverse reactions at the injection site, such as significant swelling, erythema, or signs of an immune response. What are the likely causes and how can we mitigate them?
Answer: Local reactions are the most common adverse effects, but it is important to manage and understand them.[6][9]
-
Potential Cause 1: Hypersensitivity or Allergic Reaction. Allergic reactions to this compound can occur, though they are relatively infrequent (0.05% to 0.69% incidence).[10][11] These can be immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell-mediated) hypersensitivity reactions.[10][11]
-
Solution: While routine skin testing is often impractical in a research setting, be aware of the signs of an allergic reaction, such as erythematous edema appearing 1-2 hours post-injection.[10][11] Using recombinant human this compound (rHuPH20) can obviate the risk of allergic reactions associated with animal-derived enzymes.[12]
-
-
Potential Cause 2: Administration into an Inflamed or Infected Area. Injecting this compound into an already inflamed or infected site can cause the localized infection to spread.[5][6]
-
Solution: Always ensure the injection site is clear of any signs of infection or acute inflammation before administration.[6]
-
-
Potential Cause 3: Non-specific Local Irritation. Swelling (edema), erythema, and pain at the injection site are known side effects.[4][9]
-
Solution: These reactions are often transient and self-limiting.[9] Ensure adequate hydration of the subject, as this can help prevent certain adverse reactions.[6] Monitor the injection site for any acute changes.[6] If reactions are severe, consider reducing the this compound concentration or volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound enhances drug delivery? A1: this compound is an enzyme that temporarily and reversibly breaks down hyaluronic acid (HA), a major component of the extracellular matrix (ECM).[6][7] HA is a large, viscous molecule that impedes the flow of fluids in the subcutaneous space.[6] By depolymerizing HA, this compound reduces the viscosity of the ECM and creates microchannels, which decreases tissue resistance and facilitates the dispersion, absorption, and bioavailability of co-injected therapeutic agents.[6][7][8]
Q2: What are the optimal pH and temperature conditions for this compound activity? A2: Most hyaluronidases, particularly neutral ones like PH20, exhibit optimal activity at a physiological temperature of approximately 37°C and a pH range of 5.0 to 8.0.[1] Acidic hyaluronidases (HYAL1-4) function best at a pH of 3.0-4.0.[1] Enzyme activity tends to decrease rapidly at temperatures exceeding 45°C due to protein denaturation.[1]
Q3: How long do the effects of this compound last in vivo? A3: The effects of this compound are transient. The half-life of this compound administered subcutaneously or intramuscularly in rodent studies was found to be 5.1 minutes and 7.5 minutes, respectively.[13] When injected intravenously, it is degraded almost immediately.[6] The dermal barrier is typically restored within 24 to 48 hours after injection.[5]
Q4: Can this compound be used with any type of drug? A4: this compound is used to enhance the delivery of a wide range of molecules, including monoclonal antibodies, insulin, interferons, and chemotherapeutics.[6][12] However, it is incompatible with certain drugs like furosemide, benzodiazepines, and phenytoin.[5] It should also not be used to enhance the dispersion of dopamine (B1211576) and/or alpha-agonist drugs.[5]
Q5: What is the difference between animal-derived this compound and recombinant human this compound (rHuPH20)? A5: Animal-derived preparations can be contaminated with other proteins that may induce IgE-mediated allergic reactions.[14] Recombinant human this compound (rHuPH20) is a purified enzyme produced using recombinant DNA technology.[12][15] It acts locally in the subcutaneous space and is generally well-tolerated, with a consistent safety profile and no measurable systemic absorption at typical doses.[9][16] Using rHuPH20 minimizes the risk of allergic reactions and prion-related illnesses.[12]
Q6: Is it better to administer this compound as a pretreatment or co-formulated with the drug? A6: Both methods are viable. This compound can be injected first, followed by the therapeutic agent, or they can be co-administered in a single injection.[6] Studies involving plasmid DNA delivery via electroporation found no significant difference in efficacy between pretreating with this compound and co-formulating it with the plasmid.[7] Co-formulation can simplify the administration process.
Quantitative Data Summary
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Range/Value | Source Type | Notes |
| pH | 5.0 - 8.0 | Neutral (e.g., PH20) | Active range for most common hyaluronidases.[1] |
| 3.0 - 4.0 | Acidic (e.g., HYAL1-4) | Specific to certain this compound types.[1] | |
| Temperature | ~37°C | Most Hyaluronidases | Activity rapidly declines above 45°C.[1] |
| NaCl Concentration | 0.9% (Physiological) | Bovine Testicular | Higher activity observed compared to 10% NaCl.[2][3] |
Table 2: Recommended Dosing and Administration Parameters
| Application | Parameter | Value/Range | Notes |
| General Subcutaneous Injection | Concentration | 50 - 300 units/mL | To increase absorption of other drugs.[4][6] |
| HA Filler Removal | Dose per 0.1 mL filler | 1.25 - 37.5 units | For single injection removal.[8] |
| Hypodermoclysis (Infants) | Max Daily Volume | 25 mL/kg | Administration rate should not exceed 2 mL/min.[4][5] |
| Extravasation Management | Dilution | 150 units/mL diluted to 15 units/mL | A common protocol involves diluting 0.1 mL of 150 units/mL with 0.9 mL of normal saline.[17] |
| Volume | 1 - 1.7 mL (as 5 separate injections) | Injected into the extravasation area.[17] |
Experimental Protocols
Protocol 1: Preparation and Co-administration of this compound with a Therapeutic Agent
This protocol provides a general framework for co-injecting this compound with a drug subcutaneously in a rodent model.
Materials:
-
Recombinant human this compound (rHuPH20) or other purified this compound
-
Therapeutic agent (e.g., monoclonal antibody, plasmid DNA)
-
Sterile, bacteriostatic 0.9% sodium chloride (NaCl) for injection
-
Syringes and appropriate gauge needles (e.g., 25-gauge)
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of this compound:
-
Reconstitute lyophilized this compound using sterile, bacteriostatic 0.9% NaCl to a stock concentration (e.g., 1500 units/mL). Follow the manufacturer's specific instructions for storage and handling.
-
Gently swirl the vial to dissolve; do not shake vigorously to avoid denaturation.
-
-
Preparation of the Co-formulation:
-
Based on your dose-response studies, determine the final concentration of this compound (e.g., 150 units/mL) and the therapeutic agent required.
-
In a sterile microcentrifuge tube, combine the calculated volume of the this compound stock solution, the therapeutic agent, and sterile 0.9% NaCl to reach the final desired volume and concentrations.
-
Mix gently by pipetting. Prepare the formulation shortly before administration to ensure stability.
-
-
Subcutaneous Administration:
-
Anesthetize the animal according to your institution's approved animal care and use protocol.
-
Prepare the injection site by shaving the fur and cleansing the skin with an appropriate antiseptic.
-
Gently lift the skin to form a tent and insert the needle into the subcutaneous space.
-
Inject the co-formulated solution slowly. The maximum volume for a single subcutaneous injection in a mouse is typically limited, but this compound allows for larger volumes.[18]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions at the injection site, such as excessive swelling, redness, or signs of distress, according to your experimental endpoint criteria.[6]
-
Proceed with your experimental protocol to assess the efficacy of the delivered therapeutic agent at predetermined time points.
-
Protocol 2: In Vitro Assay for this compound Activity
This protocol, adapted from published methods, uses an ELISA-based technique to measure the influence of different formulation components on this compound activity.[2][3]
Materials:
-
Microtiter plates (e.g., COVALINK™-NH)
-
Biotinylated hyaluronic acid (substrate)
-
This compound
-
Avidin-peroxidase
-
OPD (o-phenylenediamine dihydrochloride) or similar peroxidase substrate
-
ELISA plate reader
-
Test compounds (e.g., different drug formulations, NaCl concentrations)
Procedure:
-
Plate Coating:
-
Coat the wells of the microtiter plate with biotinylated hyaluronate according to established protocols.
-
-
Sample Preparation:
-
Prepare solutions of this compound mixed with your test compounds (e.g., therapeutic drug, different excipients, 0.9% NaCl vs. 10% NaCl).
-
Include a positive control (this compound in an optimal buffer, e.g., 0.9% NaCl) and a negative control (buffer only).
-
-
Enzymatic Reaction:
-
Add 100 µL of each sample solution to the coated wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[2]
-
-
Detection:
-
Stop the reaction and wash the wells.
-
Add an avidin-peroxidase solution to each well and incubate to allow binding to the remaining biotinylated hyaluronate.
-
Wash the wells again to remove unbound avidin-peroxidase.
-
Add the OPD substrate. The color development is inversely proportional to this compound activity (more activity = less substrate remaining = lower signal).
-
-
Data Analysis:
-
Read the absorbance on an ELISA plate reader.
-
Compare the absorbance values of the test samples to the controls to determine the relative inhibition or enhancement of this compound activity by your formulation components.
-
Visualizations
Caption: Mechanism of this compound in the ECM.
Caption: In vivo drug delivery workflow.
Caption: Troubleshooting low efficacy.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Experimental evaluation of this compound activity in combination with specific drugs applied in clinical techniques of interventional pain management and local anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enhancing In Vivo Electroporation Efficiency through this compound: Insights into Plasmid Distribution and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Guideline for the Safe Use of this compound in Aesthetic Medicine, Including Modified High-dose Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hyaluronidase Activity Assays and Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hyaluronidase inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro this compound activity assays.
Frequently Asked Questions (FAQs)
Q1: Which this compound inhibitor should I choose for my experiment?
A1: The choice of inhibitor depends on your specific research goals. Natural compounds like flavonoids (e.g., quercetin, luteolin) and polyphenols (e.g., epigallocatechin gallate from green tea) are often used for initial screening and exploring potential therapeutic effects.[1] Synthetic inhibitors such as heparin and polysulfonated polysaccharides can also be potent inhibitors.[2] For a quantitative comparison of common inhibitors, refer to the data table below.
Q2: What are the most common assays to measure this compound activity?
A2: The two most widely used methods are the turbidimetric assay and the Morgan-Elson assay.[3][4] The turbidimetric assay is simpler and faster, relying on the precipitation of undigested hyaluronic acid (HA).[4] The Morgan-Elson method is a colorimetric or fluorimetric assay that measures the N-acetyl-D-glucosamine (NAG) released from HA cleavage, offering higher sensitivity.[3][5][6]
Q3: My inhibitor is dissolved in DMSO. Will this affect my assay?
A3: Yes, high concentrations of solvents like DMSO can interfere with the assay and inhibit this compound activity. It is recommended to keep the final DMSO concentration at 1% (v/v) or less in the reaction mixture. Always run a solvent control to assess its effect on enzyme activity.[7]
Q4: I am seeing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent pipetting: Ensure accurate and consistent pipetting, especially of the enzyme and inhibitor solutions. Using a multi-channel pipettor can help ensure uniform addition of reagents.[7]
-
Inadequate mixing: Thoroughly mix the contents of the wells after adding each reagent.
-
Temperature fluctuations: Maintain a constant temperature during the incubation steps.
-
Edge effects in microplates: To minimize edge effects, avoid using the outermost wells of the plate or fill them with a blank solution.
Q5: My negative control (no enzyme) shows a decrease in signal. What should I do?
A5: A decreasing signal in the no-enzyme control suggests that your inhibitor or another component in the reaction mixture is interfering with the detection method. For turbidimetric assays, the inhibitor itself might be causing precipitation. For the Morgan-Elson assay, the inhibitor could be reacting with the colorimetric or fluorimetric reagents. Run a control with just the inhibitor and the detection reagents to confirm this interference.
Troubleshooting Guides
Turbidimetric Assay
| Problem | Possible Cause(s) | Solution(s) |
| High background turbidity in all wells | - Poor quality or improperly dissolved hyaluronic acid.- Contamination of buffers or reagents. | - Ensure complete dissolution of hyaluronic acid, which may require heating.[8]- Use freshly prepared, filtered buffers. |
| No or very low enzyme activity | - Inactive enzyme.- Incorrect buffer pH or composition. | - Use a fresh batch of enzyme and handle it according to the manufacturer's instructions.- Verify the pH and composition of all buffers. |
| Inconsistent results with known inhibitors | - Inhibitor instability.- Incorrect inhibitor concentration. | - Prepare fresh inhibitor solutions for each experiment.- Perform a serial dilution of the inhibitor to determine its optimal concentration range. |
| Precipitate formation upon adding the inhibitor | - Low solubility of the inhibitor in the assay buffer. | - Test the solubility of the inhibitor in the assay buffer at the desired concentration before the experiment.- If using a solvent like DMSO, ensure the final concentration is low enough to maintain solubility. |
Morgan-Elson Assay
| Problem | Possible Cause(s) | Solution(s) |
| High background color/fluorescence | - Contamination of reagents with reducing sugars.- Inhibitor interference with the detection reagents. | - Use high-purity reagents.- Run a control with the inhibitor and detection reagents (without the enzyme) to check for interference.[9] |
| Low sensitivity | - Suboptimal concentration of reagents (potassium tetraborate (B1243019), p-DMAB).- Insufficient incubation time. | - Optimize the concentration of the Morgan-Elson reagents.[10]- Ensure adequate incubation times for both the enzymatic reaction and the color development step.[11] |
| Color/fluorescence quenching | - High protein concentration in the sample.[10]- Presence of interfering substances in the inhibitor sample. | - If using biological samples, consider a protein precipitation step or dilution.- Purify the inhibitor to remove any interfering compounds. |
| Precipitate formation during the assay | - Interfering compounds in the sample or inhibitor solution.[9] | - Centrifuge samples to remove any precipitate before reading the absorbance/fluorescence. |
Data Presentation
Inhibitory Potency (IC50) of Common this compound Inhibitors
| Inhibitor | Class | Enzyme Source | Assay Method | IC50 | Reference(s) |
| Quercetin | Flavonoid | Bovine Testes | Not Specified | 568.87 µg/mL | [12] |
| Gallic Acid | Phenolic Acid | Bovine Testes | Not Specified | 521.30 µg/mL | [12] |
| Ursolic Acid | Triterpenoid | Not Specified | Not Specified | 225.75 µg/mL | [13] |
| Ascorbic Acid | Vitamin | Bovine Testes | DNS Method | <100 mM | [14] |
| Neomycin | Aminoglycoside | Bovine Testes | DNS Method | 31.6 M | [14] |
| β-caryophyllene | Sesquiterpene | Not Specified | Not Specified | 4.16 x 10⁻³ mg/mL | [15] |
| 1,8-cineole | Monoterpenoid | Not Specified | Not Specified | 1.17 mg/mL | [15] |
| L-Ascorbic acid-6-hexadecanoate | Ascorbic Acid Derivative | Bovine Testes | Not Specified | 56 µM | [16] |
Note: IC50 values can vary depending on the enzyme source, assay conditions, and substrate concentration. This table provides a general comparison.
Experimental Protocols
Turbidimetric Assay for this compound Inhibitor Screening
This method is based on the principle that undigested hyaluronic acid forms a precipitate with a cationic surfactant, and the resulting turbidity is measured.
Materials:
-
This compound (e.g., from bovine testes)
-
Hyaluronic acid (HA)
-
Assay Buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.35)
-
Inhibitor stock solution
-
Stop Reagent (e.g., a solution of cetyltrimethylammonium bromide - CTAB)
-
96-well microplate
-
Microplate reader (600 nm)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of this compound in the assay buffer. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or solvent for control)
-
This compound solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-20 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the hyaluronic acid solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Develop Turbidity: Add the Stop Reagent to each well to terminate the reaction and precipitate the remaining HA.
-
Measurement: Read the absorbance (turbidity) at 600 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the absorbances of the control (no inhibitor) and the inhibitor-treated samples.
Morgan-Elson (Colorimetric) Assay for this compound Inhibitor Screening
This assay quantifies the N-acetyl-D-glucosamine (NAG) released upon HA degradation.
Materials:
-
This compound
-
Hyaluronic acid (HA)
-
Assay Buffer (e.g., 0.1 M formate (B1220265) buffer, pH 3.8)
-
Inhibitor stock solution
-
Potassium tetraborate solution
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent
-
96-well microplate
-
Microplate reader (585 nm)
-
Water bath or heat block
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, inhibitor solution (or solvent control), and this compound solution.
-
Pre-incubation: Incubate at 37°C for 15-20 minutes.
-
Initiate Reaction: Add the hyaluronic acid solution to start the reaction.
-
Incubation: Incubate at 37°C for an appropriate time (e.g., 60-120 minutes).
-
Stop Reaction: Terminate the reaction by heating the samples in a boiling water bath for 3-5 minutes.[11]
-
Color Development:
-
Measurement: Read the absorbance at 585 nm.
-
Calculation: Create a standard curve using known concentrations of NAG. Determine the amount of NAG produced in your samples and calculate the percentage of inhibition.
Visualizations
Signaling Pathways
This compound activity and the resulting hyaluronic acid fragments can influence several key signaling pathways involved in inflammation, angiogenesis, and cancer metastasis.
Caption: this compound degrades HMW-HA into LMW-HA, which activates cell surface receptors like CD44, RHAMM, and TLRs, triggering downstream signaling pathways that promote inflammation, angiogenesis, and cancer progression.
Experimental Workflow
A general workflow for screening this compound inhibitors.
Caption: A typical workflow for a this compound inhibitor screening assay, from reagent preparation to data analysis.
Troubleshooting Logic
A decision tree to help troubleshoot unexpected results in a this compound inhibitor assay.
Caption: A logical flow to diagnose issues in this compound inhibitor assays by first examining controls.
References
- 1. Emerging roles for this compound in cancer metastasis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrs-j.org [mrs-j.org]
- 3. This compound inhibition assay [bio-protocol.org]
- 4. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. A fluorimetric Morgan-Elson assay method for this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzymatic Assay of this compound (3.2.1.35) [sigmaaldrich.com]
- 9. Kinetic investigation of the action of this compound on hyaluronan using the Morgan-Elson and neocuproine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clsjournal.ascls.org [clsjournal.ascls.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
Technical Support Center: Minimizing Off-target Effects of Hyaluronidase in Tissue Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during tissue studies involving hyaluronidase.
Troubleshooting Guides
This section addresses common issues encountered during tissue digestion with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Excessive Tissue Disaggregation and Cell Death
-
Question: My tissue sample has turned into a slurry, and cell viability is very low after this compound treatment. What could be the cause?
-
Answer: This is likely due to excessive enzymatic activity. Several factors could be at play:
-
Enzyme Concentration is Too High: The concentration of this compound should be optimized for your specific tissue type.
-
Incubation Time is Too Long: Prolonged exposure to this compound can lead to the degradation of essential extracellular matrix (ECM) components beyond hyaluronic acid (HA), compromising tissue integrity and cell viability.
-
Inappropriate Temperature or pH: Most mammalian hyaluronidases have an optimal pH range of 4.5-5.5 and are most active at 37°C. Deviations can sometimes lead to unpredictable enzymatic activity.[1]
-
Sub-optimal Enzyme Purity: Crude this compound preparations may contain other proteases that contribute to tissue degradation.
-
-
Troubleshooting Steps:
-
Titrate Enzyme Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your application.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation time that achieves the desired tissue digestion.
-
Control Reaction Conditions: Ensure your digestion buffer is at the optimal pH for the specific type of this compound you are using and maintain a constant temperature of 37°C.
-
Use High-Purity Enzyme: Whenever possible, use a highly purified or recombinant this compound to minimize contaminating protease activity.
-
Consider Inhibitors: If off-target degradation is a major concern, consider the use of broad-spectrum protease inhibitors in your digestion cocktail.
-
Issue 2: Incomplete Tissue Digestion
-
Question: I am not getting a good single-cell suspension from my tissue after this compound treatment. What should I do?
-
Answer: Incomplete digestion can be frustrating and is often due to insufficient enzyme activity or accessibility.
-
Enzyme Concentration is Too Low: The concentration of this compound may not be sufficient to break down the HA in your tissue's ECM.
-
Incubation Time is Too Short: The enzyme may not have had enough time to act.
-
Presence of Inhibitors: Your tissue or buffer may contain endogenous or exogenous inhibitors of this compound.
-
Dense ECM: Some tissues have a very dense ECM that is resistant to enzymatic digestion.
-
-
Troubleshooting Steps:
-
Increase Enzyme Concentration or Incubation Time: Gradually increase the concentration of this compound or the incubation time.
-
Mechanical Dissociation: Combine enzymatic digestion with gentle mechanical dissociation to aid in breaking up the tissue.
-
Use a Combination of Enzymes: For dense tissues, a combination of this compound with other enzymes like collagenase or dispase may be more effective.
-
Check for Inhibitors: Ensure your reagents are free from known this compound inhibitors.
-
Issue 3: Altered Cell Phenotype or Function Post-Digestion
-
Question: The cells I isolated using this compound are showing altered gene expression and behavior in culture. Is this related to the digestion?
-
Answer: Yes, this is a known off-target effect. The degradation of HA into smaller fragments can trigger signaling pathways in cells, altering their phenotype.
-
Signaling through CD44 and TLRs: Low molecular weight fragments of HA can bind to cell surface receptors like CD44 and Toll-like receptors (TLR2 and TLR4), activating downstream signaling cascades such as the NF-κB pathway. This can lead to pro-inflammatory responses and changes in cell behavior.[2][3][4][5]
-
-
Troubleshooting Steps:
-
Minimize Digestion Time: Use the shortest possible incubation time to limit the generation of small HA fragments.
-
Wash Cells Thoroughly: After digestion, wash the isolated cells multiple times to remove residual enzyme and HA fragments.
-
Use Inhibitors of Downstream Signaling: If the signaling activation is a concern for your specific application, you could consider using inhibitors for the CD44 or TLR pathways, though this should be done with caution as it can have other effects on the cells.
-
Allow for a Recovery Period: Culture the cells for a period after isolation to allow them to return to a quiescent state before conducting experiments.
-
Frequently Asked Questions (FAQs)
1. What are the main off-target substrates of mammalian hyaluronidases?
Mammalian hyaluronidases, particularly testicular this compound, can also degrade chondroitin (B13769445) sulfate (B86663) (CS), specifically chondroitin 4-sulfate (CS-A) and chondroitin 6-sulfate (CS-C).[6][7][8][9][10] They do not typically degrade dermatan sulfate (CS-B).[10] There is also a specific human this compound, HYAL4, which is a dedicated chondroitin sulfate hydrolase.[11]
2. How can I inhibit this compound activity after my tissue digestion is complete?
You can stop the reaction by:
-
Rapid Cooling: Lowering the temperature to 4°C will significantly reduce enzyme activity.
-
Dilution and Washing: Diluting the enzyme and washing the cells/tissue with fresh, cold buffer is an effective way to remove the enzyme.
-
Use of Inhibitors: A variety of compounds are known to inhibit this compound activity.
3. Are there natural inhibitors I can use to modulate this compound activity?
Yes, several naturally occurring compounds have been shown to inhibit this compound. These include flavonoids (like luteolin (B72000) and apigenin), phenolic acids (such as rosmarinic acid), and L-ascorbic acid (Vitamin C).[12][13][14] The efficacy of these inhibitors can vary, and their use should be carefully validated for your specific experimental setup. Chondroitin sulfate and glucosamine (B1671600) sulfate have also been shown to have some inhibitory activity.[15][16]
4. What is the optimal pH and temperature for this compound activity?
Most mammalian hyaluronidases exhibit optimal activity at a pH between 4.5 and 5.5 and a temperature of 37°C.[1] Bacterial hyaluronidases often have a broader pH optimum.
5. Can this compound degrade other ECM components like collagen?
Hyaluronidases are specific for glycosaminoglycans and do not directly degrade proteins like collagen. However, excessive degradation of the proteoglycan network by this compound could potentially expose collagen fibers to endogenous or contaminating proteases, leading to secondary degradation.
Data Presentation
Table 1: Kinetic Parameters of Bovine Testicular this compound for Different Substrates
| Substrate | Km (mM) | Vmax (U/mL) | Relative Activity |
| Hyaluronic Acid | 1.09 - 2.23 | ~19.85 | 100% |
| Chondroitin 4-Sulfate (CS-A) | Not widely reported | Not widely reported | Higher than CS-C |
| Chondroitin 6-Sulfate (CS-C) | Not widely reported | Not widely reported | Lower than CS-A |
Data synthesized from multiple sources. Km and Vmax values can vary depending on the assay conditions.[6][8][9][13][17]
Table 2: IC50 Values of Selected Natural this compound Inhibitors
| Inhibitor | IC50 |
| Luteolin | Potent inhibitor |
| Apigenin | Potent inhibitor |
| Rosmarinic Acid | 24.3 µg/mL |
| L-Ascorbic Acid | Weak inhibitor |
| 3-Caffeoylquinic acid | 2.8 mg/mL |
| 5-Caffeoylquinic acid | 2.2 mg/mL |
IC50 values are highly dependent on the source of the enzyme and the assay conditions.[12][14][18][19]
Experimental Protocols
Protocol 1: Tissue Digestion with Minimized Off-target Effects
-
Preparation:
-
Prepare a digestion buffer appropriate for your tissue and cell type (e.g., DMEM or HBSS).
-
Adjust the pH of the buffer to the optimal range for your this compound (typically pH 4.5-5.5 for mammalian enzymes).
-
Warm the buffer to 37°C.
-
Reconstitute a high-purity this compound in the pre-warmed buffer to a starting concentration of 100 U/mL (this should be optimized for your tissue).
-
-
Tissue Processing:
-
Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Wash the minced tissue with cold PBS to remove any blood or contaminants.
-
-
Digestion:
-
Transfer the minced tissue to the digestion buffer.
-
Incubate at 37°C with gentle agitation for a predetermined optimal time (start with 30 minutes and adjust as necessary).
-
Monitor the digestion process visually or by taking small aliquots to check for cell release.
-
-
Stopping the Reaction:
-
Once the desired level of digestion is achieved, immediately add an equal volume of cold buffer containing a protease inhibitor cocktail to stop the reaction.
-
Alternatively, pellet the cells by centrifugation at a low speed and resuspend them in fresh, cold medium.
-
-
Cell Collection and Washing:
-
Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove any undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet at least twice with cold PBS or culture medium to remove residual enzyme and HA fragments.
-
-
Cell Viability and Counting:
-
Resuspend the final cell pellet in an appropriate medium and determine cell viability (e.g., using trypan blue exclusion) and cell count.
-
Protocol 2: Quantifying Off-target Proteoglycan Loss
-
Sample Collection:
-
Collect the supernatant from your tissue digestion at different time points.
-
Also, collect a sample of the digestion buffer without tissue as a control.
-
-
Proteoglycan Quantification (DMMB Assay):
-
The dimethylmethylene blue (DMMB) assay is a colorimetric method for quantifying sulfated glycosaminoglycans (like chondroitin sulfate).
-
Prepare a DMMB solution.
-
Add a small volume of your collected supernatant to the DMMB solution in a 96-well plate.
-
Measure the absorbance at approximately 525 nm.
-
Use a standard curve of known concentrations of chondroitin sulfate to determine the concentration of proteoglycans in your samples.
-
-
Data Analysis:
-
Calculate the amount of proteoglycan released into the supernatant over time.
-
Compare the proteoglycan loss between different digestion conditions (e.g., different this compound concentrations or incubation times) to identify conditions that minimize off-target degradation.
-
Mandatory Visualizations
Caption: Experimental workflow for tissue digestion using this compound.
References
- 1. Hyaluronan fragments induce IFNβ via a novel TLR4-TRIF-TBK1-IRF3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of low molecular weight hyaluronan with CD44 and toll-like receptors promotes the actin filament-associated protein 110-actin binding and MyD88-NFκB signaling leading to proinflammatory cytokine/chemokine production and breast tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD44 and TLR4 mediate hyaluronic acid regulation of Lgr5+ stem cell proliferation, crypt fission, and intestinal growth in postnatal and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronic acid fragments enhance the inflammatory and catabolic response in human intervertebral disc cells through modulation of toll-like receptor 2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and mechanistic studies with bovine testicular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Selective hydrolysis of chondroitin sulfates by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammal this compound activity on chondroitin sulfate and dermatan sulfate: Mass spectrometry analysis of oligosaccharide products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of this compound 4 Involved in the Catabolism of Chondroitin Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyaluronan fragments induce IFNβ via a novel TLR4-TRIF-TBK1-IRF3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic theory of hyaluronan cleavage by bovine testicular this compound in standard and crowded environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temporal characterization of hyaluronidases after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. ejpmr.com [ejpmr.com]
- 16. researchgate.net [researchgate.net]
- 17. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Relationship Between Proteoglycan Loss, Overloading-Induced Collagen Damage, and Cyclic Loading in Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hyaluronidase Incubation Time for Tissue Digestion
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing hyaluronidase incubation time for effective tissue digestion. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in tissue digestion?
A1: this compound is an enzyme that catalyzes the degradation of hyaluronic acid (HA), a major component of the extracellular matrix (ECM).[1][2] By breaking down HA, this compound reduces the viscosity of the connective tissue matrix, allowing for the dissociation of cells from the tissue scaffold.[3][4][5] It is often used in combination with proteases like collagenase to achieve efficient single-cell suspensions from a wide variety of tissues.[6]
Q2: What are the key factors that influence this compound activity and incubation time?
A2: The optimal activity of this compound is influenced by several factors:
-
pH: Mammalian hyaluronidases, such as HYAL1-4, function best in an acidic environment (pH 3-4), while others, like PH20 and venom-derived hyaluronidases, are most active at a neutral pH (5-8).[1][2]
-
Temperature: Most hyaluronidases exhibit optimal activity around 37°C.[1][2] Activity rapidly declines at temperatures above 45°C due to protein denaturation.[1]
-
Enzyme Concentration: The concentration of this compound directly impacts the rate of tissue digestion. Higher concentrations generally lead to faster dissociation, but excessive amounts can negatively affect cell viability.[7][8]
-
Tissue Type and Density: The composition and density of the extracellular matrix vary significantly between tissues. Fibrous or dense tissues may require longer incubation times or higher enzyme concentrations for effective dissociation.[9]
-
Co-factors: Some hyaluronidases require the presence of ions like Ca²⁺ or Mg²⁺ for optimal activity.[2][4]
Q3: How does incubation time with this compound affect cell viability?
A3: Prolonged exposure to this compound can be detrimental to cells. Studies have shown that extended incubation can lead to reduced cell viability, induce apoptosis (programmed cell death), and promote extracellular matrix degradation in a way that harms the isolated cells.[10][11] It is crucial to optimize the incubation time to be long enough for effective tissue dissociation but short enough to preserve cell health. One study noted that the optimal digestion time for a combination of this compound and collagenase I could be extended to 4 hours, whereas trypsin digestion should be limited to 30 minutes to avoid a sharp decline in cell viability.[12]
Q4: Can this compound be used alone for tissue digestion?
A4: While this compound is effective at degrading hyaluronic acid, it is typically used as part of an enzyme cocktail for comprehensive tissue dissociation.[5] Hyaluronic acid is just one component of the complex extracellular matrix. For most tissues, a combination with other enzymes, particularly collagenase (which breaks down collagen), is necessary to efficiently release individual cells.[6][13]
Troubleshooting Guide
Issue 1: Incomplete Tissue Digestion or Low Cell Yield
-
Potential Cause: Incubation time may be too short for the specific tissue type.
-
Potential Cause: The concentration of this compound (or other enzymes in the cocktail) is too low.
-
Solution: Increase the enzyme concentration. Refer to the tables below for typical concentration ranges used for various tissues. A combination of 1% collagenase and 1% this compound has been shown to be effective for liver tissue within 15 minutes.[15]
-
-
Potential Cause: Suboptimal pH or temperature of the digestion buffer.
-
Potential Cause: Inadequate mechanical disruption.
Issue 2: Poor Cell Viability or Function Post-Digestion
-
Potential Cause: Over-digestion due to excessive incubation time.
-
Solution: Reduce the incubation time. Perform a time-course experiment to determine the minimum time required for sufficient dissociation while maintaining high cell viability.[12] Exposure to this compound has been shown to reduce cell viability in a time- and concentration-dependent manner.[7][11]
-
-
Potential Cause: Enzyme concentration is too high, leading to cytotoxicity.
-
Solution: Decrease the concentration of this compound and/or other proteases in your digestion cocktail. Even low concentrations of this compound can be effective, and higher doses may not always lead to better results.[7]
-
-
Potential Cause: Mechanical stress from excessive agitation or pipetting.
-
Solution: Use gentle and controlled mechanical disruption. Avoid vigorous vortexing or forceful pipetting that can shear cell membranes.
-
-
Potential Cause: Presence of DNases was insufficient, leading to cell clumping from released DNA from dead cells.
Data Presentation: Enzyme Concentrations and Incubation Times
The following tables summarize typical concentrations and incubation times for this compound in various tissue digestion protocols. These values should serve as a starting point for optimization.
Table 1: this compound in Tissue-Specific Digestion Protocols
| Tissue Type | This compound Concentration | Co-Enzymes | Incubation Time | Temperature | Reference |
| Human Mammary Tissue | 50 units/mL | Collagenase (0.5 mg/mL) | ~16 hours (overnight) | 37°C | [14] |
| Human Mammary Tissue (DCIS) | ~511 units/mL (0.24 mg/mL) | Collagenase (5 mg/10mL) | 16 hours (overnight) | 37°C | [17] |
| Photoaged Human Skin | 600 U/mL | Collagenase IV (600 U/mL), DNase I (50 U/mL) | 2 hours | 37°C | [16] |
| Bovine Liver Biopsy | 1% (w/v) | Collagenase (1%) | 15 minutes | 37°C | [15] |
| Rat Cartilage Endplate | Not specified | N/A | Not specified | 37°C | [10] |
| Human Skin (ex vivo) | 0.015 U/mL - 15 U/mL | N/A | up to 48 hours | Not specified | [7] |
Table 2: General Concentration Ranges for In Vitro Studies
| Application | Typical Concentration Range | Reference |
| Cellular and Molecular Research | 10 - 500 IU/mL | [18] |
| Drug Delivery Enhancement | 0.3 mg/mL - 10 mg/mL | [18] |
Experimental Protocols
Protocol 1: General Tissue Digestion with Collagenase and this compound
This protocol is a general guideline and should be optimized for your specific tissue type.
-
Preparation: Prepare a digestion buffer containing your desired concentrations of collagenase and this compound in a suitable medium (e.g., DMEM/F12 or HBSS). A common starting point is 0.5 mg/mL collagenase and 50 units/mL this compound.[14] Also, include DNase I (e.g., 50 U/mL) to prevent cell clumping.[16] Warm the buffer to 37°C.
-
Tissue Mincing: Place the fresh tissue in a sterile petri dish on ice. Mince the tissue into very small pieces (1-2 mm³) using sterile scalpels. The goal is to create a paste-like consistency.[9][14]
-
Incubation: Transfer the minced tissue into a sterile flask or conical tube containing the pre-warmed digestion buffer.[9]
-
Agitation: Place the flask on a rotary shaker at a low speed (e.g., 80 rpm) in an incubator at 37°C.[14][16] The incubation time will vary depending on the tissue (from 15 minutes to overnight).[14][15][16]
-
Monitoring: Periodically check the digestion progress by gently swirling the flask and observing the dissociation of tissue fragments.
-
Termination: Stop the digestion by adding a solution containing a protease inhibitor or by diluting the enzyme solution with cold medium containing serum (e.g., 5-10% FBS).[12]
-
Cell Collection: Pass the cell suspension through a cell strainer (e.g., 40-100 µm) to remove any remaining undigested tissue.[12][16]
-
Washing: Centrifuge the filtered cell suspension to pellet the cells. Wash the cell pellet with a cold buffer (e.g., PBS with 2% FBS) to remove residual enzymes.
-
Viability Check: Resuspend the cells in a suitable medium and perform a cell count and viability assessment (e.g., using Trypan Blue).[14]
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound-mediated tissue digestion.
Caption: Experimental workflow for tissue digestion using this compound.
Caption: Troubleshooting decision tree for tissue digestion issues.
Caption: Key factors influencing this compound activity.
References
- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tissuedissociation.com [tissuedissociation.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. homogenizers.net [homogenizers.net]
- 6. Dissociating Enzymes: this compound | Worthington Biochemical [worthington-biochem.com]
- 7. Dose- and time-dependent effects of this compound on structural cells and the extracellular matrix of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. This compound induces degenerative effects on intervertebral endplate cells via upregulation of PTGS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gorm.com.tr [gorm.com.tr]
- 12. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Viable Single Cells With High Yield and Purity Using a Small Amount of Human Kidney Tissue Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Optimization of a Clinically Relevant Chemical-Mechanical Tissue Dissociation Workflow for Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Tissue Digestion Methods for Characterization of Photoaged Skin by Single Cell RNA Sequencing Reveals Preferential Enrichment of T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. The Science Behind this compound: Enzyme Type and Concentration - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Hyaluronidase Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in hyaluronidase enzymatic assays.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound enzymatic assays, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: My results are showing high coefficients of variation (CVs) between replicate wells. What could be the cause, and how can I improve consistency?
-
Answer: High variability between replicates is a common issue that can be attributed to several factors. Ensuring precise and consistent execution of each step is critical.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can significantly impact results. Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells.[1]
-
Inconsistent Incubation Times: Enzyme assays are time-dependent.[2] Use a multichannel pipette for rapid addition of reagents to start and stop reactions simultaneously across all wells.[2] Ensure that the incubation time is identical for all samples.[3]
-
Temperature Fluctuations: this compound activity is sensitive to temperature.[4][5] Ensure that all components are equilibrated to the correct temperature before starting the assay and that the incubation is carried out at a stable temperature, typically 37°C.[4][5]
-
Well-to-Well Contamination: Splashing or cross-contamination between wells can lead to inconsistent results. Be careful during pipetting to avoid bubbles and splashing.[1]
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to a non-homogenous reaction mixture. Gently tap the plate after adding reagents to ensure thorough mixing.[6]
-
Issue 2: High background signal or low signal-to-noise ratio.
-
Question: I am observing a high background signal in my negative control wells, or the difference between my sample and control wells is very small. How can I address this?
-
Answer: A high background or low signal-to-noise ratio can mask the true enzyme activity. Here are several potential causes and solutions:
-
Substrate Quality: The source and purity of hyaluronic acid (HA) can significantly affect assay results.[7] Use high-quality HA and ensure it passes any required suitability tests.[7]
-
Interfering Substances: Components in your sample or buffers may interfere with the assay. For example, proteins in the sample can cause turbidity in turbidimetric assays.[8][9] EDTA, ascorbic acid, SDS, and sodium azide (B81097) can also interfere with enzymatic assays.[1] Consider deproteinizing samples or using a different assay method if interference is suspected.
-
Incomplete Reaction Termination: If the enzymatic reaction is not stopped completely and uniformly, it can lead to a high background. Ensure the stop solution is effective and added quickly to all wells.[6][10]
-
Incorrect Wavelength Reading: Ensure you are using the correct wavelength for reading the absorbance or fluorescence as specified in your protocol.[1]
-
Issue 3: Low or no enzyme activity detected.
-
Question: My sample wells are showing little to no difference from my negative control wells. What are the possible reasons for this?
-
Answer: A lack of detectable enzyme activity can be frustrating. Here are some common causes:
-
Enzyme Inactivity: Hyaluronidases can be unstable.[2] Ensure the enzyme has been stored correctly at -20°C and has not expired.[1][10] Prepare fresh enzyme dilutions immediately before use in a suitable buffer, which may include a stabilizer like bovine serum albumin (BSA).[11][12]
-
Suboptimal pH or Temperature: this compound activity is highly dependent on pH and temperature.[4][13] Most mammalian hyaluronidases have an optimal pH between 3.5 and 5.5, while bacterial hyaluronidases have a broader optimal pH range.[4][13] The optimal temperature is generally around 37°C.[4][5] Verify that your assay buffer has the correct pH and that the incubation is performed at the optimal temperature.
-
Presence of Inhibitors: Your sample may contain inhibitors of this compound.[2] If inhibition is suspected, you may need to purify your sample or use an inhibitor screening assay to identify the inhibitory substance.
-
Incorrect Assay Range: The concentration of the enzyme may be too low to detect. Try running a dilution series of your enzyme to find the optimal concentration for your assay.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound enzymatic assays.
1. What are the different types of this compound enzymatic assays?
There are several methods for measuring this compound activity, each with its own advantages and disadvantages. The most common include:
-
Turbidimetric Method: This method measures the decrease in turbidity as this compound degrades hyaluronic acid. It is a relatively simple and widely used method.[14]
-
Morgan-Elson Method: This colorimetric assay measures the amount of N-acetyl-D-glucosamine released from the degradation of hyaluronic acid.[8][9][15] A fluorimetric version of this assay has also been developed for increased sensitivity.[11][16]
-
ELISA-like Assays: These assays use a microtiter plate coated with hyaluronic acid. The amount of remaining HA after enzyme digestion is quantified using a biotinylated HA-binding protein and an avidin-peroxidase reaction.[14]
-
Capillary Zone Electrophoresis (CZE): This method separates and quantifies the degradation products of hyaluronic acid, offering high precision and accuracy.[17]
2. How do I choose the right hyaluronic acid substrate?
The choice of hyaluronic acid (HA) substrate is crucial for assay consistency. The source, molecular weight, and purity of HA can all impact the results.[7] It is recommended to use a high-quality, purified HA. Some protocols may require the HA to pass a suitability test to ensure it is an acceptable substrate.[7]
3. What is the optimal pH and temperature for a this compound assay?
The optimal pH and temperature depend on the source of the this compound.
-
pH: Acidic hyaluronidases, such as HYAL-1, have an optimal pH between 3 and 4. Neutral-active hyaluronidases, like PH20, are most active at a pH between 5 and 8.[4]
-
Temperature: Most hyaluronidases exhibit optimal activity around 37°C.[4][5] Activity rapidly declines at temperatures above 45°C due to protein denaturation.[4]
4. How can I ensure the stability of my this compound enzyme?
Hyaluronidases can be unstable, which can lead to assay variability.[2] To ensure stability:
-
Store the enzyme at the recommended temperature, typically -20°C, until use.[10]
-
Prepare fresh enzyme dilutions immediately before the assay.[10][11]
-
Use an appropriate enzyme dilution buffer, which may contain a stabilizing protein like bovine serum albumin (BSA).[11][12]
5. What are common interfering substances in this compound assays?
Several substances can interfere with this compound assays and should be avoided or removed from samples:
-
Proteins: High concentrations of proteins can cause turbidity, interfering with turbidimetric assays.[8][9]
-
Chelating Agents: EDTA in concentrations greater than 0.5 mM can interfere with the assay.[1]
-
Reducing Agents: Ascorbic acid in concentrations greater than 0.2% can affect results.[1]
-
Detergents: SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%) can interfere with the assay.[1]
-
Preservatives: Sodium azide (>0.2%) should be avoided.[1]
Data Presentation
Table 1: Impact of Potassium Tetraborate (PTB) Concentration on the Morgan-Elson Method [8][9]
| Method | PTB Concentration | Mean OD at 585 nm (95% CI) | Mean Intrasample CV | Repeatability Coefficient (IU) |
| Native | 0.13 M | 0.043 (0.040 - 0.045) | 0.9% | 0.003 |
| Re-investigated | 0.32 M | 0.138 (0.133 - 0.143) | 0.5% | 0.002 |
Table 2: Influence of Temperature on this compound Activity [5]
| Incubation Temperature | Average Decrease in Extinction |
| Room Temperature | 1.87 |
| 37°C | 1.41 |
Experimental Protocols
Protocol 1: Turbidimetric Assay for this compound Activity (Based on[3][12][18])
-
Reagent Preparation:
-
Enzyme Diluent: 20 mM Sodium Phosphate, 77 mM Sodium Chloride, 0.01% (w/v) Bovine Serum Albumin, pH 7.0 at 37°C.
-
Substrate Solution: 0.03% (w/v) Hyaluronic Acid in 150 mM Sodium Phosphate, pH 5.35 at 37°C.
-
Acidic Albumin Solution: 24 mM Sodium Acetate, 79 mM Acetic Acid, 0.1% (w/v) Bovine Serum Albumin, pH 3.75 at 25°C.
-
Enzyme Solution: Prepare a working solution of approximately 3-5 units/mL in cold Enzyme Diluent immediately before use.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the Substrate Solution into test tubes and equilibrate to 37°C for 10 minutes.
-
Add 1.0 mL of the Enzyme Solution to the test tubes at timed intervals.
-
Incubate at 37°C for exactly 45 minutes.
-
After incubation, transfer 0.5 mL of the reaction mixture into a cuvette containing 2.5 mL of Acidic Albumin Solution and mix immediately.
-
Let the cuvettes stand at room temperature for exactly 10 minutes.
-
Read the absorbance at 600 nm.
-
Protocol 2: Morgan-Elson Colorimetric Assay for this compound Activity (Modified from[8][9][11])
-
Reagent Preparation:
-
Digestion Buffer: 0.1 M buffer (e.g., formate (B1220265) for pH 3.0-5.0) containing 0.1 M NaCl.
-
Potassium Tetraborate (PTB) Reagent: 0.32 M Potassium Tetraborate.
-
DMAB Reagent: p-Dimethylaminobenzaldehyde solution.
-
Enzyme Solution: Dilute the enzyme in Digestion Buffer containing a stabilizer like 1.3 mg/mL BSA.
-
-
Assay Procedure:
-
Combine 125 µL of a 1.5 mg/mL hyaluronic acid solution (in Digestion Buffer) with 5 µL of the Enzyme Solution.
-
Incubate at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction by heating in a boiling water bath for 5 minutes.
-
Cool to room temperature.
-
Add 25 µL of the PTB Reagent and heat for 3 minutes in a boiling water bath.
-
Cool to room temperature.
-
Add 750 µL of DMAB Reagent and incubate at 37°C for 20 minutes for color development.
-
Read the absorbance at 585 nm.
-
Visualizations
Caption: General workflow for a this compound enzymatic assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Assay of this compound (3.2.1.35) [sigmaaldrich.com]
- 4. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Optimization of the USP assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of serum this compound activity overcoming the turbidity interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clsjournal.ascls.org [clsjournal.ascls.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Science Behind this compound: Enzyme Type and Concentration - Creative Enzymes [creative-enzymes.com]
- 14. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of hyaluronidases by the Morgan-Elson reaction: comparison of the enzyme activities in the plasma of tumor patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fluorimetric Morgan-Elson assay method for this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
"stabilizing hyaluronidase for long-term storage and use"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing hyaluronidase during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect this compound stability?
This compound is a protein and its stability is susceptible to several factors including temperature, pH, formulation components, and storage format (lyophilized vs. solution). Exposure to suboptimal conditions can lead to loss of enzymatic activity, aggregation, and precipitation.
2. What are the recommended storage conditions for long-term stability?
For long-term storage, this compound should be kept in its lyophilized (freeze-dried) powder form.[1] Lyophilized this compound is stable for weeks at room temperature, but for extended periods, it should be stored desiccated at temperatures below -18°C.[1]
3. How should I store reconstituted this compound?
Reconstituted this compound has a significantly shorter shelf life.[2] It is recommended to store the reconstituted solution at 4°C and use it within 6 hours to maintain optimal enzymatic activity.[2][3] Avoid storing reconstituted this compound at room temperature, as this leads to rapid degradation.[2][3] Do not freeze reconstituted solutions, as freeze-thaw cycles can further degrade the enzyme.[1][2]
4. What are common excipients used to stabilize this compound formulations?
Liquid formulations of this compound can be stabilized using a combination of excipients. These may include:
-
Buffering agents: To maintain an optimal pH, typically between 4.0 and 6.0.[4][5]
-
Non-ionic surfactants: To prevent surface adsorption and aggregation.[4][5]
-
Chelating agents or specific metal chlorides (e.g., MgCl2): To prevent degradation catalyzed by metal ions.[4]
-
Cryoprotectants (for lyophilized forms): Such as mannitol (B672) or trehalose, to protect the enzyme during the freeze-drying process.[1]
-
Carrier proteins: Such as human serum albumin (HSA) or bovine serum albumin (BSA) (e.g., 0.1%), can be added for long-term storage of reconstituted solutions to prevent loss of activity.[1]
5. What is the optimal pH for this compound activity and stability?
The optimal pH for this compound activity can vary depending on the source of the enzyme. For example, some bacterial hyaluronidases are most active at acidic pHs, while others, like peptostreptococcal this compound, have an optimal pH around neutrality.[6] For storage, liquid formulations are often buffered to a pH between 4.5 and 6.0 for enhanced stability.[4] Bovine and ovine extracted hyaluronidases exhibit bimodal activity with peaks at pH 4.5 and 7.5.[7]
Troubleshooting Guides
Issue 1: Loss of Enzymatic Activity
Symptoms:
-
Reduced or no effect in experimental assays (e.g., decreased degradation of hyaluronic acid).
-
Inconsistent results between experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage | - Verify that lyophilized powder was stored at ≤ -18°C. - Ensure reconstituted enzyme was stored at 4°C and used within the recommended timeframe (e.g., 6 hours).[2][3] - Avoid repeated freeze-thaw cycles of reconstituted aliquots.[1][2] |
| Incorrect Reconstitution | - Use the manufacturer-recommended diluent (e.g., sterile water for injection, saline).[8][9] Saline is often recommended as it is less painful on injection.[8][9] - Ensure the pH of the reconstitution buffer is within the optimal range for the specific this compound. The enzymatic action can be affected by pH.[8][9] |
| Suboptimal Assay Conditions | - Confirm the pH and temperature of the assay buffer are optimal for enzyme activity. For many hyaluronidases, assays are performed at 37°C and a pH of around 5.0 to 7.0.[10][11] - Check for the presence of any known this compound inhibitors in your assay components (e.g., anti-inflammatory agents, heparin, high concentrations of some metal ions).[12] |
| Enzyme Degradation | - Prepare fresh batches of reconstituted enzyme for each experiment.[2][3] - If storing reconstituted enzyme for short periods, consider adding a carrier protein like BSA or HSA (0.1%) to improve stability.[1] |
Issue 2: Aggregation or Precipitation of this compound
Symptoms:
-
Visible turbidity or particulate matter in the reconstituted solution.[2][3]
-
Difficulty in dissolving the lyophilized powder.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Protein Concentration | - Reconstitute the enzyme at a lower concentration. A common starting point is 1-2 mg/mL.[13] - If a high concentration is necessary, ensure the formulation contains stabilizing excipients.[13] |
| Suboptimal Buffer Conditions | - Ensure the pH of the reconstitution buffer is not at the isoelectric point (pI) of the enzyme, where it is least soluble.[13] - Maintain an appropriate ionic strength; very low salt concentrations can sometimes lead to precipitation. |
| Presence of Contaminants | - Use high-purity water and reagents for reconstitution. - Ensure aseptic technique during reconstitution to prevent microbial contamination, which can lead to changes in the solution and enzyme degradation.[14] |
| Mechanical Stress | - Avoid vigorous vortexing or shaking during reconstitution. Gentle swirling or inversion is recommended to dissolve the lyophilized powder. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | Room temperature (up to 3 weeks)[1] | Desiccated at ≤ -18°C[1] | Protect from moisture. |
| Reconstituted Solution | 4°C for up to 6 hours[2][3] | Not recommended | Avoid freeze-thaw cycles.[1][2] For storage between 2-7 days at 4°C, the addition of a carrier protein is advised.[1] |
Table 2: Influence of pH and Temperature on this compound Stability and Activity
| Factor | Effect on Stability | Effect on Activity | General Recommendations |
| pH | Stable in a pH range of 4.0-9.0 for some types.[10] Liquid formulations are often buffered at pH 4.5-6.0 for long-term stability.[4] | Optimal activity is pH-dependent on the enzyme source. Some have optimal activity at acidic pH (e.g., 5.0), while others are more active at neutral pH.[6][10] | Use a buffer system that maintains the pH within the optimal range for both stability and activity during your experiments. |
| Temperature | Lyophilized form is stable at low temperatures. Reconstituted enzyme degrades rapidly at room temperature and above.[2][3] | Optimal activity is typically observed around 37-42°C for many hyaluronidases.[10][15] | Store long-term at ≤ -18°C. Store reconstituted solutions at 4°C and use promptly.[1][3] Perform enzymatic assays at the optimal temperature for your specific enzyme. |
Experimental Protocols
Key Experiment: Turbidimetric Assay for this compound Activity
This method measures the ability of this compound to degrade hyaluronic acid, which results in a decrease in turbidity when complexed with a protein like bovine serum albumin (BSA).
Materials:
-
This compound sample
-
Hyaluronic acid (HA)
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (e.g., 300 mM Sodium Phosphate, pH 5.35 at 37°C)[16]
-
Acidic BSA solution (e.g., BSA in an acidic buffer)
-
Spectrophotometer capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.03% (w/v) hyaluronic acid solution in the phosphate buffer. This may require heating to 90-95°C with stirring to fully dissolve the HA. Cool to 37°C before use.[16]
-
Prepare the this compound solution by reconstituting the lyophilized powder in a suitable buffer to a known concentration.
-
-
Enzymatic Reaction:
-
In a test tube, mix the hyaluronic acid solution with the this compound sample.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 45 minutes).[16]
-
Prepare a blank sample containing the hyaluronic acid solution and buffer without the enzyme.
-
-
Turbidity Development:
-
Stop the enzymatic reaction by adding the acidic BSA solution. This will cause the undigested hyaluronic acid to precipitate and form a turbid solution.
-
Allow the tubes to stand at room temperature for a set time (e.g., 10 minutes) for the turbidity to stabilize.[16]
-
-
Measurement:
-
Measure the absorbance (or % transmittance) of the samples at 600 nm.[16]
-
The activity of the this compound is inversely proportional to the turbidity. A lower absorbance value indicates higher enzyme activity.
-
Unit Definition: One unit of this compound activity is often defined as the amount of enzyme that causes a specific change in absorbance at 600 nm per minute under defined conditions (e.g., pH 5.35, 37°C).[16]
Visualizations
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Key factors influencing the stability of this compound.
References
- 1. raybiotech.com [raybiotech.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. US9682149B2 - Stabilizer for this compound and liquid formulation comprising this compound - Google Patents [patents.google.com]
- 5. CN114250212A - this compound freeze-dried preparation and preparation method thereof - Google Patents [patents.google.com]
- 6. Purification and characterization of this compound from oral Peptostreptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guideline for the Safe Use of this compound in Aesthetic Medicine, Including Modified High-dose Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enhance-me-training.com [enhance-me-training.com]
- 9. This month’s guideline: The Use of this compound in Aesthetic Practice (v2.4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Assay of this compound (3.2.1.35) [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Cell Viability After Hyaluronidase Digestion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low cell viability issues encountered during tissue digestion with hyaluronidase. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental protocols and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low cell viability after this compound digestion?
A1: Low cell viability following this compound digestion can stem from several factors:
-
Over-digestion: Prolonged exposure to this compound or using too high a concentration can damage cell membranes.[1][2][3]
-
Sub-optimal Enzyme Concentration: Both excessively high and low concentrations of this compound can be detrimental. High concentrations can be cytotoxic, while very low concentrations might not effectively digest the extracellular matrix, leading to harsh mechanical dissociation steps that reduce viability.[4][5][6]
-
Incorrect Incubation Time: The optimal digestion time is tissue-specific. Exceeding this time can lead to significant cell death.[1][2][3][7]
-
Mechanical Stress: Harsh mechanical disruption, such as vigorous pipetting or vortexing, can physically damage cells.[8]
-
Inappropriate Temperature: Most hyaluronidases have an optimal temperature around 37°C. Deviations can affect enzyme activity and cell health.[9][10]
-
Sub-optimal Buffer Conditions: The pH and composition of the digestion buffer are critical for enzyme activity and cell survival.[10]
-
Tissue Quality: The health and handling of the tissue prior to digestion can significantly impact the viability of the isolated cells.[1]
Q2: How can I optimize the this compound concentration for my specific tissue type?
A2: Optimization is key to successful cell isolation. It is recommended to perform a titration experiment to determine the optimal enzyme concentration. This involves testing a range of concentrations and assessing the impact on both cell yield and viability.[1][6] Start with a concentration reported in the literature for a similar tissue type and test concentrations above and below that starting point.
Q3: What is the recommended incubation time for this compound digestion?
A3: The ideal incubation time varies depending on the tissue type, its density, and the this compound concentration. It is crucial to perform a time-course experiment to identify the "sweet spot" that maximizes cell yield without compromising viability.[1] Some protocols suggest digestion times ranging from 30 minutes to overnight, often in combination with other enzymes like collagenase.[7][11]
Q4: Should I use this compound alone or in combination with other enzymes?
A4: this compound is often used in conjunction with other enzymes, most commonly collagenase, to achieve efficient tissue dissociation.[7][11][12] This combination approach can lead to higher cell viability and better preservation of cell morphology compared to using a single enzyme like trypsin.[11] The choice of enzyme cocktail should be tailored to the specific composition of the extracellular matrix of your target tissue.[3]
Q5: Are there alternatives to this compound for tissue digestion?
A5: Yes, several alternatives and commercially available enzyme cocktails can be used for tissue dissociation. These include enzymes like dispase, and commercial blends such as Accutase and TrypLE, which may be gentler on cells and preserve cell surface markers better than traditional enzymes.[9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low cell viability during this compound digestion.
Problem: Low Cell Viability with High Cell Yield
This scenario suggests that the digestion process is effective at dissociating the tissue but is damaging the cells.
| Possible Cause | Recommended Solution |
| Over-digestion (Enzyme concentration too high) | Reduce the concentration of this compound. Perform a concentration optimization experiment.[6] |
| Over-digestion (Incubation time too long) | Decrease the incubation time. Conduct a time-course experiment to find the optimal duration.[1][2][3] |
| Harsh Mechanical Dissociation | Use gentle pipetting with wide-bore tips to triturate the tissue. Avoid vigorous vortexing.[3][8] |
| Sub-optimal Temperature | Ensure the incubator is accurately calibrated to 37°C or the optimal temperature for your specific this compound. Consider lower temperatures (e.g., 4°C) to slow down enzymatic activity and minimize cell death, though this may require longer incubation times.[9][10] |
Problem: Low Cell Viability with Low Cell Yield
This indicates that the digestion is both inefficient and damaging to the cells.
| Possible Cause | Recommended Solution |
| Under-digestion (Enzyme concentration too low) | Increase the this compound concentration. Consider adding a secondary enzyme like collagenase to improve digestion efficiency.[6][7][11] |
| Under-digestion (Incubation time too short) | Extend the incubation period. Monitor cell viability at different time points.[1][3] |
| Inadequate Mechanical Dissociation | Ensure the tissue is minced into small, uniform pieces before enzymatic digestion to increase the surface area for enzyme action.[8][9] |
| Poor Tissue Quality | Use fresh, healthy tissue whenever possible. Keep the tissue on ice and in an appropriate buffer during processing to maintain viability.[1] |
Quantitative Data Summary
The following tables provide a summary of typical enzyme concentrations and incubation times reported in the literature. Note that these are starting points and should be optimized for your specific experimental conditions.
Table 1: Recommended this compound Concentrations for Tissue Digestion
| Tissue Type | This compound Concentration | Co-enzyme (if applicable) | Reference |
| Breast Cancer Tissue | 0.14 mg/mL | 1.6 mg/mL Collagenase IV | [7] |
| Skin | 600 U/mL | 600 U/mL Collagenase IV, 50 U/mL DNase I | [13] |
| Cumulus Cells | 0.1 - 10 IU/mL | N/A | [4][14] |
| Gingival Epithelial Tissue | Not specified, used in combination | Collagenase I | [11] |
Table 2: Effect of Incubation Time on Cell Viability
| Tissue/Cell Type | Incubation Time | Observation | Reference |
| Mouse Oocytes | > 5 minutes | Significantly reduced fertilization and developmental rates. | [2] |
| Heart Tissue | At least 30 minutes | Determined as necessary for dissociation. | [1] |
| Colon Lamina Propria | > 20 minutes (with collagenase) | Can cause excessive cell death. | [3] |
| Gingival Epithelial Tissue | Up to 4 hours (with collagenase I) | Did not significantly reduce cell viability. | [11] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Tissue Preparation: Mince the tissue into small, uniform pieces (approximately 1-2 mm³).
-
Enzyme Preparation: Prepare a series of digestion buffers with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x of the literature-recommended concentration). Keep the concentration of any co-enzymes constant.
-
Digestion: Aliquot the minced tissue equally into separate tubes for each enzyme concentration. Incubate at 37°C for a fixed time (based on literature or a preliminary experiment).
-
Dissociation and Filtration: Gently triturate the digested tissue using a wide-bore pipette. Pass the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Cell Viability Assessment: Determine the cell count and viability for each concentration using the Trypan Blue Exclusion Assay (see Protocol 3).
-
Analysis: Plot cell viability (%) and total cell yield against this compound concentration to identify the optimal concentration that provides a high yield of viable cells.
Protocol 2: Optimization of Incubation Time
-
Tissue Preparation: Prepare minced tissue as described in Protocol 1.
-
Digestion: Use the optimized this compound concentration (from Protocol 1) in the digestion buffer. Aliquot the minced tissue into separate tubes.
-
Time Course: Incubate the tubes at 37°C and stop the digestion at different time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Dissociation and Filtration: At each time point, stop the digestion by adding cold, serum-containing media. Dissociate and filter the cells as described in Protocol 1.
-
Cell Viability Assessment: Determine the cell count and viability for each time point using the Trypan Blue Exclusion Assay.
-
Analysis: Plot cell viability (%) and total cell yield against incubation time to determine the optimal duration.
Protocol 3: Trypan Blue Exclusion Assay for Cell Viability
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) of your single-cell suspension.
-
Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.
-
Loading Hemocytometer: Carefully load 10 µL of the stained cell suspension into a hemocytometer.
-
Counting: Using a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cell viability after this compound digestion.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. 10xgenomics.com [10xgenomics.com]
- 2. Prolonged exposure to this compound decreases the fertilization and development rates of fresh and cryopreserved mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gorm.com.tr [gorm.com.tr]
- 5. Dose- and time-dependent effects of this compound on structural cells and the extracellular matrix of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 7. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. levitasbio.com [levitasbio.com]
- 9. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Tissue Digestion Methods for Characterization of Photoaged Skin by Single Cell RNA Sequencing Reveals Preferential Enrichment of T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of Metal Ions on Hyaluronidase Function
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the influence of metal ions on hyaluronidase activity. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Which metal ions are known to affect this compound activity?
A1: Several divalent and trivalent metal ions have been reported to either enhance or inhibit the enzymatic activity of this compound.
-
Activators: Calcium (Ca²⁺) and Magnesium (Mg²⁺) are commonly reported to enhance the activity of this compound.[1][2][3] Some research also indicates that Ni²⁺, Co²⁺, and Ba²⁺ can have a positive impact on the activity of this compound from specific sources, such as Bacillus sp.
-
Inhibitors: Iron (Fe³⁺), Copper (Cu²⁺), and Manganese (Mn²⁺) have been shown to inhibit this compound activity, particularly from sources like leeches.[2]
Q2: How do metal ions mechanistically influence this compound function?
A2: The precise mechanisms are not fully elucidated for all ions, but it is generally believed that metal ions can influence this compound function in several ways:
-
Cofactor Binding: Activating ions like Ca²⁺ and Mg²⁺ may act as essential cofactors, binding to the enzyme and inducing a conformational change that is more favorable for substrate binding and catalysis.[1][2][3]
-
Ionic Strength Modulation: The overall ionic strength of the reaction buffer, which can be influenced by the concentration of metal salts, can affect enzyme activity. Optimal activity for bovine testicular this compound has been observed at an electrolyte strength of 0.2 M.[4] At low ionic strength, electrostatic interactions between the enzyme and the substrate (hyaluronic acid) can lead to the formation of non-productive complexes, inhibiting the reaction.[1][5][6][7]
-
Direct Inhibition: Inhibitory ions may bind to the active site or allosteric sites on the enzyme, preventing substrate binding or catalysis.
The following diagram illustrates the potential interaction pathways of metal ions with this compound:
Figure 1. Conceptual diagram of metal ion impact on this compound function.
Data Presentation: Effect of Metal Ions on this compound Activity
The following table summarizes the qualitative effects of various metal ions on this compound activity as reported in the literature. Quantitative data such as IC₅₀ or activation constants are often specific to the enzyme source and assay conditions and should be determined empirically.
| Metal Ion | Effect on this compound Activity | Enzyme Source (if specified) | Reference(s) |
| Ca²⁺ | Activation/Enhancement | General, Bovine Testicular | [1][2][3] |
| Mg²⁺ | Activation/Enhancement | General | [1][2][3] |
| Zn²⁺ | Required as a cofactor | General | [2] |
| Ni²⁺ | Activation | Bacillus sp. | |
| Co²⁺ | Activation | Bacillus sp. | |
| Ba²⁺ | Activation | Bacillus sp. | |
| Fe³⁺ | Inhibition | Leech | [2] |
| Cu²⁺ | Inhibition | Leech | [2] |
| Mn²⁺ | Inhibition | Leech | [2] |
Experimental Protocols
Protocol 1: Turbidimetric Assay for this compound Activity in the Presence of Metal Ions
This method is based on the principle that undigested hyaluronic acid (HA) forms a precipitate with an acidified protein solution, and the resulting turbidity is inversely proportional to the this compound activity.
Materials:
-
This compound enzyme
-
Hyaluronic acid (HA) solution (e.g., 0.4 mg/mL in buffer)
-
Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 5.3, with 0.15 M NaCl)
-
Metal ion stock solutions (e.g., 100 mM solutions of CaCl₂, MgCl₂, FeCl₃, etc., in ultrapure water)
-
Acidic albumin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm or 600 nm.[8]
Workflow:
Figure 2. Workflow for the turbidimetric this compound assay with metal ions.
Procedure:
-
Preparation: Prepare serial dilutions of the metal ion to be tested in the assay buffer. Also, prepare appropriate dilutions of the this compound enzyme.
-
Reaction Setup: In a microplate or test tubes, combine the assay buffer, this compound enzyme solution, and the metal ion solution (or an equal volume of water for the control).
-
Pre-incubation: Pre-incubate the enzyme-ion mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for interaction.
-
Initiate Reaction: Add the HA substrate to each well/tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction, for example, by heating the mixture in a boiling water bath for a few minutes.
-
Develop Turbidity: Add the acidic albumin solution to each well/tube and incubate at room temperature for approximately 10 minutes to allow the precipitate to form.
-
Measure Absorbance: Read the absorbance (turbidity) at 540 nm or 600 nm.
-
Data Analysis: A lower absorbance value indicates higher this compound activity. Calculate the percentage of inhibition or activation relative to the control (no metal ion).
Troubleshooting Guides
Issue 1: High background signal or precipitation in control wells (no enzyme).
-
Possible Cause: The metal ion itself is causing precipitation of the hyaluronic acid or the albumin.
-
Troubleshooting Steps:
-
Run a control experiment with only the hyaluronic acid, buffer, metal ion, and acidic albumin solution (no enzyme). If precipitation occurs, the metal ion is interfering with the assay components.
-
Consider using a different buffer system that does not interact with the metal ion.
-
Evaluate if the pH of the assay buffer is being significantly altered by the addition of the metal ion solution. Adjust the pH as necessary.
-
If the metal ion forms a colored solution, ensure to subtract the absorbance of a blank containing the metal ion and buffer.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause 1: Inaccurate pipetting, especially of viscous hyaluronic acid solutions.
-
Troubleshooting Steps:
-
Use positive displacement pipettes or reverse pipetting techniques for viscous solutions.
-
Ensure all solutions are at a uniform temperature before starting the assay.
-
-
Possible Cause 2: The reaction is not being stopped effectively at the same time for all samples.
-
Troubleshooting Steps:
-
Use a multi-channel pipette to add the stop solution to multiple wells simultaneously.
-
If using heat inactivation, ensure all samples are heated for the same duration and at the same temperature.
-
-
Possible Cause 3: The metal ion is affecting the pH of the reaction.
-
Troubleshooting Steps:
-
Measure the pH of the final reaction mixture (including the metal ion) to ensure it is within the optimal range for the enzyme.
-
Use a buffer with a higher buffering capacity if necessary.
-
Issue 3: No or very low enzyme activity observed, even in the control group.
-
Possible Cause 1: The this compound has lost its activity.
-
Troubleshooting Steps:
-
Check the storage conditions and expiration date of the enzyme.
-
Always prepare fresh enzyme dilutions for each experiment.
-
Include a positive control with a known activator (e.g., CaCl₂) to ensure the enzyme is active.
-
-
Possible Cause 2: The assay conditions (pH, temperature, ionic strength) are not optimal for the specific this compound being used.
-
Troubleshooting Steps:
Logical Troubleshooting Flowchart
Figure 3. A logical flowchart for troubleshooting common issues.
This technical support center provides a foundational understanding of the impact of metal ions on this compound function and offers practical guidance for experimental work. For more specific inquiries, please consult the cited literature or contact your reagent and equipment suppliers.
References
- 1. The hyaluronan-protein complexes at low ionic strength: how the this compound activity is controlled by the bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effect of ionic strength and pH on the properties of purified bovine testicular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hyaluronan hydrolysis catalysed by this compound at high substrate concentration and low ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrostatic interactions between hyaluronan and proteins at pH 4: how do they modulate this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activity is modulated by complexing with various polyelectrolytes including hyaluronan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
Validation & Comparative
A Comparative Guide: Bovine Testicular vs. Recombinant Human Hyaluronidase Efficacy
In the realm of scientific research and drug development, the choice of enzymatic agents is critical to experimental success and therapeutic efficacy. Hyaluronidase, an enzyme that degrades hyaluronic acid, is a key component in various applications, from facilitating drug dispersion to managing complications from dermal fillers. Historically, bovine testicular this compound has been the primary source. However, the advent of recombinant DNA technology has introduced recombinant human this compound as a viable and often preferred alternative. This guide provides an objective comparison of the efficacy of bovine testicular and recombinant human this compound, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Efficacy
| Feature | Bovine Testicular this compound | Recombinant Human this compound |
| Source | Animal-derived (bovine testes) | Produced via recombinant DNA technology |
| Purity | Can be a complex mixture of proteins[1] | Highly purified (>99%)[2] |
| Immunogenicity | Associated with hypersensitivity reactions and, in rare cases, anaphylaxis[3][4] | Lower immunogenicity potential[5][6][7] |
| Specific Activity | Lower compared to recombinant forms | Substantially greater specific activity (e.g., ~120,000 IU/mg for rHuPH20)[2] |
| Risk of Contaminants | Potential risk of transmitting animal-derived pathogens like Bovine Spongiform Encephalopathy (BSE)[1] | No risk of animal-derived pathogen transmission[8] |
Efficacy in Hyaluronic Acid (HA) Filler Degradation
The degradation of hyaluronic acid-based dermal fillers is a common application for this compound, often to correct undesirable outcomes. Studies have shown that both bovine and recombinant human hyaluronidases are effective in degrading HA fillers, though their efficiencies can vary depending on the filler's characteristics and the enzyme concentration.[3][4]
One study demonstrated that 300 U of this compound is sufficient to degrade 0.2 mL of the most resistant hyaluronic acid fillers within one hour.[3][4] While both ovine (a comparable animal-derived this compound) and recombinant human this compound were effective, some differences in the time to degradation were observed for specific fillers. For instance, 100 U of ovine this compound degraded one specific filler within 30 minutes, whereas 100 U of the recombinant human form took an hour to achieve the same result.[3] Conversely, another study indicated that recombinant this compound exhibited superior enzymatic activity over time, with significantly greater degradation at later time points (6-48 hours) compared to animal-derived this compound.[2]
Experimental Workflow for HA Filler Degradation Assay
References
- 1. Comparative characterization of bovine testicular this compound and a hyaluronate lyase from Streptococcus agalactiae in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of this compound on Hyaluronic Acid Degradation: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Degradability of Hyaluronic Acid by Ovine and Recombinant Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ENHANZE® drug delivery technology: a novel approach to subcutaneous administration using recombinant human this compound PH20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Risk Factors, this compound Expression, and Clinical Immunogenicity of Recombinant Human this compound PH20, an Enzyme Enabling Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Hyaluronidase and Collagenase for Optimal Primary Cell Yield
For researchers, scientists, and drug development professionals, the successful isolation of high-quality primary cells is a critical first step for a multitude of downstream applications. The choice of enzymatic digestion agent is paramount to maximizing cell yield and viability. This guide provides an objective comparison of two commonly used enzymes, hyaluronidase and collagenase, for primary cell isolation, supported by experimental data and detailed protocols.
Introduction to Tissue Dissociation Enzymes
The extracellular matrix (ECM) is a complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells. To isolate primary cells, this matrix must be effectively broken down. Collagenase and this compound are two of the most frequently employed enzymes for this purpose, often used in combination due to their complementary modes of action.[1][2]
Collagenase , a metalloproteinase, specifically targets and degrades the various types of collagen that form the structural backbone of the ECM. This action is crucial for disrupting the dense connective tissue and releasing embedded cells. Different types of collagenase (e.g., Type I, II, IV) exhibit varying specificities for different collagen subtypes, making the choice of collagenase type dependent on the target tissue.[3][4]
This compound is an enzyme that breaks down hyaluronic acid (hyaluronan), a major glycosaminoglycan component of the ECM.[5][6] Hyaluronic acid plays a significant role in tissue hydration, lubrication, and cell signaling. Its degradation by this compound reduces the viscosity of the interstitial space, thereby increasing tissue permeability and allowing other enzymes, like collagenase, to access their substrates more effectively.[5][7]
Quantitative Comparison of Enzyme Performance
While often used synergistically, understanding the individual and combined effects of this compound and collagenase on cell yield and viability is crucial for optimizing tissue-specific dissociation protocols. The following data is synthesized from a study on the isolation of primary gingival epithelial cells, comparing a combination of collagenase I and this compound over different digestion times.
| Digestion Method | Digestion Time (hours) | Total Cell Yield (x10^4 cells) | Live Cell Yield (x10^4 cells) | Cell Viability (%) |
| Collagenase I (2 mg/ml) + this compound (1 mg/ml) | 0.5 | ~25 | ~20 | ~80% |
| Collagenase I (2 mg/ml) + this compound (1 mg/ml) | 4 | ~125 | ~110 | ~88% |
Data extrapolated from a study by Hu et al. (2022) comparing a combination of enzymes to trypsin. The study did not provide data for each enzyme used individually.[8]
The data clearly indicates that a longer digestion time with the enzyme cocktail significantly increases both the total and live cell yield without a substantial loss in viability.[8] This suggests that for this particular tissue type, a more extended enzymatic treatment is beneficial for maximizing the recovery of viable cells.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and efficient primary cell isolation. Below are representative protocols for tissue dissociation using collagenase and a combination of collagenase and this compound.
Protocol 1: Primary Cell Isolation using Collagenase
This protocol is a general guideline for the isolation of primary cells from various tissues using collagenase.
-
Tissue Preparation:
-
Aseptically dissect the target tissue and place it in a sterile collection medium (e.g., DMEM).
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels or scissors.
-
Wash the tissue fragments several times with a balanced salt solution (e.g., HBSS) to remove excess blood and debris.[9]
-
-
Enzymatic Digestion:
-
Prepare a digestion solution containing Collagenase Type I (e.g., 100 U/mL) and DNase I (e.g., 50 U/mL) in a suitable buffer like HBSS with Ca²⁺ and Mg²⁺.[10] The optimal collagenase concentration can range from 0.1 to 5 mg/mL and should be empirically determined.[11]
-
Incubate the tissue fragments in the digestion solution at 37°C for a period ranging from 30 minutes to several hours, with gentle agitation.[9][12] The incubation time is tissue-dependent and should be optimized.
-
-
Cell Collection and Purification:
-
Terminate the digestion by adding a solution containing a protease inhibitor or by diluting with a large volume of medium containing serum.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue clumps.[10]
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in an appropriate culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Protocol 2: Primary Cell Isolation using Collagenase and this compound Combination
This protocol is particularly effective for tissues rich in both collagen and hyaluronic acid.
-
Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1.
-
-
Enzymatic Digestion:
-
Cell Collection and Purification:
-
Follow the same cell collection and purification steps as in Protocol 1.
-
Signaling Pathways and Cellular Effects
The enzymatic digestion process can have downstream effects on isolated cells by modulating signaling pathways and altering cell surface proteins.
This compound: The degradation of hyaluronic acid by this compound can generate low molecular weight fragments that interact with cell surface receptors like CD44 and RHAMM (Receptor for Hyaluronan-Mediated Motility).[5][13] This interaction can trigger intracellular signaling cascades that influence cell proliferation, migration, and adhesion.[13][14]
Collagenase: While highly effective at breaking down the ECM, collagenase treatment, particularly at 37°C, has been shown to induce a cellular stress response.[15][16] This can lead to the upregulation of stress-related genes such as FOS and JUN.[16] Furthermore, prolonged exposure to crude collagenase preparations, which may contain other proteases, can potentially cleave cell surface proteins, affecting cell function and phenotype.[17][18]
Mandatory Visualizations
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for primary cell isolation.
Caption: Enzyme action and resulting cellular signaling.
Conclusion
The choice between this compound and collagenase, or their combined use, for primary cell isolation is highly dependent on the specific tissue type and the downstream application. While collagenase is indispensable for digesting the primary structural component of the ECM, this compound plays a crucial role in enhancing tissue permeability and improving overall dissociation efficiency. For many tissues, a combination of both enzymes provides a synergistic effect, leading to higher yields of viable primary cells. However, researchers must be mindful of the potential for enzymatic treatments to induce cellular stress and alter signaling pathways. Therefore, careful optimization of enzyme concentrations, incubation times, and temperature is essential to achieve the desired outcome of a high-yield, high-viability primary cell population that accurately reflects the in vivo state.
References
- 1. Collagenase Blends for Gentle Tissue Dissociation [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genaxxon.com [genaxxon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Primary Epithelial Cells: [www2.lbl.gov]
- 10. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [frontiersin.org]
- 11. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publish.kne-publishing.com [publish.kne-publishing.com]
- 14. This compound Hyal1 Increases Tumor Cell Proliferation and Motility through Accelerated Vesicle Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Collagenase Impacts the Quantity and Quality of Native Mesenchymal Stem/Stromal Cells Derived during Processing of Umbilical Cord Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hyaluronidase: Unraveling Cross-Reactivity Across Sources
For researchers, scientists, and drug development professionals, understanding the nuances of hyaluronidase from different sources is critical for optimizing therapeutic efficacy and ensuring patient safety. This guide provides an objective comparison of hyaluronidases derived from bovine, ovine, and human recombinant sources, supported by experimental data and detailed methodologies.
This compound, an enzyme that degrades hyaluronic acid, is a vital tool in various medical fields, including dermatology, ophthalmology, and drug delivery.[1] Its ability to increase tissue permeability facilitates the dispersion of fluids and drugs.[2] However, the source of the this compound can significantly impact its biochemical properties, enzymatic activity, and immunogenic potential. This comparison focuses on the key differences and similarities between bovine, ovine, and human recombinant hyaluronidases to inform selection for specific research and clinical applications.
Biochemical and Enzymatic Properties: A Head-to-Head Comparison
The enzymatic activity and substrate specificity of this compound are paramount to its function. While all hyaluronidases cleave the β-1,4-glycosidic bonds in hyaluronic acid, their efficiency and optimal conditions can vary.[3]
Table 1: Comparison of Biochemical and Enzymatic Properties of Hyaluronidases
| Property | Bovine this compound | Ovine this compound | Human Recombinant this compound (rHuPH20) |
| Source | Bovine testes | Ovine testes | Genetically engineered Chinese Hamster Ovary (CHO) cells |
| Purity | Can vary, may contain other proteins | Generally considered purer than bovine preparations[4] | High purity, free of animal-derived components |
| Optimal pH | Bimodal activity with peaks at pH 4.5 and 7.5[5] | Similar bimodal activity to bovine this compound | Neutral pH (around 7.0) |
| Specific Activity | Varies by preparation | Generally high | High and consistent |
| Substrate Specificity | Broad specificity for hyaluronic acid | Similar to bovine this compound | Specific for hyaluronic acid |
Note: Specific activity can vary between commercial preparations. Data presented is a general comparison based on available literature.
Immunological Cross-Reactivity and Clinical Implications
A significant concern with animal-derived hyaluronidases is the potential for immunological reactions. Differences in protein structure between animal and human hyaluronidases can lead to the development of antibodies, which may result in allergic reactions or reduced efficacy upon repeated administration.
Bovine-derived this compound has been associated with a higher incidence of hypersensitivity reactions compared to its ovine and recombinant counterparts.[6] While ovine this compound is often better tolerated, the risk of allergic reactions still exists.[7] Recombinant human this compound (rHuPH20) offers the lowest immunogenic potential, as it is structurally identical to the endogenous human enzyme.[8]
Studies have shown that pre-existing antibodies to rHuPH20 can be found in a small percentage of the population, but these have not been associated with adverse events.[8] The development of treatment-induced antibodies to rHuPH20 is also modest and has not been shown to neutralize the enzyme's activity.[8]
Table 2: Immunological and Clinical Comparison of Hyaluronidases
| Feature | Bovine this compound | Ovine this compound | Human Recombinant this compound (rHuPH20) |
| Immunogenicity | Higher potential for allergic reactions[6] | Lower risk of allergy than bovine, but still present[7] | Low immunogenicity, structurally identical to human enzyme[8] |
| Cross-Reactivity with Human PH20 | Potential for antibody cross-reactivity | Potential for antibody cross-reactivity | No cross-reactivity issues |
| Reported Allergic Reactions | Anaphylaxis, urticaria, angioedema[6] | Angioedema[7] | Modest immunogenicity with no association with adverse events[8] |
| Clinical Efficacy | Effective in degrading HA fillers[9] | Effective in degrading HA fillers[6] | Effective in facilitating subcutaneous drug delivery and degrading HA fillers[8][10] |
Experimental Protocols
Accurate assessment of this compound activity and cross-reactivity is essential for comparative studies. The following are outlines of common experimental methodologies.
This compound Activity Assay (Turbidimetric Method)
This assay measures the enzymatic activity of this compound by quantifying the remaining hyaluronic acid after enzymatic digestion. The turbidity of the solution is inversely proportional to the enzyme's activity.
Materials:
-
This compound (from bovine, ovine, or recombinant source)
-
Hyaluronic acid (HA) substrate solution
-
Phosphate buffer (pH adjusted to the optimal pH of the enzyme being tested)
-
Albumin reagent
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the this compound enzyme in the appropriate buffer.
-
Pre-incubate the HA substrate solution at 37°C.
-
Add the this compound dilutions to the HA substrate and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the albumin reagent.
-
Measure the absorbance of the resulting turbidity at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
A standard curve is generated using known concentrations of HA to determine the amount of HA degraded by the enzyme. Enzyme activity is typically expressed in turbidity reducing units (TRU) or national formulary units (NFU).[11]
Enzyme-Linked Immunosorbent Assay (ELISA) for Immunological Cross-Reactivity
ELISA can be used to determine the extent of antibody cross-reactivity between different this compound sources.
Materials:
-
Purified this compound from different sources (bovine, ovine, human recombinant)
-
Antibodies raised against a specific this compound (e.g., anti-bovine this compound antibodies)
-
ELISA plates
-
Blocking buffer (e.g., BSA or non-fat dry milk)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the wells of an ELISA plate with purified this compound from each source.
-
Block the unoccupied sites in the wells with a blocking buffer.
-
Add the primary antibody (e.g., anti-bovine this compound) at various dilutions to the wells.
-
Incubate to allow antibody-antigen binding.
-
Wash the wells to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add the substrate and allow color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The degree of color development is proportional to the amount of primary antibody bound to the coated this compound, indicating the level of cross-reactivity.
Visualizing Experimental Workflows and Logical Comparisons
References
- 1. Enhancing this compound enzyme activity: Insights from advancement in bovine and ovine testicular this compound purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. aestheticdoctors.co.za [aestheticdoctors.co.za]
- 6. Comparison of the Degradability of Hyaluronic Acid by Ovine and Recombinant Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angioedema after ovine this compound injection for treating hyaluronic acid overcorrection [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Immunogenicity of rHuPH20, a this compound Enabling Subcutaneous Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Microbial and Mammalian Hyaluronidases: Efficacy, Protocols, and Cellular Impact
For researchers, scientists, and drug development professionals, understanding the nuances of hyaluronidase efficacy is critical for applications ranging from drug delivery to tissue engineering. This guide provides an objective comparison of microbial and mammalian hyaluronidases, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable enzyme for specific research and therapeutic needs.
Hyaluronidases, enzymes that degrade hyaluronic acid (HA), are broadly classified into two major categories for therapeutic and research applications: mammalian and microbial. While both types of enzymes catalyze the breakdown of HA, a key component of the extracellular matrix (ECM), they differ significantly in their origin, mechanism of action, substrate specificity, and immunogenic potential.[1][2] These differences have profound implications for their efficacy and suitability in various biomedical applications.
Quantitative Comparison of this compound Efficacy
The efficacy of hyaluronidases can be evaluated based on several key parameters, including specific activity, pH optimum, and thermal stability. The following tables summarize the available quantitative data for a comparative assessment of microbial and mammalian hyaluronidases.
| Parameter | Microbial this compound (Hyaluronate Lyase) | Mammalian this compound | Reference |
| Enzyme Commission (EC) Number | EC 4.2.2.1 | EC 3.2.1.35 | [2][3] |
| Mechanism of Action | β-elimination | Hydrolysis | [4][5] |
| Primary End Products | Unsaturated disaccharides | Tetrasaccharides and hexasaccharides | [3][4] |
Table 1: General Characteristics of Microbial and Mammalian Hyaluronidases
| This compound Type | Source Organism/Tissue | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Microbial | Streptococcus hyalurolyticus | ~70 (lower detection limit in µU) | 5.5 - 7.0 | 37 | [6][7] |
| Microbial | Brucella Intermedia | 215 U/mL (purified enzyme) | 7.0 | 37 | [8] |
| Mammalian | Bovine Testes (BTH) | ~300 IU/mg | 4.5 - 5.5 | 37 | [9][10] |
| Mammalian (Recombinant Human) | rHuPH20 | 230 mU/mg (partially purified) | 4.5 - 5.5 | ~30-37 (loses activity at 37°C over time) | [9][11] |
| Mammalian | Ovine Testes (OTH) | Not specified | Acidic | Not specified | [12] |
Table 2: Comparative Efficacy Metrics of Selected Hyaluronidases
Experimental Protocols
Accurate comparison of this compound efficacy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize and compare these enzymes.
This compound Activity Assay (Turbidimetric Method)
This method is based on the principle that hyaluronic acid forms a precipitate with an acidic albumin solution, and the resulting turbidity is proportional to the amount of undigested HA.
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 5.3 with 0.15 M Sodium Chloride
-
Hyaluronic Acid (HA) solution (0.4 mg/mL in phosphate buffer)
-
Acidic Albumin Solution: 2.5 g Bovine Serum Albumin (BSA) in 250 mL of 0.5 M Sodium Acetate Buffer, pH 4.2. Adjust pH to 3.0 with 2 N HCl, heat at 93°C for 30 minutes, cool, and adjust the final volume to 1000 mL with 0.5 M Sodium Acetate Buffer, pH 4.2.[13]
-
This compound standard and test samples
Procedure:
-
Prepare a standard curve by adding known amounts of HA to a series of tubes, bringing the final volume to 1 mL with phosphate buffer.[13]
-
For the test samples, pipette 0.5 mL of the HA solution into test tubes and equilibrate at 37°C for 5 minutes.[13]
-
Add 0.5 mL of appropriately diluted enzyme solution to the tubes at timed intervals.[13]
-
Incubate each tube for exactly 10 minutes at 37°C.[13]
-
Stop the reaction by placing the tubes in an ice bath.[13]
-
Add 9.0 mL of the acidic albumin solution to each tube and incubate at room temperature for 10 minutes to allow turbidity to develop.[13]
-
Measure the absorbance at 540 nm against a blank containing buffer instead of the enzyme.[13]
-
Determine the amount of HA remaining in the test samples from the standard curve and calculate the enzyme activity.
This compound Activity ELISA
This assay offers a high-throughput and sensitive method for quantifying this compound activity.
Materials:
-
96-well plate pre-coated with biotinylated hyaluronic acid
-
This compound standards and samples
-
Assay Buffer
-
Avidin-HRP conjugate
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
Procedure:
-
Add 100 µL of this compound standards and samples to the appropriate wells of the biotin-HA coated plate.[14]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow the enzyme to digest the coated HA.[15]
-
Wash the plate to remove the enzyme and digested HA fragments.[14]
-
Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[15]
-
Wash the plate to remove unbound conjugate.[14]
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.[14]
-
Add 50 µL of Stop Solution to each well to stop the reaction.[14]
-
Measure the absorbance at 450 nm. The absorbance is inversely proportional to the this compound activity in the sample.[14]
Signaling Pathways and Cellular Effects
The degradation of hyaluronic acid by hyaluronidases not only alters the structural integrity of the extracellular matrix but also generates HA fragments of varying sizes that can act as signaling molecules. These fragments interact with cell surface receptors, such as CD44 and RHAMM, to modulate various cellular processes.[16]
High-molecular-weight HA (HMW-HA) is generally associated with anti-proliferative and anti-angiogenic effects.[16] In contrast, the low-molecular-weight HA (LMW-HA) fragments produced by this compound activity can promote cell proliferation, migration, and angiogenesis.[16] This differential signaling is a critical consideration in therapeutic applications, as the type of this compound and its degradation pattern can influence the biological outcome.
Below is a diagram illustrating the general signaling pathway initiated by this compound-mediated HA degradation.
Caption: this compound-mediated degradation of HMW-HA and subsequent signaling.
Experimental Workflow for Efficacy Comparison
A logical workflow for comparing the efficacy of different hyaluronidases is essential for generating reliable and reproducible data.
Caption: Workflow for comparative efficacy testing of hyaluronidases.
Immunogenicity Considerations
A significant factor in the choice between microbial and mammalian hyaluronidases, particularly for therapeutic applications, is immunogenicity. Animal-derived mammalian hyaluronidases, such as those from bovine or ovine testes, carry a risk of inducing allergic reactions or hypersensitivity in some individuals.[17] While purification methods have improved to minimize these reactions, the potential for immunogenicity remains a concern.[12]
Recombinant human hyaluronidases (e.g., rHuPH20) have been developed to address this issue, offering a lower risk of immunogenicity due to their human origin.[18] Microbial hyaluronidases, being foreign proteins, also have the potential to be immunogenic. However, their production in controlled fermentation systems allows for high purity and the potential for protein engineering to reduce immunogenic epitopes.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effects of this compound and hyaluronic acid on probiotics growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Hyaluronidases [glycoforum.gr.jp]
- 4. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mrs-j.org [mrs-j.org]
- 7. A comprehensive review on microbial hyaluronan-degrading enzymes: from virulence factors to biotechnological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of the produced this compound by Brucella Intermedia MEFS for antioxidant and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic investigation of recombinant human this compound PH20 on hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of this compound on Hyaluronic Acid Degradation: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. This compound Activity ELISA Kit (ab304945) is not available | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publish.kne-publishing.com [publish.kne-publishing.com]
- 18. Risk Factors, this compound Expression, and Clinical Immunogenicity of Recombinant Human this compound PH20, an Enzyme Enabling Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
"evaluating the purity of commercially available hyaluronidase"
For researchers, scientists, and professionals in drug development, the purity of commercially available hyaluronidase is a critical factor influencing experimental outcomes and therapeutic efficacy. This guide provides a comparative overview of this compound products, detailing their purity, specific activity, and potential contaminants, supported by established analytical methodologies.
Comparative Analysis of Commercial this compound Products
The purity and specific activity of this compound can vary significantly depending on its source (animal-derived or recombinant) and the manufacturing process. Recombinant human this compound is generally considered to be of higher purity compared to animal-derived preparations, which may contain protein impurities.[1][2]
Below is a summary of available data for some commercially available this compound products. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison from a single study.
| Product Name | Source | Reported Purity | Specific Activity (approximate) | Notes on Contaminants |
| Hylenex® | Recombinant Human (rHuPH20) | High | ~120,000 U/mg | Generally considered to have a lower risk of containing immunogenic contaminants. |
| Amphadase® | Bovine Testicular | Variable | Not consistently reported | Animal-derived products may contain protein impurities that can elicit an allergic response.[3] |
| Vitrase® | Ovine Testicular | Variable | Not consistently reported | Similar to other animal-derived products, may contain protein contaminants.[3] |
| Hydase™ | Bovine Testicular | Variable | Not consistently reported | Animal-derived, with potential for protein impurities.[3] |
Experimental Protocols for Purity Evaluation
Accurate assessment of this compound purity requires a combination of analytical techniques to determine protein content, specific activity, and the presence of contaminants.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight, providing a visual assessment of purity.
Methodology:
-
Sample Preparation: The this compound sample is denatured and reduced by boiling in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol).
-
Gel Electrophoresis: The prepared samples are loaded onto a polyacrylamide gel (e.g., 12% resolving gel). An electric field is applied, causing the negatively charged proteins to migrate through the gel towards the positive electrode. Smaller proteins move more quickly through the gel matrix.
-
Staining: After electrophoresis, the gel is stained with a protein-binding dye, such as Coomassie Brilliant Blue, to visualize the protein bands.
-
Analysis: The purity of the this compound is assessed by observing the number and intensity of the protein bands. A highly pure sample will show a single, prominent band at the expected molecular weight of this compound (approximately 55-65 kDa for many forms), with minimal or no other bands present.[4][5]
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size in solution and is a powerful tool for detecting aggregates and other size variants that can be indicative of impurities.
Methodology:
-
System Setup: An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWXL) and a UV detector is used. The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Injection: A small volume of the this compound sample is injected into the system.
-
Separation: As the sample passes through the column, larger molecules (like aggregates) are excluded from the pores of the stationary phase and elute first. Smaller molecules can enter the pores, resulting in a longer retention time.
-
Detection and Analysis: The eluting proteins are detected by their absorbance at 280 nm. The resulting chromatogram will show peaks corresponding to different-sized species. A pure, monomeric this compound sample should exhibit a single, sharp peak. The presence of earlier eluting peaks suggests the presence of aggregates.[6][7]
This compound Activity Assay (Turbidimetric Method)
This assay measures the enzymatic activity of this compound by quantifying its ability to degrade hyaluronic acid (HA). A decrease in the turbidity of an HA solution is proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation:
-
Hyaluronic Acid (HA) Substrate Solution: A solution of HA is prepared in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 6.0).
-
This compound Standard and Sample Solutions: A standard this compound solution with a known activity and the test samples are prepared in an appropriate diluent.
-
Acidic Albumin Solution: A solution of bovine serum albumin in an acetate buffer with an acidic pH is prepared to act as a precipitating agent for undigested HA.
-
-
Enzymatic Reaction:
-
Aliquots of the HA substrate solution are pre-incubated at 37°C.
-
The this compound standard or sample is added to the HA solution and incubated for a specific time (e.g., 30 minutes) at 37°C to allow for enzymatic degradation of the HA.
-
-
Turbidity Development and Measurement:
-
After the incubation period, the acidic albumin solution is added to the reaction mixture. This will cause the undigested HA to precipitate, resulting in a turbid solution.
-
The turbidity is measured as the absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
-
Calculation of Activity: The activity of the this compound sample is determined by comparing the reduction in turbidity it causes to the reduction caused by the this compound standard. The activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that will cause a specific change in absorbance under defined conditions.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for this compound Purity Evaluation
Caption: Workflow for evaluating this compound purity.
Signaling Pathway Affected by this compound Activity
This compound degrades hyaluronic acid (HA), a major component of the extracellular matrix (ECM). The degradation products of HA, particularly small fragments, can act as signaling molecules that trigger inflammatory responses through cell surface receptors like Toll-like receptor 4 (TLR4).
References
- 1. Recombinant versus bovine this compound for oocyte denudation before intracytoplasmic sperm injection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Degradability of Hyaluronic Acid by Ovine and Recombinant Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanovadermatology.com [sanovadermatology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
A Head-to-Head Comparison of Hyaluronidase Products for Researchers and Drug Development Professionals
A comprehensive guide to the performance, biochemical properties, and experimental applications of commercially available hyaluronidase enzymes.
Hyaluronidases, a class of enzymes that degrade hyaluronic acid (HA), are critical tools in research, drug development, and clinical practice.[1][2] Their ability to break down the extracellular matrix makes them invaluable for applications ranging from enhancing drug delivery to isolating cells from tissues for regenerative medicine and research.[3][4] This guide provides a detailed comparison of different this compound products, supported by experimental data and protocols to aid researchers and drug development professionals in selecting the optimal enzyme for their specific needs.
Product Overview and Biochemical Properties
This compound products are primarily derived from three sources: animal tissues (bovine and ovine testes), recombinant human expression systems, and microbial sources.[5][6][7] These sources result in enzymes with distinct biochemical properties, purity levels, and specific activities, which are critical considerations for experimental design and application. Recombinant human this compound (rHuPH20) generally offers higher purity (>99%) and specific activity compared to its animal-derived counterparts, which can be complex mixtures of proteins.[8][9] This higher purity often translates to a reduced risk of immunogenic reactions.[8]
The enzymatic activity of this compound is typically measured in units, but the definition of a unit can vary between manufacturers and pharmacopeias, making direct comparisons challenging.[10] The most common assay is the turbidimetric method, which measures the reduction in turbidity of a hyaluronic acid solution upon enzymatic degradation.[8]
Table 1: Comparison of Biochemical Properties of this compound Products
| Property | Recombinant Human this compound (e.g., Hylenex®) | Bovine Testicular this compound (BTH) | Ovine Testicular this compound | Microbial Hyaluronate Lyase |
| Source | Recombinant DNA technology (e.g., CHO cells)[8] | Bovine testes[11] | Ovine testes[12] | Bacteria (e.g., Streptococcus agalactiae)[9] |
| Typical Purity | >99%[8] | Variable, often a complex mixture of proteins[9] | Variable | High[2] |
| Specific Activity | ~120,000 IU/mg[8] | 45,000 - 104,000 NF units/mg[5] | ≥1000 U/mg[13] | ~1000 µmol/min/mg (410-5100x higher than BTH preparations)[9] |
| Molecular Weight | ~60 kDa[11] | ~55-61 kDa[5][11][14] | ~58 kDa[12] | ~85-100 kDa[9] |
| Optimal pH | Neutral (e.g., PH20 is active at pH 5-8)[15] | Bimodal, with optima around pH 3.6 and 6.2[9] | Bimodal activity with maximums at pH 4.5 and 7.5[16] | ~pH 5.0[9] |
| Mechanism | Hydrolysis of β-1,4 glycosidic bonds[5] | Hydrolysis of β-1,4 glycosidic bonds[11] | Hydrolysis of β-1,4 glycosidic bonds | β-elimination reaction[5] |
Performance in Key Applications
The choice of this compound product significantly impacts its performance in various research and therapeutic applications.
Enhanced Drug Delivery
This compound is widely used to increase the dispersion and absorption of subcutaneously administered drugs by temporarily degrading the HA in the extracellular matrix.[17][18][19][20] Studies have shown that recombinant human this compound can effectively increase the bioavailability of co-administered therapeutics.[17] The efficacy of this application is dependent on the this compound concentration and the formulation of the drug being delivered.[7]
Tissue Dissociation
In cell isolation protocols, this compound is often used in combination with other enzymes, such as collagenase, to digest the extracellular matrix and release individual cells from tissues.[21][22][23][24] The optimal combination and concentration of enzymes are tissue-dependent. For example, a mixture of collagenase I and this compound is effective for isolating mesenchymal stem cells from Wharton's jelly.[22]
Table 2: Performance Comparison in Experimental Applications
| Application | Recombinant Human this compound | Animal-Derived this compound | Key Performance Considerations |
| Subcutaneous Drug Delivery | High efficacy in increasing drug dispersion and absorption.[17][18] | Effective, but with potential for higher immunogenicity.[8] | Purity, specific activity, and formulation of the co-administered drug. |
| Tissue Dissociation | Effective, often in combination with other enzymes.[25] | Widely used in combination with collagenase.[24] | Enzyme concentration, incubation time, and tissue type. Lot-to-lot consistency is crucial for reproducibility.[26] |
| HA Filler Degradation | Generally more effective over extended periods.[8][27] | May show greater initial efficacy in some cases.[27] | The manufacturing technology and cross-linking of the HA filler are major factors in degradation susceptibility.[15] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are examples of key experimental methodologies.
Enzymatic Activity Assay (Turbidimetric Method)
This protocol is based on the principle that the enzymatic degradation of hyaluronic acid reduces the turbidity of the solution.
Materials:
-
This compound standard and sample solutions
-
Hyaluronic acid substrate solution
-
Phosphate buffer
-
Acidic albumin solution
Procedure:
-
Prepare a working solution of the this compound sample and a standard curve using a reference standard.
-
Equilibrate the hyaluronic acid substrate solution and enzyme solutions to 37°C.
-
Initiate the reaction by adding the enzyme solution to the substrate.
-
Incubate at 37°C for a defined period (e.g., 30-45 minutes).
-
Stop the reaction by adding an acidic albumin solution, which precipitates the undigested hyaluronic acid.
-
Measure the turbidity of the resulting suspension at 600 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the reduction in turbidity compared to the standard curve.[8]
Isolation of Mesenchymal Stem Cells from Wharton's Jelly
This protocol describes the enzymatic digestion of umbilical cord tissue to isolate mesenchymal stem cells (MSCs).
Materials:
-
Human umbilical cord tissue
-
Collagenase I solution (e.g., 4 g/L)
-
This compound solution (e.g., 1 g/L)
-
Trypsin solution (e.g., 0.25%)
-
Culture medium
Procedure:
-
Mince the umbilical cord tissue into small pieces (2-5 mm³).
-
Treat the tissue pieces with a mixture of collagenase I and this compound at 37°C for 1 hour with agitation.
-
Further digest the tissue with trypsin at 37°C for 30 minutes.
-
Filter the cell suspension through a 70 µm nylon mesh to obtain a single-cell suspension.
-
Wash the cells and resuspend them in culture medium.
-
Plate the cells and culture them under standard conditions (37°C, 5% CO₂), changing the medium every 3 days.[22]
Visualizing Molecular Interactions and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations.
Hyaluronan-CD44 Signaling Pathway
Hyaluronan, the substrate for this compound, interacts with cell surface receptors like CD44 to initiate intracellular signaling cascades that regulate cell growth, migration, and survival. The degradation of HA by this compound can modulate these pathways.
Caption: Hyaluronan (HA) binding to CD44 activates signaling pathways influencing cell functions.
Experimental Workflow for Tissue Dissociation
The process of isolating single cells from a tissue sample involves a series of enzymatic and mechanical steps.
Caption: A typical workflow for the enzymatic dissociation of tissue to obtain a single-cell suspension.
Conclusion
The selection of a this compound product requires careful consideration of its source, purity, specific activity, and the specific requirements of the application. For applications demanding high purity and lot-to-lot consistency, such as in drug development and manufacturing, recombinant human this compound is often the preferred choice. For general research applications, such as tissue dissociation, animal-derived products can be a cost-effective option, provided that potential variability is accounted for in the experimental design. This guide provides a framework for making an informed decision, and it is recommended to consult product-specific data sheets and relevant literature for the most up-to-date information.
References
- 1. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Promote Transdermal Diffusion of Small Sized Curcumin Nanocrystal by Dissolving Microneedles Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative characterization of bovine testicular this compound and a hyaluronate lyase from Streptococcus agalactiae in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient and reliable determination of this compound supports revision of the United States Pharmacopeia USP46-NF41 monograph - this compound for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 13. This compound, 50 mg, CAS No. 37326-33-3 | Enzymes for molecular biology | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Guideline for the Safe Use of this compound in Aesthetic Medicine, Including Modified High-dose Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A Robust and Highly Efficient Approach for Isolation of Mesenchymal Stem Cells From Wharton’s Jelly for Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. smartmcs.com.au [smartmcs.com.au]
- 24. researchgate.net [researchgate.net]
- 25. adooq.com [adooq.com]
- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 27. Effectiveness of this compound on Hyaluronic Acid Degradation: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Hyaluronidase Across Diverse Hyaluronic Acid Substrates: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the enzymatic activity of hyaluronidase on various hyaluronic acid (HA) substrates is critical for applications ranging from drug delivery to the management of dermal filler complications. This guide provides an objective comparison of this compound activity on different HA substrates, supported by experimental data and detailed methodologies.
Hyaluronidases are a class of enzymes that depolymerize hyaluronic acid, a major component of the extracellular matrix. The efficiency of this degradation is influenced by both the source of the this compound and the physicochemical properties of the HA substrate, such as its molecular weight and degree of cross-linking. This guide explores these interactions through a review of quantitative data and standardized experimental protocols.
Comparative this compound Activity on Various Substrates
The enzymatic activity of this compound is significantly impacted by the molecular characteristics of its hyaluronic acid substrate. Key parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and catalytic efficiency (k_cat/K_m) provide quantitative measures of this interaction. The following table summarizes the kinetic parameters of recombinant human this compound PH20 activity on linear hyaluronic acid substrates of varying molecular weights.
| Substrate (Linear HA) | Molecular Weight (kDa) | K_m (mg/mL) | V_max (nM/s) | k_cat (s⁻¹) |
| Hyaluronic Acid | 215 | 0.87 | 1.66 | 40.5 |
| Hyaluronic Acid | 357 | 0.91 | 1.74 | 42.4 |
| Hyaluronic Acid | 752 | 0.87 | 1.66 | 40.5 |
| Data sourced from a kinetic investigation of recombinant human this compound PH20.[1] |
The data indicate that for linear HA, substrate size within the tested range (215 to 752 kDa) does not significantly affect the initial reaction rate of recombinant human this compound PH20.[1]
Cross-linked hyaluronic acids, commonly used in dermal fillers, exhibit varied susceptibility to this compound-mediated degradation. This variability is often attributed to the concentration of HA and the extent and method of cross-linking.[2][3][4] Generally, a higher degree of cross-linking and higher HA concentration can increase resistance to enzymatic degradation.[2][3] For instance, in a comparative study of commercial dermal fillers, products with Vycross technology were found to be the most resistant to degradation, while Cohesive Polydensified Matrix fillers were the least resistant.[2] Another study demonstrated that while both animal-derived and recombinant hyaluronidases effectively degrade cross-linked HA fillers, recombinant this compound may exhibit more sustained enzymatic activity over longer periods.[5]
Experimental Protocols
Accurate assessment of this compound activity requires robust and reproducible experimental methods. Below are detailed protocols for two common in vitro assays.
Turbidimetric Assay for this compound Activity
This method is based on the principle that hyaluronic acid forms a precipitate with an acidic albumin solution, creating turbidity. The enzymatic degradation of HA by this compound reduces the amount of precipitate, thus decreasing the turbidity of the solution. The change in absorbance is measured spectrophotometrically and is proportional to the enzyme's activity.
Materials:
-
This compound enzyme solution
-
Hyaluronic acid (HA) substrate solution (e.g., 0.3 mg/mL in phosphate (B84403) buffer)
-
Phosphate Buffer (e.g., 300 mM Sodium Phosphate, pH 5.35 at 37 °C)
-
Acidic Albumin Solution (e.g., 24 mM Sodium Acetate, 79 mM Acetic Acid with 0.1% (w/v) Bovine Serum Albumin, pH 3.75 at 25 °C)
-
Spectrophotometer capable of measuring absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the this compound enzyme in a suitable buffer.
-
In a reaction tube, combine the HA substrate solution and phosphate buffer. The final concentration of HA in the reaction mixture is typically around 0.015% (w/v).
-
Equilibrate the reaction mixture at 37 °C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding a defined volume of the this compound enzyme solution to the reaction mixture.
-
Incubate the reaction at 37 °C for a precise duration (e.g., 45 minutes).
-
Stop the reaction by adding the acidic albumin solution.
-
Allow the mixture to stand at room temperature for 10 minutes to allow for the formation of the precipitate.
-
Measure the absorbance of the resulting suspension at 600 nm.
-
A blank is prepared by adding the acidic albumin solution before the enzyme. A standard curve can be generated using known concentrations of hyaluronic acid.
ELISA-Based this compound Activity Assay
This assay offers a high-throughput and sensitive method for measuring this compound activity. It utilizes a microtiter plate pre-coated with biotinylated hyaluronic acid. The activity of the enzyme is determined by quantifying the amount of HA remaining in the well after the enzymatic reaction.
Materials:
-
Microtiter plate pre-coated with biotinylated hyaluronic acid
-
This compound enzyme solution
-
Assay Buffer (e.g., 0.1 M Formate, pH 3.7, 0.1 M NaCl)[6]
-
Wash Buffer (e.g., PBS with 2 M NaCl and 50 mM Tris)[1]
-
Avidin-Peroxidase conjugate
-
Substrate for peroxidase (e.g., OPD or TMB)
-
Stop Solution (e.g., 6 M Guanidine-HCl)[6]
-
Microplate reader
Procedure:
-
Add standards and samples containing this compound to the wells of the biotin-HA coated microtiter plate.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes) to allow for enzymatic digestion of the HA substrate.[6]
-
Terminate the reaction by adding a stop solution.[6]
-
Wash the wells multiple times with the wash buffer to remove digested HA fragments and residual enzyme.
-
Add the Avidin-Peroxidase conjugate to each well and incubate at room temperature (e.g., for 30 minutes).[6] The conjugate will bind to the remaining biotinylated HA.
-
Wash the wells again to remove any unbound conjugate.
-
Add the peroxidase substrate to the wells and incubate in the dark until sufficient color development.
-
Stop the color development reaction with a suitable stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is inversely proportional to the this compound activity.
Experimental Workflow and Downstream Signaling
The degradation of high molecular weight hyaluronic acid (HMW-HA) by this compound generates low molecular weight HA (LMW-HA) fragments. These fragments can act as signaling molecules, interacting with cell surface receptors to trigger downstream inflammatory and cellular responses.
Caption: Experimental workflow for comparing this compound activity on different substrates.
The resulting LMW-HA fragments can initiate signaling cascades through various receptors, including Toll-like receptor 2 (TLR2) and CD44.[7] This interaction can lead to the activation of downstream signaling pathways, such as the NF-κB pathway, which in turn modulates the expression of genes involved in inflammation and tissue remodeling.[8]
Caption: Signaling pathway initiated by this compound-generated LMW-HA fragments.
References
- 1. Kinetic investigation of recombinant human this compound PH20 on hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Hyaluronan Fragments Promote Inflammation by Down-Regulating the Anti-inflammatory A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Low Molecular Weight Hyaluronic Acid Derivative Accelerates Excisional Wound Healing by Modulating Pro-Inflammation, Promoting Epithelialization and Neovascularization, and Remodeling Collagen - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Variables: A Comparative Guide to the Reproducibility of Hyaluronidase Activity Assays Between Laboratories
For researchers, scientists, and drug development professionals, achieving consistent and reproducible results in hyaluronidase activity assays is paramount. This guide provides a comparative analysis of common assay methodologies, presenting available data on their reproducibility and detailing the experimental protocols to aid in the selection and standardization of the most suitable method for your research needs.
The accurate measurement of this compound activity is critical in various fields, from understanding its role in physiological and pathological processes to the development and quality control of therapeutic products. However, significant variability in results has been observed between laboratories, hindering direct comparison of data and potentially impacting product development and research outcomes. This guide delves into the common methods for assaying this compound activity, summarizing their performance based on available data and highlighting the critical factors that influence inter-laboratory reproducibility.
Comparative Analysis of Reproducibility
While comprehensive inter-laboratory "round-robin" studies for this compound assays are not extensively published, reproducibility data in the form of intra- and inter-assay coefficients of variation (CV) are available from single-laboratory validation studies and commercial kit inserts. This data provides valuable insights into the inherent precision of each method.
| Assay Type | Method Principle | Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Source / Comments |
| Colorimetric | Morgan-Elson/Reissig | Normal Serum | 0.5 - 0.9 | Not Reported | Data from a study on a modified Reissig method. Lower CVs were achieved with an optimized protocol.[1] |
| ELISA-like | Microtiter-based | Cultured Cells/Plasma | < 5 | < 5 | Reported for a specific microtiter-based assay not requiring specialized reagents.[2] |
| ELISA Kit | Sandwich ELISA | Serum, Plasma | < 6.24 | < 6.79 | Data from a commercial kit for Human this compound 1/HYAL1.[3][4] |
| ELISA Kit | Competitive ELISA | Body fluids, tissue homogenates | Reported | Reported | A commercial kit for native this compound; specific CV values were not provided in the abstract. |
| Mass Spectrometry | Direct product quantification | Purified Enzyme | < 7 (Repeatability) | < 10 (Intermediate Precision) | A highly specific and reproducible method, though requires specialized equipment.[5] |
| Turbidimetric | USP/NF method | Purified Enzyme | Not explicitly stated, but variability is noted to be dependent on the hyaluronic acid substrate used.[6] | Not Reported | This is a widely used pharmacopeial method, but quantitative reproducibility data is not readily available in the public domain. |
Key Experimental Protocols
Detailed and standardized protocols are fundamental to improving inter-laboratory reproducibility. Below are summaries of the methodologies for the key assays cited.
Turbidimetric Assay (Based on USP/Pharmacopeial Methods)
This method measures the decrease in turbidity of a hyaluronic acid (HA) solution upon enzymatic degradation.
-
Principle: Undigested HA forms a precipitate with a protein, such as albumin, under acidic conditions, creating turbidity. The extent of turbidity is inversely proportional to the this compound activity.
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 5.3, with 0.15 M NaCl).[1]
-
Hyaluronic acid solution (e.g., 0.4 mg/mL in phosphate buffer).[7]
-
Acid albumin solution.[1]
-
This compound standard and sample dilutions.
-
-
Procedure:
-
Pre-incubate the HA substrate at 37°C.
-
Add the this compound standard or sample to the HA solution and incubate for a precise time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the acid albumin solution.
-
Allow the turbidity to develop at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 640 nm).[2]
-
Calculate the enzyme activity by comparing the sample's turbidity reduction to that of the standard curve.
-
Colorimetric Assay (Morgan-Elson/Reissig Method)
This assay quantifies the N-acetyl-D-glucosamine (NAG) reducing ends exposed by this compound activity.
-
Principle: The liberated NAG reacts with p-dimethylaminobenzaldehyde (p-DMAB) under specific conditions to produce a colored product.
-
Reagents:
-
Hyaluronate solution in a suitable buffer (e.g., sodium formate (B1220265) buffer, pH 3.8).[1]
-
Potassium tetraborate (B1243019) solution.
-
p-DMAB reagent in glacial acetic acid and hydrochloric acid.
-
-
Procedure:
-
Incubate the this compound sample with the HA substrate at 37°C.
-
Stop the reaction and initiate the color development by adding potassium tetraborate solution and boiling for a precise time (e.g., 3 minutes).[1]
-
Cool the mixture and add the p-DMAB reagent.
-
Incubate at 37°C to allow for color development.
-
Measure the absorbance at 585 nm.[1]
-
Determine the amount of liberated NAG from a standard curve.
-
ELISA-based Assays
These assays are typically performed in a 96-well plate format and offer high throughput and sensitivity.
-
Principle: A biotinylated HA substrate is coated onto a microplate. After incubation with the this compound-containing sample, the remaining bound HA is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The signal is inversely proportional to the enzyme activity.
-
Reagents (General):
-
Biotinylated hyaluronic acid.
-
Assay buffer.
-
Streptavidin-peroxidase conjugate.
-
TMB substrate.
-
Stop solution.
-
-
Procedure (General):
-
Add samples and standards to the HA-coated wells.
-
Incubate at 37°C to allow for enzymatic digestion.
-
Wash the wells to remove digested HA fragments.
-
Add streptavidin-peroxidase conjugate and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate for color development.
-
Add stop solution and measure the absorbance at 450 nm.
-
Visualizing the Workflow and Sources of Variability
To better understand the experimental process and the factors that can introduce variability, the following diagrams are provided.
References
- 1. ulab360.com [ulab360.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. An efficient and reliable determination of this compound supports revision of the United States Pharmacopeia USP46-NF41 monograph - this compound for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. A new mass spectrometry based bioassay for the direct assessment of this compound activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the USP assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Analysis of Hyaluronidase and Other Key Matrix-Degrading Enzymes for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate matrix-degrading enzyme is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a side-by-side analysis of hyaluronidase, collagenase, elastase, and matrix metalloproteinases (MMPs), offering a comprehensive comparison of their performance characteristics, supported by experimental data and detailed protocols.
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. The ability to selectively degrade components of the ECM is crucial for a variety of physiological and pathological processes, including tissue remodeling, cell migration, and inflammation.[1] Enzymes that can break down the ECM are therefore invaluable tools in biomedical research and have significant therapeutic potential.
This guide will delve into the mechanisms of action, substrate specificities, and optimal operating conditions of four major classes of matrix-degrading enzymes. We will also present quantitative data on their performance in key applications such as tissue dissociation and drug delivery, and provide detailed experimental protocols for their activity assays.
Mechanism of Action and Substrate Specificity
The efficacy of a matrix-degrading enzyme is fundamentally determined by its mechanism of action and its specificity for target substrates within the ECM.
This compound is an enzyme that primarily degrades hyaluronic acid, a major glycosaminoglycan component of the ECM. It achieves this by cleaving the β-1,4-glycosidic bonds between N-acetylglucosamine and glucuronic acid residues.[2] This action reduces the viscosity of the ECM, thereby increasing tissue permeability.
Collagenase , particularly from Clostridium histolyticum, is a metalloproteinase that specifically cleaves the triple-helical structure of native collagen, a feat not achievable by most other proteases.[3] It recognizes and hydrolyzes peptide bonds within the collagen fibrils, effectively dismantling the primary structural protein of the ECM.[4]
Elastase , a serine protease, is responsible for the breakdown of elastin, the protein that provides elasticity to tissues.[5] It preferentially cleaves peptide bonds on the carboxyl side of small, hydrophobic amino acids.[6]
Matrix Metalloproteinases (MMPs) are a large family of zinc-dependent endopeptidases capable of degrading a wide array of ECM components, including various types of collagen, gelatin, and proteoglycans.[7] Their activity is crucial in tissue remodeling and other physiological processes.[4][7]
Comparative Performance Data
The following tables summarize key quantitative data for this compound, collagenase, and elastase, providing a basis for objective comparison of their performance.
Table 1: General Enzymatic Properties
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) |
| This compound (rHuPH20) | Recombinant Human | 4.5 - 5.5[2] | 37 - 45[2] |
| Collagenase (C. histolyticum) | Bacterial | 6.0 - 8.0[8] | 30 - 70[9][10][11] |
| Pancreatic Elastase | Porcine Pancreas | 8.0 - 8.5[12][13] | ~25[5][12] |
Table 2: Enzyme Kinetics
| Enzyme | Substrate | K_m_ | V_max_ | k_cat_ |
| This compound (rHuPH20) | Hyaluronic Acid (215-752 kDa) | 0.87-0.91 mg/mL[2] | 1.66-1.74 nM/s[2] | 40.5-42.4 s⁻¹[2] |
| Collagenase (C. histolyticum) | Type I, II, III Collagen | Similar to tissue collagenases[14][15] | - | - |
| Pancreatic Elastase | Suc-(Ala)₃-pNA | 1.15 mM[13] | - | - |
| MMP-1 | fTHP-3 | 61.2 µM[16] | - | 0.080 s⁻¹[16] |
Table 3: Application in Pancreatic Islet Isolation
| Enzyme Blend | Islet Yield (IEQ/g) | β-cell Viability (%) | Reference |
| Collagenase P (non-GMP) | 8302 ± 986 | 82.7 ± 1.3 | |
| Collagenase AF-1 GMP grade | 16586 ± 1391 | 89.3 ± 1.21 | |
| Liberase MTF C/T GMP grade | 16517 ± 1127 | 85.3 ± 3.42 | |
| Collagenase NB1 | 263,389 ± 21550 (Total IEQ) | 54.3 ± 3.4 | [17][18] |
| Liberase HI | 324,256 ± 27192 (Total IEQ) | 72.0 ± 2.1 | [17][18] |
IEQ: Islet Equivalent
Key Applications
Tissue Dissociation
The isolation of primary cells from tissues is a fundamental technique in many areas of biomedical research. The choice of enzyme is critical for maximizing cell yield and viability.
Collagenase is the most widely used enzyme for tissue dissociation due to its ability to break down the collagen-rich ECM of most tissues.[19] Studies comparing different collagenase blends for pancreatic islet isolation have shown that purified, GMP-grade collagenases can significantly improve islet yield and viability compared to crude preparations.[20][17][18]
This compound can be used in conjunction with other proteases like collagenase to enhance tissue dissociation by degrading hyaluronic acid and further loosening the ECM structure.
Drug Delivery
The dense nature of the ECM can be a significant barrier to the effective delivery of therapeutic agents. This compound can be used to temporarily increase the permeability of the ECM, thereby enhancing the dispersion and absorption of co-administered drugs.[2][21] For example, studies have shown that co-injection of this compound with hyaluronic acid fillers can quantitatively reduce the filler volume, demonstrating its ability to modify the local tissue environment.[9] Furthermore, this compound has been shown to enhance the transdermal diffusion of drugs when incorporated into microneedles.[22]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. Below are protocols for the activity assays of this compound, collagenase, and elastase.
This compound Activity Assay (Turbidimetric Method)
This method is based on the principle that the turbidity of a hyaluronic acid solution decreases as it is depolymerized by this compound.
Materials:
-
This compound standard
-
Hyaluronic acid solution (substrate)
-
Phosphate buffer saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of hyaluronic acid in PBS (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound standard in PBS.
-
In a cuvette or microplate well, mix equal volumes of the this compound sample (or standard) and the hyaluronic acid solution.
-
Include a blank control containing only PBS and the hyaluronic acid solution.
-
Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance (turbidity) of the solutions at a suitable wavelength (e.g., 540 nm or 600 nm).[19][21][23][24][25] The decrease in turbidity is proportional to the this compound activity.
Collagenase Activity Assay (FALGPA Substrate)
This is a continuous spectrophotometric assay that measures the decrease in absorbance at 345 nm as collagenase cleaves the synthetic substrate FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala).[7][26][27]
Materials:
-
Collagenase sample
-
FALGPA substrate solution (1.0 mM in assay buffer)
-
Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the Collagenase Assay Buffer and the FALGPA substrate solution.
-
In a cuvette or microplate well, add the Collagenase Assay Buffer.
-
Add the collagenase sample to the buffer.
-
Initiate the reaction by adding the FALGPA substrate solution.
-
Immediately measure the decrease in absorbance at 345 nm in kinetic mode at 25°C or 37°C for 5-20 minutes.
-
The rate of absorbance decrease is directly proportional to the collagenase activity.
Elastase Activity Assay (Suc-(Ala)₃-pNA Substrate)
This assay measures the release of p-nitroaniline from the synthetic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-(Ala)₃-pNA) upon cleavage by elastase, which results in an increase in absorbance at 410 nm.[20][17][22]
Materials:
-
Elastase sample
-
Suc-(Ala)₃-pNA substrate solution (e.g., 4.4 mM in assay buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the Assay Buffer and the substrate solution.
-
In a cuvette or microplate well, add the Assay Buffer.
-
Add the elastase sample to the buffer.
-
Initiate the reaction by adding the Suc-(Ala)₃-pNA substrate solution.
-
Immediately measure the increase in absorbance at 410 nm in kinetic mode at 25°C.
-
The rate of absorbance increase is proportional to the elastase activity.
Cell Viability Assay (Trypan Blue Exclusion)
This is a simple and rapid method to assess cell viability after tissue dissociation.[14][23]
Materials:
-
Cell suspension
-
Trypan blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Mix a small volume of the cell suspension with an equal volume of trypan blue stain.
-
Incubate for 1-2 minutes.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizing Workflows and Pathways
To further aid in the understanding of these enzymes and their applications, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Conclusion
The choice of a matrix-degrading enzyme is a critical step in many research and therapeutic applications. This compound, collagenase, elastase, and MMPs each possess unique properties that make them suitable for different tasks. This guide has provided a comparative analysis of these enzymes, highlighting their mechanisms, performance characteristics, and key applications. By understanding the specific attributes of each enzyme and utilizing standardized protocols, researchers and drug development professionals can make informed decisions to optimize their experimental designs and achieve their scientific goals.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound overcomes the extracellular matrix barrier to enhance local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage | PLOS One [journals.plos.org]
- 4. GC/MS Profiling, Anti-Collagenase, Anti-Elastase, Anti-Tyrosinase and Anti-Hyaluronidase Activities of a Stenocarpus sinuatus Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. graphviz.org [graphviz.org]
- 8. Quantitative Correlation Between Hyaluronic Acid Filler and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. toolify.ai [toolify.ai]
- 13. Preparing Viable Single Cells from Human Tissue and Tumors for Cytomic Analysis Current Protocols in Molecular Biology UNIT 25C.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Comparison of islet isolation result and clinical applicability according to GMP‐grade collagenase enzyme blend in adult porcine islet isolation and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Viable β-cell Mass is Useful for Selecting Collagenase for Human Islet Isolation: Comparison of Collagenase NB1 and Liberase HI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Help Center [kb.10xgenomics.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Promote Transdermal Diffusion of Small Sized Curcumin Nanocrystal by Dissolving Microneedles Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of viable β-cell mass is useful for selecting collagenase for human islet isolation: comparison of collagenase NB1 and liberase HI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization Techniques: Measure of Viability | Worthington Biochemical [worthington-biochem.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. medium.com [medium.com]
- 24. GraphViz Examples and Tutorial [graphs.grevian.org]
- 25. researchgate.net [researchgate.net]
- 26. Solascure initiates Phase II trial of chronic wound treatment gel [clinicaltrialsarena.com]
- 27. Role of matrix metalloproteinase in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hyaluronidase Specificity for Hyaluronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the specificity of hyaluronidase for its primary substrate, hyaluronic acid (HA). We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex enzymatic processes. Understanding this compound specificity is critical for various research applications, from developing targeted drug delivery systems to studying disease pathologies involving extracellular matrix degradation.
Comparative Analysis of this compound Substrate Specificity
Hyaluronidases are not absolutely specific to hyaluronic acid and can exhibit activity towards other glycosaminoglycans (GAGs), such as chondroitin (B13769445) sulfate (B86663) (CS). The degree of specificity varies significantly between hyaluronidases from different sources (e.g., mammalian vs. bacterial). Below are tables summarizing the quantitative comparison of this compound activity on various substrates.
Table 1: Relative Degradation Rates of Glycosaminoglycans by Mammalian Hyaluronidases
| Substrate | Human HYAL1 (Relative Rate) | Bovine Testicular SPAM1 (Relative Rate at pH 4.0) | Bovine Testicular SPAM1 (Relative Rate at pH 5.5) |
| Hyaluronic Acid (HA) | 1.0 | 1.0 | 1.0 |
| Chondroitin Sulfate A (CS-A) | 1.3 | 1.1 | 0.7 |
| Chondroitin Sulfate C (CS-C) | 0.6 | 0.1 | 0.2 |
| Chondroitin (Chn) | 0.3 | 0.6 | 2.0 |
Data adapted from Honda et al., 2012.[1][2][3]
Table 2: Kinetic Parameters of a Bacterial this compound from Bacillus sp. A50
| Substrate | Km (mg/mL) | Vmax (A232/min) |
| Hyaluronic Acid (HA) | 0.02 | 0.27 |
| Chondroitin Sulfate A (CS-A) | 12.30 | 0.20 |
Data adapted from Guo et al., 2014.[4]
Experimental Protocols for Specificity Validation
Accurate determination of this compound specificity relies on robust and reproducible experimental methods. Here, we provide detailed protocols for three commonly used assays.
Turbidimetric Assay
This method measures the reduction in turbidity of a hyaluronic acid solution upon enzymatic degradation.
Materials:
-
This compound solution (test sample and standards)
-
Hyaluronic acid sodium salt solution (0.3 mg/mL in 300 mM sodium phosphate (B84403) buffer, pH 5.35)
-
Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37 °C)
-
Acidic Albumin Solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
-
Cuvettes or 96-well microplate
-
Water bath or incubator at 37 °C
Procedure:
-
Prepare Reagents:
-
Dissolve hyaluronic acid in phosphate buffer. Heating to 90-95°C with stirring may be required for complete dissolution. Do not boil. Cool to 37°C before use.
-
Prepare a stock solution of this compound and dilute to the desired concentrations in cold enzyme diluent.
-
-
Assay Setup:
-
Pipette 1.0 mL of the hyaluronic acid solution into test tubes.
-
Equilibrate the tubes at 37 °C for 10 minutes.
-
-
Enzyme Reaction:
-
Add 1.0 mL of the this compound solution (or buffer for the blank) to the pre-warmed hyaluronic acid solution.
-
Mix immediately by inversion and incubate at 37 °C for exactly 45 minutes.
-
-
Termination and Measurement:
-
After 45 minutes, transfer 0.5 mL of the reaction mixture to a cuvette containing 2.5 mL of acidic albumin solution.
-
Mix immediately by inversion and let stand at room temperature for 10 minutes.
-
Measure the transmittance at 600 nm.[5]
-
To assess specificity, replace the hyaluronic acid substrate with other GAGs like chondroitin sulfate at the same concentration and compare the change in turbidity.
Fluorescent Assay using Labeled Substrate
This highly sensitive method utilizes a fluorescently labeled hyaluronic acid substrate. Cleavage of the substrate by this compound results in an increase in fluorescence intensity.
Materials:
-
Fluorescently labeled hyaluronic acid (e.g., fluorescein-labeled HA)
-
This compound solution
-
Assay Buffer (e.g., Dulbecco's PBS, pH 6.0)
-
Fluorometer or microplate reader with appropriate excitation/emission filters
-
Black 96-well microplate
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorescently labeled HA in the assay buffer to the desired concentration.
-
Prepare serial dilutions of the this compound in the assay buffer.
-
-
Assay Setup:
-
Pipette the fluorescently labeled HA solution into the wells of the microplate.
-
Add the this compound dilutions to the respective wells. Include a no-enzyme control.
-
-
Enzyme Reaction and Measurement:
Specificity can be determined by comparing the fluorescence increase with labeled HA versus other labeled GAGs.
Substrate-Gel Zymography
This technique allows for the visualization of this compound activity directly within a polyacrylamide gel containing the substrate.
Materials:
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Acrylamide/bis-acrylamide solution
-
Hyaluronic acid or chondroitin sulfate
-
TEMED and Ammonium Persulfate (APS)
-
Tris-HCl buffers
-
Non-reducing sample buffer
-
Staining solution (e.g., 0.5% Alcian Blue in 3% acetic acid)
-
Destaining solution (e.g., 7% acetic acid)
Procedure:
-
Gel Preparation:
-
Prepare a polyacrylamide gel solution containing hyaluronic acid or chondroitin sulfate as the substrate.
-
Add TEMED and APS to initiate polymerization and cast the gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix the this compound samples with a non-reducing sample buffer.
-
Load the samples onto the gel and perform electrophoresis under non-denaturing conditions.
-
-
Enzyme Renaturation and Incubation:
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS (if used) and renature the enzyme.
-
Incubate the gel in an appropriate reaction buffer (e.g., 0.1 M formate (B1220265) buffer, pH 3.7) at 37 °C for 16-24 hours to allow for substrate digestion.
-
-
Staining and Visualization:
By running parallel gels with different GAG substrates, a direct visual comparison of specificity can be made.
Visualizing this compound Action and Specificity
Diagrams generated using Graphviz can help illustrate the experimental workflows and the concept of enzyme specificity.
Caption: Workflow for determining this compound specificity.
Caption: Enzyme-substrate interaction model for specificity.
Alternative Hyaluronic Acid Degradation Pathways
While hyaluronidases are the primary enzymes responsible for HA catabolism, other enzymes contribute to its complete degradation into monosaccharides. These enzymes typically act on the oligosaccharide fragments produced by hyaluronidases.
-
β-D-glucuronidase: This enzyme cleaves the terminal glucuronic acid residues from the non-reducing end of HA oligosaccharides.
-
β-N-acetyl-hexosaminidase: This enzyme removes terminal N-acetylglucosamine residues from the non-reducing end of HA oligosaccharides.[1][4][10]
The concerted action of these exoglycosidases is essential for the complete breakdown of hyaluronic acid in vivo. Their activity can be assayed using specific chromogenic or fluorogenic substrates.
Caption: Enzymatic pathway of hyaluronic acid degradation.
References
- 1. Hyaluronidases Have Strong Hydrolytic Activity toward Chondroitin 4-Sulfate Comparable to that for Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A substrate-gel assay for this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel this compound Produced by Bacillus sp. A50 | PLOS One [journals.plos.org]
- 5. This compound and Chondroitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
"assessing the enzymatic activity of different commercial hyaluronidase batches"
A Comparative Guide to the Enzymatic Activity of Commercial Hyaluronidase Batches
For researchers, scientists, and professionals in drug development, selecting the appropriate this compound batch is critical for achieving reproducible and effective results. This compound, an enzyme that degrades hyaluronic acid, is utilized in various applications, from enhancing drug dispersion to acting as a reversing agent for hyaluronic acid-based dermal fillers. The enzymatic activity can vary significantly between different commercial sources and batches, impacting experimental outcomes. This guide provides a comparative overview of the enzymatic activity of several commercial this compound products, supported by a detailed experimental protocol for activity assessment.
Comparative Analysis of Commercial this compound Batches
The specific activity of this compound is a key metric for its enzymatic potency and is typically expressed in units per milligram (U/mg). However, various units of activity are used by different suppliers, including USP/NF units, which can make direct comparisons challenging. The data presented below is compiled from publicly available information from major biochemical suppliers. It is important to note that activity can vary between lots, and users should always refer to the certificate of analysis for a specific batch.
| Manufacturer/Supplier | Product Name/Type | Source | Reported Specific Activity |
| Worthington Biochemical | This compound, Purified | Bovine Testes | ≥3,000 USP/NF units/mg dry weight[1][2] |
| Worthington Biochemical | This compound | Bovine Testes | ≥300 USP/NF units/mg dry weight[3] |
| Sigma-Aldrich | This compound from bovine testes, Type VIII | Bovine Testes | 300-1,000 U/mg[4][5] |
| TriBioScience | This compound | Not Specified | >300 U/mg[6] |
| Various | Recombinant Human this compound | Recombinant | Generally demonstrates higher degradation activity compared to animal-derived versions[7][8] |
Note on Units: One unit of this compound activity as defined by Sigma-Aldrich will cause a change in absorbance at 600 nm of 0.330 per minute at pH 5.35 at 37 °C. Worthington Biochemical defines one unit based on the change in absorbency (turbidity) at 540nm of an internal standard.[1][9]
Experimental Protocol: Turbidimetric Assay for this compound Activity
The turbidimetric method is a common and straightforward assay for determining this compound activity. It relies on the principle that hyaluronic acid (HA) forms a turbid solution with an acidic albumin solution. As this compound digests the HA, the turbidity of the solution decreases, and this change is proportional to the enzyme's activity.[9]
Materials and Reagents
-
This compound standard and samples
-
Hyaluronic acid (HA)
-
Bovine Serum Albumin (BSA), Fraction V
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 5.3) with 0.15 M Sodium Chloride
-
Sodium Acetate (B1210297) Buffer (0.5 M, pH 4.2)
-
Hydrochloric Acid (2 N)
-
Spectrophotometer or microplate reader capable of reading absorbance at 540 nm or 600 nm[9]
-
Water bath or incubator at 37°C
-
Test tubes or cuvettes
-
Pipettes
Procedure
-
Preparation of Reagents:
-
Hyaluronic Acid Solution (0.4 mg/mL): Dissolve 10 mg of hyaluronic acid in 25 mL of 0.1 M Sodium Phosphate Buffer (pH 5.3 with 0.15 M NaCl). To aid dissolution, this solution can be left overnight or heated in a boiling water bath for 10-15 minutes.[9]
-
Albumin Reagent: Dissolve 2.5 g of BSA in 250 mL of 0.5 M Sodium Acetate Buffer (pH 4.2). Adjust the pH to 3.0 with 2 N HCl and heat at 93°C for 30 minutes. After cooling, adjust the final volume to 1000 mL with the acetate buffer.[9]
-
Enzyme Solutions: Prepare a stock solution of the this compound enzyme at 1 mg/mL in cold 0.1 M Sodium Phosphate Buffer. Immediately before use, create further dilutions. For purified enzymes, concentrations of 0.001 - 0.01 mg/mL are recommended, while for cruder preparations, 0.01 - 0.05 mg/mL may be appropriate.[9]
-
-
Assay Protocol:
-
Pipette 0.5 mL of the 0.4 mg/mL hyaluronic acid solution into a series of test tubes.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Prepare a blank tube containing 1.0 mL of the sodium phosphate buffer.
-
At timed intervals, add 0.5 mL of the diluted enzyme solution to the respective test tubes.
-
Incubate each tube for exactly 10 minutes at 37°C.
-
Stop the enzymatic reaction by placing the tubes in an ice bath to cool to room temperature.
-
Add 9.0 mL of the albumin reagent to each tube and incubate at room temperature for 10 minutes to allow turbidity to develop.
-
Measure the absorbance (A) of each sample at 540 nm against the blank.
-
-
Calculation of Activity:
-
The enzymatic activity is determined by the reduction in turbidity. A standard curve can be generated using known concentrations of hyaluronic acid to relate the absorbance to the amount of undigested substrate. The activity of the enzyme samples can then be interpolated from this curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the turbidimetric assay for assessing this compound activity.
Caption: Workflow for the turbidimetric assessment of this compound activity.
Factors Influencing this compound Activity
It is crucial to recognize that the effectiveness of this compound is not solely dependent on its specific activity but is also influenced by several other factors:
-
Source of the Enzyme: Recombinant human hyaluronidases are often reported to have higher efficacy and a better safety profile compared to animal-derived enzymes, which can be associated with a risk of allergic reactions.[7][10]
-
pH and Temperature: Most mammalian hyaluronidases have an optimal pH range of 4.5-6.0 and are most active around 37°C.[1]
-
Substrate Characteristics: The concentration, molecular weight, and degree of cross-linking of the hyaluronic acid substrate can significantly impact the rate of degradation.
This guide provides a foundational understanding for comparing commercial this compound batches. For critical applications, it is always recommended to perform an in-house activity assay to verify the performance of a specific batch under the conditions of your experimental setup.
References
- 1. This compound | Worthington Biochemical [worthington-biochem.com]
- 2. biocompare.com [biocompare.com]
- 3. labshake.com [labshake.com]
- 4. Sigma Aldrich Fine Chemicals Biosciences this compound from bovine testes, | Fisher Scientific [fishersci.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. tribioscience.com [tribioscience.com]
- 7. Effectiveness of this compound on Hyaluronic Acid Degradation: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Comparison Between Ovine and Human Recombinant this compound on Hyaluronic Acid Fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Comparison of the Degradability of Hyaluronic Acid by Ovine and Recombinant Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic Tissue Digestion: Benchmarking Hyaluronidase Performance
For researchers, scientists, and drug development professionals, the efficient isolation of viable cells from tissues is a critical first step for a wide range of applications, from primary cell culture to single-cell genomics. The choice of enzymatic digestion method significantly impacts cell yield, viability, and the preservation of cellular functions. This guide provides an objective comparison of hyaluronidase performance against other commonly used enzymatic digestion methods, supported by experimental data and detailed protocols.
This compound is an enzyme that specifically degrades hyaluronic acid, a major component of the extracellular matrix (ECM).[1][2] By breaking down this component, this compound increases tissue permeability, facilitating the dispersion and absorption of other agents and enabling the release of cells.[1][3] It is often used in combination with other proteases, such as collagenase, to achieve optimal tissue dissociation.[4][5][6]
Quantitative Performance Comparison
The following tables summarize the performance of this compound in comparison to other enzymatic digestion methods based on key metrics such as cell viability and yield.
| Enzymatic Method | Cell Viability (%) (7-AAD Staining) | Cell Viability (%) (Trypan Blue) | Total Cell Count (cells/mg of tissue) | Isolation Quality Score |
| This compound | ~85% | ~88% | ~1.5 x 10^5 | High |
| TrypLE | ~90% | ~92% | ~1.2 x 10^5 | High |
| Trypsin-EDTA (T/E) | ~75% | ~80% | ~1.8 x 10^5 | Medium |
| Collagenase | ~80% | ~85% | ~1.0 x 10^5 | High |
Table 1: Comparative evaluation of enzymatic dissociation methods for tissue isolation efficiency and cell viability. Data adapted from a study on patient-derived colorectal cancer organoids.[7] The isolation quality score considers the presence of dead cells, subcellular fragments, and cell clumps, with higher scores indicating better quality.[7]
| Enzymatic Method | Cell Viability (%) | Key Findings |
| This compound + Collagenase I | Higher than Trypsin | Preserves physiological properties and organoid formation capacity.[4] |
| Trypsin | Lower than this compound + Collagenase I | Can cause collateral damage due to strong digestive potential.[4] |
Table 2: Comparison of a this compound and collagenase I combination versus trypsin for primary epithelial cell isolation. This modified method demonstrated higher cell viability, better morphology, and stronger stemness.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for tissue digestion using this compound and other common enzymes.
Protocol 1: General Tissue Dissociation with this compound and Collagenase
This protocol is suitable for a variety of tissues, including tumors and connective tissues.[6]
-
Tissue Preparation: Mince the tissue into small fragments (1-2 mm³).
-
Enzyme Solution Preparation: Prepare a digestion solution containing Collagenase (e.g., Type I at 1 mg/mL) and this compound (e.g., 100 U/mL) in a balanced salt solution or cell culture medium.[8]
-
Digestion: Incubate the tissue fragments in the enzyme solution at 37°C for a duration determined by the tissue type (typically 30-90 minutes), with gentle agitation.[9]
-
Cell Collection: Stop the digestion by adding a serum-containing medium or a protease inhibitor.
-
Filtration: Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Washing: Centrifuge the cell suspension to pellet the cells and wash with a fresh medium or buffer.
-
Cell Counting and Viability Assessment: Resuspend the cells and determine the cell count and viability using methods like Trypan Blue exclusion or flow cytometry.[7]
Protocol 2: Comparative Digestion for Performance Benchmarking
To directly compare different enzymes, a standardized workflow is essential.
-
Sample Aliquoting: Divide the minced tissue into equal portions for each enzyme treatment (e.g., this compound, Collagenase, Trypsin, Dispase).
-
Parallel Digestion: Incubate each tissue aliquot with its respective enzyme solution under identical conditions (temperature, time, agitation).
-
Standardized Analysis: Following digestion, process all samples identically for cell collection, filtration, and washing.
-
Data Acquisition: Measure cell yield, viability, and any other relevant functional parameters for each condition.[7]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
Figure 1: A generalized workflow for enzymatic tissue digestion and cell isolation.
Figure 2: Simplified signaling pathway of ECM degradation by digestive enzymes.
Conclusion
The selection of an enzymatic digestion method is a critical decision that can profoundly influence experimental outcomes. While trypsin is a potent and widely used protease, it can sometimes lead to reduced cell viability and altered cell surface markers.[4][10] this compound, particularly when used in combination with other enzymes like collagenase, offers a gentler yet effective alternative for dissociating tissues.[4][5][6] This combination approach often results in higher cell viability and better preservation of cellular characteristics, making it an excellent choice for sensitive downstream applications.[4] The provided data and protocols serve as a valuable resource for researchers to optimize their tissue dissociation workflows and make informed decisions based on their specific research needs.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overcomes the extracellular matrix barrier to enhance local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel strategy for primary epithelial cell isolation: Combination of this compound and collagenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. webpath.med.utah.edu [webpath.med.utah.edu]
- 10. Effects of this compound, trypsin, and EDTA on surface composition and topography during detachment of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hyaluronidase
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of hyaluronidase, a critical enzyme used in various research and clinical applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and potential allergic reactions.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[1][2][3] In situations where dust or aerosols may be generated, a dust respirator is also necessary.[1][3]
-
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[2][4][5][6] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2][4][6]
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Always wash hands thoroughly with soap and water after handling the substance.[1]
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure workplace safety. The appropriate method may vary depending on the form of the waste (e.g., unused product, contaminated labware, or solutions).
-
Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled waste container.[1][2][5]
-
The container should be suitable, closed, and stored in a cool, dry, and well-ventilated place, away from incompatible materials.[2][4]
-
-
Decontamination of Spills:
-
Minor Spills: For small liquid spills, some sources suggest flushing the area with a large amount of water.[3][6] For small solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled container for disposal.[1][3]
-
Major Spills: In the event of a larger spill, clear the area of all personnel.[1] Control the spill by using an absorbent material and containerize the collected waste.[6] Ventilate the area and wash the spill site after the material has been completely removed.[6]
-
-
Final Disposal:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[3][4][6]
-
Do not discharge this compound waste into sewer systems or waterways.[1][2][4]
-
Approved disposal methods may include:
-
Licensed Chemical Destruction Plant: Transferring the waste to a licensed facility for chemical destruction.[4]
-
Controlled Incineration: Incineration with flue gas scrubbing is a possible method for disposal.[4]
-
Authorized Hazardous Waste Collection: Disposing of the contents and container at an authorized hazardous or special waste collection point.[1]
-
-
Quantitative Data for Disposal
Currently, publicly available safety data sheets and handling guidelines for this compound do not provide specific quantitative data for chemical inactivation, such as recommended concentrations of deactivating agents or required contact times. The primary recommendation is disposal through regulated waste management streams.
| Parameter | Value | Source |
| Recommended Inactivation Agent | Not Specified | N/A |
| Concentration for Inactivation | Not Specified | N/A |
| Required Contact Time | Not Specified | N/A |
Researchers should consult their institution's environmental health and safety (EHS) department for specific guidance on chemical inactivation protocols if required.
Experimental Protocols
The provided documentation does not contain detailed experimental protocols for the inactivation of this compound. The emphasis is on procedural steps for safe handling and disposal through established waste management channels.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
